Shatavarin IV

Catalog No.
S595818
CAS No.
84633-34-1
M.F
C45H74O17
M. Wt
887.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Shatavarin IV

CAS Number

84633-34-1

Product Name

Shatavarin IV

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C45H74O17

Molecular Weight

887.1 g/mol

InChI

InChI=1S/C45H74O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-41-36(53)34(51)32(49)28(16-46)58-41)37(54)38(29(17-47)59-42)60-40-35(52)33(50)31(48)21(3)56-40/h19-42,46-54H,6-18H2,1-5H3/t19-,20-,21-,22+,23-,24+,25-,26-,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45+/m0/s1

InChI Key

BCUDKRWNGQAFLF-PJFZGHSASA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1

Shatavarin IV steroidal saponin biosynthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Biosynthetic Pathway for Shatavarin IV

The following diagram outlines the hypothesized pathway from primary metabolism to the final saponin structure, integrating the key stages and enzymes listed in the table.

G cluster_primary Primary Metabolism (Mevalonate Pathway) cluster_backbone Triterpene/ Steroid Backbone Formation cluster_modification Sapogenin Modification & Glycosylation AcetylCoA Acetyl-CoA MVA Mevalonate (MVA) AcetylCoA->MVA AACT, HMGS IPP Isopentenyl pyrophosphate (IPP) MVA->IPP MK, PMK, MVD GPP Geranyl pyrophosphate (GPP) IPP->GPP FPP Farnesyl pyrophosphate (FPP) GPP->FPP Squalene Squalene FPP->Squalene SQS Cholesterol Cholesterol / Diosgenin Squalene->Cholesterol SQE, CAS, etc. Sapogenin Sarsasapogenin (Sapogenin backbone) Cholesterol->Sapogenin CYP ShatavarinIV This compound (Final Saponin) Sapogenin->ShatavarinIV UGT HMGR HMG-R (Key enzyme) HMGR->MVA SQS Squalene Synthase (SQS) SQS->Squalene CYP Cytochrome P450s (CYPs) CYP->Sapogenin UGT UDP-glycosyltransferases (UGTs) UGT->ShatavarinIV

This diagram visualizes the multi-stage journey from universal metabolic building blocks to the complex this compound molecule. The pathway proceeds from the mevalonate pathway to form the fundamental isoprenoid units, which are assembled into the squalene backbone. This backbone is then cyclized and modified into the steroidal sapogenin structure, with Cytochrome P450s (CYPs) playing a critical role in creating the unique structure of sarsasapogenin. Finally, UDP-glycosyltransferases (UGTs) attach specific sugar sidechains to form the complete this compound saponin [1].

Key Experimental Approaches for Pathway Elucidation

The current understanding of this pathway is largely derived from modern functional genomics techniques. The table below summarizes the core methodologies that have been successfully applied to Asparagus racemosus to identify the genes involved [2] [1] [3].

Method Application in Pathway Research Key Findings / Outputs
Transcriptome Sequencing & De Novo Assembly Profiling gene expression across tissues (root, leaf, fruit) to identify transcripts involved in secondary metabolism. Generated extensive catalogs of unigenes (e.g., 126,861 in [1]); identified tissue-specific expression, with roots rich in saponin biosynthesis genes.
Differential Gene Expression Analysis Comparing transcript levels (e.g., root vs. leaf) to find genes preferentially expressed in saponin-producing tissue. Discovered root-specific or root-enriched transcripts for enzymes like Squalene Synthase (SQS), Cytochrome P450s (CYPs), and Glycosyltransferases (UGTs) [1].
Gene Expression Validation (qRT-PCR) Confirming the expression patterns of putative biosynthetic genes identified from transcriptome data. Validated root-specific expression of 27 secondary metabolite-related transcripts [1]; used to check expression of flavonoid pathway genes [3].
Methyl Jasmonate (MeJA) Induction Using MeJA, a known elicitor of plant defense and secondary metabolism, to study pathway regulation. Monitored induced expression of saponin-related genes over time (3, 5, 12 hours), confirming their role in inducible biosynthesis [1].

Research Gaps and Future Directions

Despite significant progress, several challenges remain in fully elucidating the this compound pathway:

  • Enzyme Specificity: While many candidate CYPs and UGTs have been identified, their specific catalytic functions and the order in which they act are not yet experimentally verified [1].
  • Pathway Localization and Transport: The subcellular organization of the pathway and the mechanisms of intermediate transport between compartments are still unknown.
  • Heterologous Reconstitution: The complete pathway has not been reconstructed in a heterologous system like yeast, which is a crucial step for scalable production [2].

Future research should focus on the functional characterization of candidate enzymes through heterologous expression and in vitro assays, which will be essential for completing the pathway map.

References

Shatavarin IV IR mass spectroscopy characterization data

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Structural Data

For a foundational understanding, here are the core chemical identifiers and structural details of Shatavarin IV.

Property Description
IUPAC Name (3β,5β,25S)-Spirostan-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-[β-D-glucopyranosyl-(1→2)]-β-D-glucopyranoside [1]
Synonyms Asparanin B, Curillin H [1]
CAS Registry Number 84633-34-1 [1] [2]
Chemical Formula C₄₅H₇₄O₁₇ [2] [3]
Molecular Weight 887.06 g/mol [3]
Canonical SMILES C[C@H]1CC[C@@]2(OC1)O[C@H]3C[C@H]4[C@@H]5CC[C@@H]6CC@H[C@H]5CC[C@]4(C)[C@H]3[C@@H]2C)O[C@@H]7OC@HC@@HC@HC@@H[C@H]8O)C@H[C@H]7O[C@@H]9OC@HC@@HC@H[C@H]9O [1]

Analytical Protocols & Characterization Data

The following tables detail the experimental methodologies and findings related to the isolation and characterization of this compound.

Isolation and Purity Assessment
Aspect Experimental Details
Source Material Roots of Asparagus racemosus Willd. [4]
Extraction Dried root powder defatted with hexane, then extracted with methanol [4].
Isolation Methanolic extract subjected to column chromatography [4].
Purity Analysis High-Performance Thin Layer Chromatography (HPTLC) [4].
Critical Parameter Isolation is affected by atmospheric temperature. Maximum yield and purity (401.1 mg from 250g powder, 66% purity) were achieved at 17-22 °C [4].
Commercial Purity ≥85.0% (HPLC) and 99.83% are available as analytical standards [1] [3].

The workflow below summarizes the key stages in the isolation and characterization of this compound.

G Start Plant Material (Asparagus racemosus roots) A Defatting (Hexane solvent) Start->A B Extraction (Methanol solvent) A->B C Isolation (Column Chromatography) B->C D Purity Check (HPTLC) C->D E Structural Characterization D->E F1 Melting Point E->F1 F2 IR Spectroscopy E->F2 F3 Mass Spectrometry (MS) E->F3 F4 NMR Spectroscopy E->F4

This compound isolation and characterization workflow.

Spectroscopic and Spectrometric Characterization
Method Key Details & Applications
Infrared (IR) Spectroscopy Used for identification of the isolated compound alongside melting point and Mass analysis [4].
Mass Spectrometry (MS) Electrospray Ionization (ESI-MS/MS): Used for quantification in complex samples with an LOD of 2.5 ng/mL [5]. Also used to confirm molecular structure [6].
Nuclear Magnetic Resonance (NMR) Extensive spectroscopic analyses including NMR were used to confirm the structure of isolated Shatavarin-IV [6].
HPLC/Tandem MS Validated Method: Isocratic elution (Water-Acetonitrile, 0.1% Acetic acid). Column: Luna C18. Flow Rate: 0.8 mL/min. Linear Range: 7.5-254 ng/mL. Used for QC of dietary supplements [5].

Biological Activity & Research Applications

This compound exhibits a range of significant biological activities, as summarized in the table below.

Biological Activity Research Findings
Anticancer Agent Induces G0/G1 phase cell cycle arrest and inhibits Epithelial-to-Mesenchymal Transition (EMT) in gastric cancer (AGS) cells under hyperglycemic conditions [7]. Shows activity against breast, colorectal, and renal cancer cell lines [7]. Elicits lifespan extension and alleviates Parkinsonism in C. elegans [3].
Antiviral Activity Inhibits HIV-1 replication and ameliorates HIV-1-induced mitochondrial dysfunction (oxidative stress, calcium overload) in vitro [8].
Immunological Adjuvant Safe up to 0.1 mg in mice and elicits IgG and IgG2b humoral immune responses against S. aureus bacterin, though cell-mediated response is lesser than commercial Quil-A saponin [9] [6].
Safety & Toxicology A Shatavari-based low-alcohol nutraceutical beverage was found safe in acute and subacute toxicity studies in mice, showing no adverse effects or mortality [10].

The diagram below illustrates the multi-faceted biological mechanisms of action of this compound based on recent research.

G cluster_1 Anticancer Mechanisms cluster_2 Antiviral Activity (HIV-1) cluster_3 Immunomodulation Shatavarin This compound A1 Induces G0/G1 Cell Cycle Arrest Shatavarin->A1 A2 Inhibits Epithelial-Mesenchymal Transition (EMT) Shatavarin->A2 B1 Inhibits Viral Replication Shatavarin->B1 B2 Reduces Mitochondrial ROS Shatavarin->B2 B3 Prevents Calcium Overload Shatavarin->B3 C1 Stimulates Humoral Response (IgG, IgG2b) Shatavarin->C1 C2 Potential Vaccine Adjuvant Shatavarin->C2

Multifaceted biological mechanisms of this compound.

Key Insights for Researchers

  • Characterization Gap: The most significant gap in the available literature is the lack of specific IR spectral data (e.g., characteristic peak values). Your research may require primary literature search for full spectroscopic papers or analysis of a commercially available standard.
  • Isolation Critical Factor: The finding that lower temperatures (17-22 °C) are critical for obtaining higher yield and purity during isolation is a vital practical consideration for reproducing the protocol [4].
  • Analytical Standard Availability: The commercial availability of this compound as an analytical standard [1] [3] is a key resource for developing and validating in-house quantitative methods, such as the HPLC/tandem MS protocol described in [5].

References

Shatavarin IV sources Asparagus species distribution

Author: Smolecule Technical Support Team. Date: February 2026

Shatavarin IV Source and Anticancer Evidence

Aspect Key Findings
Primary Botanical Source Roots of Asparagus racemosus (Shatavari) [1] [2].
Quantification Method Validated HPTLC method [1] [3].

| Key Anticancer Findings | • Shows potent cytotoxicity against breast (MCF-7), colon (HT-29), and kidney (A-498) cancer cells in vitro [1]. • Significant reduction in tumor volume and viable tumor cell count in Ehrlich ascites carcinoma mouse models [1]. • Restoration of hematological parameters towards normal levels in vivo [1]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.

Extraction, Isolation, and Quantification of this compound

The following workflow details the process for obtaining and quantifying this compound from Asparagus racemosus roots [1].

Start Start: Dried Powdered A. racemosus Roots Maceration Sequential Maceration (Chloroform -> Chloroform:Methanol (2:1) -> Methanol) Start->Maceration Fractionation Fractionation of CM Extract (Ethyl Acetate) Maceration->Fractionation InsolubleFraction Ethyl Acetate Insoluble Fraction (AR-2B) Fractionation->InsolubleFraction ColumnChromatography Column Chromatography on Silica Gel InsolubleFraction->ColumnChromatography Isolation Isolation of This compound ColumnChromatography->Isolation HPTLC HPTLC Analysis & Quantification Isolation->HPTLC

Isolation and analysis workflow for this compound.

  • Extraction and Fractionation: Dried, powdered roots are sequentially macerated at room temperature with solvents of increasing polarity (e.g., chloroform, chloroform:methanol (2:1), and methanol). The active shatavarins-rich fraction (coded AR-2B) is obtained as the ethyl acetate-insoluble portion of the chloroform:methanol extract [1].
  • Isolation: The fraction AR-2B is subjected to column chromatography on silica gel, eluted with solvents of increasing polarity from chloroform to methanol. This compound is isolated from the resulting fractions [1].
  • Identification and Quantification (HPTLC Protocol):
    • Stationary Phase: Pre-coated Silica gel 60 F254 plate [1].
    • Mobile Phase: Chloroform: Methanol: Water (65:35:10, lower layer) [1].
    • Detection & Quantification: The plate is derivatized with vanillin-sulfuric acid reagent, heated, and then scanned at 640 nm for quantification [1].
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to evaluate the cytotoxic effect of this compound on cancer cell lines [1].

  • Cell Lines: Human breast cancer (MCF-7), human colon adenocarcinoma (HT-29), and human kidney carcinoma (A-498) cells are commonly used [1].
  • Sample Preparation: Test samples are dissolved in DMSO and diluted with culture medium to create a stock solution, which is then serially diluted to working concentrations [1].
  • Procedure: Cells are seeded in 96-well plates and incubated for 24 hours. The test samples are then added at various concentrations and incubated for a set period (e.g., 3 days). Control cells are incubated with DMSO alone [1].
  • Viability Measurement: MTT reagent is added. Metabolically active cells convert MTT into purple formazan crystals, which are dissolved, and the absorbance is measured. The cytotoxicity is determined by comparing the absorbance of treated cells to the control [1].

Mechanisms of Action in Cancer

The anticancer effects of Asparagus compounds, including saponins like Shatavarin and Asparagus Polysaccharide (ASP), involve multiple signaling pathways. The diagram below synthesizes the mechanisms from the cited research.

Hypoxia Hypoxic Tumor Environment PI3K_AKT PI3K/AKT Pathway Activation Hypoxia->PI3K_AKT ERK ERK Activation (MAPK Pathway) Hypoxia->ERK mTOR mTOR Activation PI3K_AKT->mTOR HIF1a HIF-1α Stabilization mTOR->HIF1a ERK->HIF1a VEGF VEGF Expression & Secretion HIF1a->VEGF Outcomes Promotes: • Tumor Cell Proliferation • Migration & Invasion • Angiogenesis VEGF->Outcomes AsparagusCompounds Asparagus Compounds (Shatavarins / ASP) AsparagusCompounds->PI3K_AKT Inhibits AsparagusCompounds->ERK Inhibits AsparagusCompounds->HIF1a Down-regulates AsparagusCompounds->VEGF Down-regulates

Proposed anticancer mechanism of Asparagus compounds.

  • Targeting the HIF-1α/VEGF Axis: Under hypoxic conditions common in tumors, the PI3K/AKT and MAPK (ERK) signaling pathways are activated, leading to the stabilization of the transcription factor HIF-1α. This results in the increased expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of tumor growth, migration, invasion, and angiogenesis [4].
  • Mechanism of Asparagus Compounds: Research indicates that Asparagus Polysaccharide (ASP) suppresses hypoxia-induced migration, invasion, and angiogenesis in hepatocellular carcinoma cells by down-regulating the expressions of p-AKT, p-mTOR, p-ERK, HIF-1α, and VEGF. This suggests that the anticancer activity is partly mediated through the inhibition of the PI3K/AKT/mTOR and MAPK/ERK pathways [4].
  • Network Pharmacology Insights: Studies on Asparagus officinalis suggest its active components (e.g., quercetin, diosgenin) may target key oncogenes and signaling pathways, including the PI3K/AKT pathway, to inhibit cancer cell proliferation and induce apoptosis [5].

Research Implications and Future Directions

The evidence strongly supports this compound and related Asparagus compounds as promising natural product-derived anticancer agents. Future research should focus on:

  • Expanding Species Screening: Systematically quantifying this compound content across a broader range of Asparagus species and cultivars.
  • Clinical Translation: Conducting further preclinical pharmacokinetic and toxicological studies to pave the way for clinical trials in humans.

References

HPTLC Method Validation and Quantification of Shatavarin IV in Asparagus Species and Polyherbal Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction

Shatavarin IV, the principal steroidal saponin in Asparagus racemosus Willd. (Shatavari), has garnered significant scientific interest due to its wide spectrum of pharmacological activities. Research has demonstrated that this bioactive compound possesses antioxidant, antiulcer, anticancer, and neuroprotective properties, making it a valuable marker compound for quality control of herbal products containing Shatavari. [1] Recent investigations have further revealed its potential in managing neurodegenerative disorders such as Alzheimer's disease, where it exhibited strong binding affinities with multiple AD-related targets including TNF-α, GSK-3 axin complex, and amyloid-β. [2]

The growing commercial demand for Asparagus racemosus in pharmaceutical and nutraceutical industries has led to concerns about the sustainability of wild populations. Recent studies have discovered this compound in other Asparagus species including A. densiflorus, A. setaceus, A. plumosus, and A. sprengeri, which could potentially alleviate pressure on A. racemosus as the primary source. [1] This finding underscores the importance of reliable analytical methods for quantifying this compound across different species and commercial formulations.

High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a preferred technique for the analysis of phytoconstituents due to its cost-effectiveness, high throughput, and robustness. The ability to analyze multiple samples simultaneously with minimal sample preparation makes it particularly suitable for routine analysis in herbal drug industries and quality control laboratories. [1] [3] This application note provides a comprehensive, validated HPTLC method for the identification and quantification of this compound in various Asparagus species and polyherbal formulations, complete with detailed experimental protocols and validation data as per ICH guidelines.

Materials and Methods

Reagents and Materials

All chemicals and reagents used should be of analytical grade. This compound reference standard (purity ≥92.5%) can be procured from commercial suppliers such as Natural Remedies Pvt. Ltd. [4] HPTLC silica gel 60 F254 pre-coated plates (20 cm × 10 cm) serve as the stationary phase. The mobile phase consists of ethyl acetate: methanol: water in the ratio of 7.5:1.5:1 (v/v/v). [1] Derivatization reagent is prepared by combining anisaldehyde-sulfuric acid in appropriate ratios.

Instrumentation

The HPTLC system should comprise of the following components:

  • Sample applicator: Linomat V automatic sample applicator (Camag, Switzerland) equipped with a 100-μL syringe
  • Development chamber: Twin-trough glass chamber (20 cm × 10 cm)
  • Densitometer: TLC scanner III (Camag) controlled by WinCATS software
  • Derivatization apparatus: Glass reagent sprayer
Sample Preparation
2.3.1 Standard Solution

Accurately weigh 3 mg of this compound reference standard and transfer to a 2-mL volumetric flask. Dissolve in and make up to volume with HPLC-grade methanol to obtain a stock solution of approximately 1.5 mg/mL. [4] Prepare working standards by appropriate dilution of the stock solution.

2.3.2 Plant Material Extraction

Reduce dried plant material to fine powder using a mechanical grinder and pass through Mesh Number 85. Accurately weigh 5 g of powdered material and extract using a Soxhlet apparatus with 100 mL of methanol for 24 hours or until the extraction is complete. [4] Evaporate the extract to dryness under reduced pressure using a rotary evaporator. Dissolve the residue in 10 mL of methanol and filter through a 0.22-μm membrane filter before HPTLC analysis.

Table 1: Solvent Systems for Extraction of this compound

Solvent System Extraction Efficiency Remarks Reference
Methanol Highest yield Recommended for optimal extraction [4]
Ethanol Moderate yield Suitable for routine analysis [4]
Aqueous-alcohol (95%) Lower yield May extract polar compounds [4]
HPTLC Procedure

The experimental workflow for HPTLC analysis of this compound is systematically presented below:

G Sample_Prep Sample Preparation • Standard solution: 3 mg this compound in 2 mL methanol • Plant extract: 5 g powder Soxhlet extraction with methanol Application Sample Application • 6 mm band length • 10 mm from bottom • 100 nL/s application rate Sample_Prep->Application Chromatography Chromatographic Development • Mobile phase: Ethyl acetate:methanol:water (7.5:1.5:1) • Chamber saturation: 5 min • Development distance: 60 mm Application->Chromatography Derivatization Derivatization • Anisaldehyde-H₂SO₄ reagent • Heating at 105°C for 5 min Chromatography->Derivatization Scanning Densitometric Scanning • λ = 425 nm or 560 nm • Slit dimensions: 6.00 × 0.45 mm Derivatization->Scanning Quantification Quantification • Peak area measurement • Calibration curve plotting Scanning->Quantification

2.4.1 Sample Application

Activate the HPTLC plates by pre-washing with methanol and drying in an oven at 60°C for 5 minutes. Apply the standard and sample solutions as 6-mm bands using an automatic applicator, 10 mm from the bottom and 10 mm from the side of the plate, with an application rate of 100 nL/s. Maintain a distance of 4 mm between adjacent bands.

2.4.2 Chromatographic Development

Prepare the mobile phase by mixing ethyl acetate, methanol, and water in the ratio of 7.5:1.5:1 (v/v/v). Pour the mobile phase into a twin-trough chamber and saturate for 5 minutes at room temperature (23 ± 4°C). Develop the plate to a distance of 60 mm from the point of application. Remove the plate from the chamber and dry in a stream of hot air.

2.4.3 Derivatization and Scanning

Spray the developed plate uniformly with anisaldehyde-sulfuric acid reagent using a sprayer. Heat the plate at 105°C for 5 minutes until colored bands appear. Scan the plate using a densitometer at 425 nm (for direct detection) or 560 nm (after derivatization) using a deuterium lamp. [1] [5] Maintain the slit dimensions at 6.00 × 0.45 mm during scanning.

Method Validation

The HPTLC method for quantification of this compound was validated according to ICH guidelines Q2(R1) for the following parameters: [3]

Specificity

The method demonstrated excellent specificity as evidenced by the well-defined band of this compound at Rf value of 0.55 ± 0.05 in the sample solutions corresponding to the standard. [1] No interference from other components present in the extract was observed at this Rf value, confirming the method's specificity.

Linearity and Range

The linearity of the method was evaluated by analyzing standard solutions in the concentration range of 100-600 ng/band and 600-1800 ng/band. [3] [5] The calibration curve showed a linear relationship between peak area and concentration with a correlation coefficient (R²) of 0.9968-0.9993, indicating excellent linearity.

Table 2: Validation Parameters for HPTLC Method of this compound Quantification

Validation Parameter Results Acceptance Criteria Reference
Linearity range 100-1800 ng/band - [3] [5]
Correlation coefficient (R²) 0.9968-0.9993 R² ≥ 0.995 [1] [5]
Limit of Detection (LOD) 14.35 ng/band - [3]
Limit of Quantification (LOQ) 43.50 ng/band - [3]
Precision (% RSD) ≤3.89% RSD ≤5% [1]
Recovery 96.17% 90-110% [3]
Robustness Within acceptable limits RSD ≤5% [5]
Sensitivity (LOD and LOQ)

The method demonstrated high sensitivity with Limit of Detection (LOD) of 14.35 ng/band and Limit of Quantification (LOQ) of 43.50 ng/band. [3] These values indicate the method's capability to detect and quantify this compound at very low concentrations.

Precision

The precision of the method was evaluated in terms of intra-day and inter-day precision, expressed as percentage relative standard deviation (% RSD). The method was found to be precise with RSD value of ≤3.89%, which is within the acceptable limit of ≤5%. [1]

Accuracy

The accuracy of the method was determined by recovery studies using the standard addition method. The average recovery of this compound was found to be 96.17%, indicating excellent accuracy. [3]

Robustness

Robustness of the method was evaluated by making deliberate small changes in mobile phase composition, development distance, and chamber saturation time. The method was found to be robust as these slight variations did not significantly affect the Rf values or quantification of this compound.

Application Data

Quantification in Different Asparagus Species

The validated HPTLC method was successfully applied to quantify this compound in five different Asparagus species. The content varied significantly among species, with the highest concentration found in A. racemosus (0.22%) followed by A. setaceus (0.08%), A. sprengeri (0.06%), A. plumosus (0.04%), and A. densiflorus (0.01%). [1]

Table 3: this compound Content in Different Asparagus Species

Plant Species This compound Content (% w/w) Remarks Reference
A. racemosus 0.22-0.40% Highest content; recommended source [1] [3]
A. densiflorus 0.01% Lowest content; not recommended [1]
A. setaceus 0.08% Moderate content; potential alternative [1]
A. plumosus 0.04% Low content; limited utility [1]
A. sprengeri 0.06% Moderate content; potential alternative [1]
Seasonal Variation Studies

Recent research has investigated the seasonal variation of this compound content in A. racemosus roots collected in different seasons (ritu) as per Ayurvedic principles. The maximum content of this compound (0.0196%) and extractive value (71.91% w/w) were observed during Varsha ritu (July-August), suggesting this as the optimal collection time. [4]

Analysis of Polyherbal Formulations

The method was successfully applied to quantify this compound in polyherbal formulations containing Shatavari. The method demonstrated sufficient sensitivity and selectivity to estimate this compound in complex formulations without interference from other herbal constituents. [5]

Comparison with Other Analytical Techniques

While HPTLC provides a robust and cost-effective method for quantification of this compound, HPLC has also been employed for this purpose. HPLC methods typically use C18 columns with refractive index detection and isocratic elution with methanol-water mixtures. [4] However, HPTLC offers advantages in terms of higher throughput, lower solvent consumption, and the ability to analyze multiple samples simultaneously.

The following diagram illustrates the key decision points for method selection based on analytical requirements:

G Start Start Need Analytical Need Start->Need Sample_Throughput High Sample Throughput? Need->Sample_Throughput Cost_Constraints Significant Cost Constraints? Sample_Throughput->Cost_Constraints No HPTLC Select HPTLC Method Sample_Throughput->HPTLC Yes Sensitivity_Req Ultra-high Sensitivity Required? Cost_Constraints->Sensitivity_Req No Cost_Constraints->HPTLC Yes Sensitivity_Req->HPTLC No HPLC Select HPLC Method Sensitivity_Req->HPLC Yes End End HPTLC->End HPLC->End

Conclusion

The validated HPTLC method described in this application note provides a reliable, precise, and accurate approach for the quantification of this compound in various Asparagus species and polyherbal formulations. The method demonstrates excellent sensitivity with LOD and LOQ values of 14.35 ng/band and 43.50 ng/band, respectively, and good linearity (R² = 0.9968-0.9993) over the concentration range of 100-1800 ng/band. [1] [3]

The discovery of this compound in other Asparagus species beyond A. racemosus opens new possibilities for sustainable sourcing of this important phytopharmaceutical. The method's application in determining seasonal variations in this compound content provides scientific validation to traditional knowledge, confirming that Varsha ritu (July-August) is the optimal time for collection of A. racemosus roots. [4]

This HPTLC method can be effectively implemented in quality control laboratories for routine analysis of raw materials and finished products containing Shatavari, as well as in research settings for chemotaxonomic studies and conservation efforts aimed at reducing the pressure on wild populations of A. racemosus.

References

Comprehensive Application Notes and Protocols: HPLC-UV Analysis of Shatavarin IV in Asparagus racemosus Root Extracts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Shatavarin IV is a major steroidal saponin predominantly found in the roots of Asparagus racemosus Willd., a plant renowned in traditional Ayurvedic medicine. This bioactive compound has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, antioxidant, and antiviral properties. The quantitative analysis of this compound presents particular challenges due to its complex chemical structure, natural variability in plant sources, and the presence of similar compounds in crude extracts that can interfere with accurate quantification. These application notes provide detailed protocols for the reliable quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), incorporating method validation parameters and practical insights to assist researchers in obtaining reproducible results for both quality control and research applications.

The structural complexity of this compound, with its molecular formula C₄₅H₇₄O₁₇ and molecular weight of 887.1 g/mol, necessitates optimized chromatographic conditions for effective separation from other plant constituents. Furthermore, the seasonal variations in this compound content observed in Asparagus racemosus roots highlight the importance of robust analytical methods for standardizing herbal preparations. Research has demonstrated that the highest yield of this compound is obtained during the Varsha ritu (July-August) season, with quantitative analysis revealing approximately 0.0196% content in methanolic extracts during this period. These notes consolidate the most current methodologies to address the analytical challenges associated with this compound quantification, providing researchers with standardized protocols applicable to various research and development settings.

HPLC-UV Analytical Conditions

Instrumentation and Parameters

The chromatographic separation of this compound requires specific instrumentation and carefully optimized parameters to achieve adequate resolution from closely related compounds in complex root extracts. Based on validated methods from recent literature, the following standardized conditions are recommended for routine analysis of this compound in Asparagus racemosus root extracts:

  • HPLC System: Agilent Technologies 1200 series or equivalent, equipped with quaternary pumps, manual injector, and column thermostat for maintaining stable temperature conditions during analysis.
  • Detection System: Ultraviolet (UV) detection at 205 nm, which provides optimal sensitivity for the saponin structure of this compound despite the relatively low wavelength. Some methods alternatively utilize Refractive Index Detection (RID) when working with higher concentrations of this compound, though UV detection remains preferable for its superior sensitivity in most applications.
  • Chromatographic Column: Reverse-phase C18 column (e.g., Eclipse XDB C18, dimensions: 4.6 mm × 150 mm, 5 μm particle size) which provides excellent separation efficiency for steroidal saponins.
  • Mobile Phase: Isocratic elution with methanol and water in specific ratios, though some methods employ a binary system of methanol and HPLC-grade water without pH adjustment. The isocratic approach simplifies method implementation while providing sufficient resolution for quantitative analysis.
  • Flow Rate: 1.0 mL/min with typical injection volumes of 10 μL, balancing analysis time with resolution requirements.
  • Column Temperature: Maintained at 25-30°C to ensure retention time reproducibility without excessive column heating requirements.
Mobile Phase Optimization

The composition of the mobile phase critically influences the separation efficiency, peak symmetry, and overall analysis time for this compound quantification. While the specific methanol-to-water ratio may require slight adjustment based on particular column characteristics and sample matrix, the following optimized conditions have demonstrated robust performance:

Table 1: HPLC-UV Conditions for this compound Analysis

Parameter Specification Alternative/Notes
Column Type C18 Reverse Phase Eclipse XDB C18 (4.6 × 150 mm, 5μm)
Mobile Phase Methanol:Water (Variable ratios) Higher methanol for faster elution
Elution Mode Isocratic Gradient possible for complex samples
Flow Rate 1.0 mL/min 0.8-1.2 mL/min acceptable range
Detection Wavelength 205 nm 190-210 nm suitable
Injection Volume 10 μL 5-20 μL depending on concentration
Column Temperature 25-30°C Ambient temperature sometimes adequate
Run Time 15-25 minutes Method-dependent

For complex extracts containing multiple saponins with similar structures, a gradient elution method may be necessary to achieve adequate separation. In such cases, starting with a lower percentage of methanol (e.g., 60%) and gradually increasing to 90% over 20-30 minutes can effectively resolve this compound from other shatavarins and plant constituents. However, for most quality control applications where this compound is the primary analyte of interest, the isocratic method provides sufficient resolution with shorter analysis times and enhanced method robustness.

Sample Preparation Protocols

Plant Material Collection and Authentication

The initial quality of plant material fundamentally influences the accuracy and reproducibility of this compound quantification. Proper collection, authentication, and processing of Asparagus racemosus roots are essential preliminary steps that must be carefully standardized:

  • Source Authentication: Roots should be botanically authenticated by a qualified taxonomist, with voucher specimens deposited in a recognized herbarium for future reference (e.g., Accession no. 23601 as referenced in published studies).
  • Optimal Collection Time: Research indicates that seasonal variations significantly impact this compound content, with the Varsha ritu (July-August) period yielding the highest concentrations (0.0196% as quantified by HPLC-RID).
  • Drying Procedures: Fresh roots should be washed thoroughly with tap water and shade-dried to preserve heat-labile compounds, followed by grinding to a fine powder using a mechanical grinder.
  • Powder Specifications: The dried material should be powdered and passed through Mesh Number 85 (approximately 180 μm) as per Ayurvedic Pharmacopoeia standards to ensure uniform particle size for consistent extraction.
  • Storage Conditions: Powdered material must be stored in air-tight containers protected from light and moisture to prevent degradation prior to analysis, with documentation of storage duration and conditions.
Extraction Methodologies

Several extraction techniques have been validated for efficient extraction of this compound from root powder, with the choice of method depending on available equipment, desired throughput, and specific application requirements:

3.2.1 Soxhlet Extraction Protocol

The Soxhlet extraction method provides efficient, continuous extraction suitable for medium to high throughput analysis, with demonstrated effectiveness for this compound:

  • Sample Weight: Accurately weigh 5.0 g of powdered root material and transfer to a cellulose extraction thimble.
  • Solvent Selection: Methanol has demonstrated the highest extraction efficiency for this compound (71.91% w/w extractive value), though hydroalcoholic mixtures (e.g., 70:30 ethanol:water) are also effective, particularly for broader saponin profiles.
  • Extraction Duration: Conduct continuous extraction for 24 hours to ensure complete extraction of saponins, which may be tightly bound within the plant matrix.
  • Solvent Removal: After extraction, evaporate the solvent under reduced pressure at temperatures not exceeding 40°C to prevent thermal degradation of this compound.
  • Residue Handling: The obtained residue should be stored in a refrigerator at 2-8°C until analysis to maintain stability.
  • Sample Reconstitution: For HPLC analysis, accurately weigh residues (1-250 mg) and dissolve in HPLC-grade methanol, making up to volume (2-10 mL) in volumetric flasks.
  • Filtration: Prior to injection, filter samples through a 0.22 μm membrane filter to remove particulate matter that could damage the HPLC system.
3.2.2 Maceration Extraction Protocol

For situations where Soxhlet apparatus is unavailable or when processing heat-sensitive compounds, maceration provides a suitable alternative:

  • Solvent Selection: Use methanol, ethanol, or hydroalcoholic solvents (70:30 ethanol:water) at a ratio of 1:4 (plant material to solvent).
  • Extraction Conditions: Soak the powdered root material in the selected solvent with occasional shaking for 24 hours at room temperature.
  • Filtration: Filter through Whatman No. 1 filter paper or equivalent, collecting the filtrate.
  • Re-extraction: Repeat the maceration process with fresh solvent to ensure complete extraction, typically 2-3 times.
  • Combination: Combine all filtrates and concentrate under reduced pressure at temperatures below 40°C.
  • Preparation for Analysis: Reconstitute the dried extract in appropriate solvents for HPLC analysis as described in the Soxhlet protocol.

Table 2: Extraction Efficiency of this compound with Different Solvents

Extraction Method Solvent System Extractive Value (% w/w) This compound Content Applications
Soxhlet Methanol 71.91% 0.0196% Quantitative analysis
Soxhlet Hydroalcoholic (70:30) Moderate Not reported General screening
Soxhlet Ethanol (95%) Lower than methanol Not reported Selective extraction
Maceration Hydroalcoholic (70:30) Good Not quantified Preparative scale
Maceration Aqueous Moderate Not quantified Traditional preparations

Method Validation

Specificity and Selectivity

The specificity of an analytical method refers to its ability to accurately measure the analyte of interest in the presence of other components, a critical consideration for complex plant extracts. For this compound analysis, specificity should be demonstrated through the following approaches:

  • Peak Purity: Using photodiode array detection, demonstrate that the this compound peak exhibits a homogeneous UV spectrum throughout the peak, indicating no co-eluting compounds. The peak purity index should exceed 990 for acceptable specificity.
  • Retention Factor: The retention time for this compound should be sufficiently different from other extract components, with a capacity factor (k) > 2.0 to ensure adequate separation from potentially interfering compounds.
  • Forced Degradation: Conduct stress studies including acid/base hydrolysis, oxidative stress, and thermal degradation to demonstrate that the method can separate this compound from its degradation products, establishing stability-indicating properties.
  • Blank Chromatograms: Inject samples of extraction solvents and procedural blanks to confirm the absence of interfering peaks at the retention time of this compound.
Linearity, Range, and Sensitivity

The linear relationship between detector response and analyte concentration must be established across the anticipated concentration range for this compound quantification:

  • Standard Preparation: Prepare a stock solution of this compound reference standard (purity ≥85.0%-98.0% depending on source) in HPLC-grade methanol at a concentration of approximately 1.5 mg/mL.
  • Calibration Standards: Dilute the stock solution to create at least five concentration levels spanning the expected range in samples. Typical concentrations include 0.35, 0.75, and 1.5 mg/mL, though a wider range may be necessary for diverse applications.
  • Linear Regression: Plot peak area against concentration and perform regression analysis. The method should demonstrate linearity with a correlation coefficient (r²) ≥ 0.999 over the working range.
  • Range Determination: The validated range should extend from approximately 50% to 150% of the expected sample concentrations, typically from 0.1 to 2.0 mg/mL for this compound in root extracts.
  • Sensitivity Assessment: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) using signal-to-noise ratios of 3:1 and 10:1, respectively. For this compound, LOQ values of approximately 0.1 mg/mL are generally achievable with UV detection at 205 nm.
Accuracy, Precision, and Robustness

Method validation requires comprehensive assessment of accuracy, precision, and robustness to ensure reliable performance during routine application:

Table 3: Method Validation Parameters for this compound HPLC-UV Analysis

Validation Parameter Experimental Procedure Acceptance Criteria
Accuracy (Recovery) Spiked samples at 3 concentration levels (50%, 100%, 150%) Average recovery 98-102%
Repeatability (Intra-day Precision) 6 replicate injections of same sample preparation RSD ≤ 1.5% for retention time, RSD ≤ 2.0% for area
Intermediate Precision (Inter-day Precision) 6 replicate injections on different days, different analysts RSD ≤ 2.5% for retention time, RSD ≤ 3.0% for area
Robustness Deliberate variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), temperature (±2°C) No significant impact on system suitability parameters
Solution Stability Repeated analysis of standard solutions stored at 2-8°C over 24-72 hours RSD ≤ 2.0% for peak area

The robustness of the method should be evaluated through deliberate, minor variations in critical method parameters, demonstrating that the method remains unaffected by small changes in operational conditions. Additionally, solution stability should be assessed by analyzing standard solutions over time under storage conditions, establishing appropriate expiration times for prepared solutions.

Applications in Research

Quantitative Analysis in Different Plant Parts and Seasons

The developed HPLC-UV method enables precise quantification of this compound across various research applications, providing valuable data for natural product chemistry and herbal medicine standardization:

  • Seasonal Variation Studies: Application of the method has revealed significant seasonal fluctuations in this compound content, with the highest concentrations observed during Varsha ritu (July-August) at 0.0196%, informing optimal harvesting times for maximum yield.
  • Plant Part Comparison: The method can be applied to compare this compound distribution across different plant parts, demonstrating that tuberous roots contain substantially higher concentrations compared to aerial parts, guiding raw material selection for pharmaceutical development.
  • Extract Screening: The protocol enables rapid screening of different extraction methodologies and solvents, identifying methanolic Soxhlet extraction as the most efficient method with 71.91% extractive value.
  • Quality Control: For commercial preparations, the method provides a robust quality control tool for standardizing Asparagus racemosus extracts and finished products, ensuring consistent this compound content across production batches.
  • Stability Studies: The validated method serves as an essential tool for monitoring this compound stability under various storage conditions and formulation approaches, supporting shelf-life determination for herbal products.
Biological Activity Correlation

Recent research has increasingly focused on correlating quantitative this compound content with observed biological activities, leveraging the HPLC-UV method for precise compound quantification in activity-guided fractionation:

  • Anticancer Activity: Studies demonstrate that this compound exhibits potent cytotoxicity against multiple cancer cell lines including MCF-7 (human breast cancer), HT-29 (human colon adenocarcinoma), and A-498 (human kidney carcinoma), with IC₅₀ values varying based on purity and concentration.
  • Antiviral Properties: Recent investigations reveal that this compound shows dose-dependent inhibition of HIV-1 replication in TZM-bl cells against both X4 and R5 subtypes, with additional mitigation of HIV-1-induced mitochondrial dysfunction.
  • Gastric Cancer Applications: Under hyperglycemic conditions mimicking diabetes comorbidity, this compound demonstrates significant anti-proliferative effects against AGS gastric cancer cells with an IC₅₀ of 2.463 µM, inducing cell cycle arrest at the G0/G1 phase and inhibiting epithelial-mesenchymal transition.
  • Structure-Activity Relationships: The HPLC-UV method facilitates the purification of this compound for structural elucidation and investigation of structure-activity relationships, contributing to understanding its mechanism of action.

Troubleshooting and Technical Notes

Common Chromatographic Issues

Even with validated methods, analysts may encounter chromatographic challenges during routine application. The following troubleshooting guide addresses common issues and provides practical solutions:

  • Peak Tailing: If the this compound peak exhibits significant tailing (asymmetry factor >1.5), consider reducing the injection volume, increasing the methanol content in the mobile phase by 5-10%, or using a column with different endcapping technology. Peak tailing often indicates secondary interactions with residual silanols on the stationary phase.
  • Retention Time Drift: Gradual changes in this compound retention time may result from mobile phase evaporation (particularly with high methanol content), column degradation, or temperature fluctuations. Prepare fresh mobile phase daily, ensure adequate column thermostatting, and monitor column performance using system suitability tests.
  • Reduced Sensitivity: A gradual decrease in this compound peak response may indicate UV lamp aging, detector cell contamination, or incomplete sample extraction. Regularly check lamp hours, perform detector linearity tests, and verify extraction efficiency through recovery studies.
  • Baseline Noise: Elevated baseline noise at 205 nm may result from mobile phase contaminants, dissolved air, or column bleed. Use high-purity HPLC solvents, degas mobile phase thoroughly, and ensure the column is properly conditioned. The baseline noise should return to acceptable levels after proper system equilibration.
Enhanced Specificity Techniques

For analyses requiring maximum specificity, several enhanced techniques can be employed to confirm this compound identity and purity:

  • LC-MS Confirmation: When available, liquid chromatography-mass spectrometry provides definitive confirmation of this compound identity through molecular weight determination (m/z 887.1 for [M+H]+) and fragmentation pattern analysis.
  • Standard Addition: For complex matrices, employ the method of standard addition by spitting samples with known concentrations of this compound reference standard, confirming peak identity through consistent response increases.
  • Two-Dimensional Chromatography: For extremely complex samples, employ orthogonal separation methods using different stationary phases or mobile phase conditions to verify peak homogeneity.
  • HPTLC Correlation: Use High-Performance Thin Layer Chromatography with vanillin-sulfuric acid detection as a complementary method to verify this compound presence in samples, comparing Rf values with authenticated standards.

The following workflow diagram illustrates the complete analytical procedure for this compound quantification, from sample preparation to data analysis:

G cluster_Extraction Extraction Methods cluster_HPLC HPLC Conditions SampleCollection Plant Material Collection Authentication Botanical Authentication SampleCollection->Authentication Drying Washing and Shade Drying Authentication->Drying Powdering Powdering (Mesh 85) Drying->Powdering Extraction Solvent Extraction Powdering->Extraction Filtration Filtration and Concentration Extraction->Filtration Soxhlet Soxhlet Extraction (24 hours, methanol) Maceration Maceration Method (Room temperature, 24h) Reconstitution Sample Reconstitution Filtration->Reconstitution HPLC HPLC-UV Analysis Reconstitution->HPLC DataAnalysis Data Analysis and Quantification HPLC->DataAnalysis Column C18 Column (4.6 × 150 mm, 5µm) MobilePhase Mobile Phase: Methanol:Water Detection UV Detection at 205 nm

Figure 1: Complete Workflow for HPLC-UV Analysis of this compound in Asparagus racemosus Root Extracts

Conclusion

The HPLC-UV method detailed in these application notes provides a robust, reproducible approach for quantifying this compound in Asparagus racemosus root extracts. Through rigorous validation demonstrating acceptable specificity, linearity, accuracy, and precision, the method serves as a valuable tool for researchers engaged in natural product analysis, quality control of herbal medicines, and bioactivity-guided fractionation. The sample preparation protocols, particularly methanolic Soxhlet extraction, have been optimized to maximize this compound yield while maintaining compound integrity throughout the analytical process.

The practical applications of this methodology extend from fundamental phytochemical research to commercial quality control, with particular relevance for standardizing herbal preparations containing Asparagus racemosus. As research continues to elucidate the multifaceted pharmacological activities of this compound—including its anticancer, antiviral, and antidiabetic potential—the availability of reliable analytical methods becomes increasingly important for correlating chemical composition with biological effects. These application notes provide a comprehensive foundation for such investigations, with troubleshooting guidance to address common practical challenges encountered during method implementation.

Application Note: Isolation of Shatavarin IV via Column Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

This application note provides a detailed protocol for the isolation and characterization of Shatavarin IV, a bioactive steroidal saponin, from the roots of Asparagus racemosus Willd. The method emphasizes a column chromatographic approach optimized for yield and purity.

Experimental Workflow

The diagram below illustrates the complete multi-step process for isolating and characterizing this compound.

Start Start: Dried Root Powder of A. racemosus A Step 1: Defatting (Solvent: n-Hexane) Start->A B Step 2: Extraction (Method: Maceration Solvent: 90% Methanol) A->B C Step 3: Liquid-Liquid Partition (Solvents: Chloroform, Ethyl Acetate, n-Butanol) B->C D Step 4: Column Chromatography (Stationary: Silica Gel 60-120) Mobile: EtOAc:MeOH:H₂O (8:1:1) C->D E Step 5: Fraction Analysis (Method: TLC) Visualization: Vanillin-H₂SO₄ D->E F Step 6: Pool & Concentrate (Pool Fractions 10-22) E->F G Step 7: Characterization (Methods: HPTLC, m.p., FTIR, Mass Spec) F->G End End: Pure this compound G->End

Detailed Protocol

1. Plant Material Pre-processing

  • Starting Material: Use 250 g of dried tuberous roots of Asparagus racemosus Willd., powdered [1].
  • Defatting: Subject the powder to defatting using n-hexane in a Soxhlet apparatus or through maceration to remove non-polar impurities [1] [2].

2. Extraction of Crude Saponins

  • Method: Use maceration at room temperature for 24 hours [1].
  • Solvent: 90% Methanol [1].
  • Concentration: After extraction, evaporate the combined methanolic extract on a water bath to obtain a concentrated, syrupy liquid [1].

3. Liquid-Liquid Partitioning

  • Dissolve the concentrated extract in 10% methanol [1].
  • Partition this solution successively with chloroform, ethyl acetate, and n-butanol to separate compounds based on polarity [1].
  • The n-butanol fraction contains the saponins of interest. Collect and dry this fraction on a water bath [1].

4. Column Chromatography

  • Stationary Phase: Pack a column with Silica Gel G (60-120 mesh) [1].
  • Sample Loading: Dissolve the dried n-butanol fraction in a minimal quantity of 90% methanol and load it onto the column [1].
  • Mobile Phase & Elution: Use Ethyl Acetate: Methanol: Water (8:1:1 v/v) as the eluent [1].
  • Fraction Collection: Collect multiple fractions (e.g., 27 mL each). Monitor the fractions using TLC [1].

5. Monitoring, Pooling, and Obtaining Pure Compound

  • Thin Layer Chromatography (TLC):
    • Stationary Phase: Pre-coated Silica Gel 60 F254 plates [1].
    • Mobile Phase: Ethyl Acetate: Methanol: Water (7.5:1.5:1 v/v) [1].
    • Detection: Dip the plate in Vanillin-Sulfuric acid reagent and heat at 105°C for 5 minutes. This compound appears as a distinct spot [1].
  • Pooling Fractions: Combine fractions 10 to 22, which typically contain this compound (as confirmed by TLC against a reference standard) [1].
  • Drying: Evaporate the pooled fractions at room temperature to obtain the isolated compound as a beige-colored, shiny powder [1].

Characterization and Analysis

1. Purity and Yield Assessment

  • High-Performance Thin Layer Chromatography (HPTLC): The purity of the isolated compound can be determined against a this compound reference standard using HPTLC. The protocol from the search results achieved a purity of 66% and a yield of 401.1 mg from 250 g of crude powder [1].
  • Physical Properties: The isolated compound is a beige, shiny powder, soluble in water and methanol, with a reported melting point of 250-255 °C [1].

2. Spectroscopic Identification

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the functional groups. Key IR absorptions include:
    • 3398 cm⁻¹: O-H stretch (alcohol)
    • 2935 cm⁻¹: Alkyl C-H stretch
    • 1448 cm⁻¹ & 1375 cm⁻¹: CH₃ of ketone
    • 1120 cm⁻¹ & 1066 cm⁻¹: C-O stretching [1]
  • Mass Spectrometry (ESI-MS): Confirm the molecular weight and formula. The [M+Na]⁺ adduct should appear at m/z 909.61, corresponding to the molecular formula C₄₅H₇₄O₁₇ [1].

Key Experimental Data

The table below summarizes critical quantitative data from the isolation process.

Parameter Details Reference
Starting Material 250 g dried root powder [1]
Total Yield 401.1 mg [1]
Purity (HPTLC) 66% [1]
Key TLC Rf ~0.45 ± 0.05 [1]
Melting Point 250 - 255 °C [1]
Molecular Formula C₄₅H₇₄O₁₇ [1]
Critical Temp. Range 17 - 22 °C (for isolation) [1]

Key Practical Considerations

  • Temperature Control: The isolation process is sensitive to atmospheric temperature. The highest yield and purity were achieved at lower temperatures (17-22 °C). Higher temperatures can lead to degradation of this compound [1].
  • Best Procurement Time: For the highest content of this compound in the raw plant material, root tubers should be collected during Varsha Ritu (the rainy season, July-August in India) [3].
  • Alternative Sources: this compound can also be isolated from the fruits of Asparagus adscendens using a similar multi-step chromatographic approach, though the root of A. racemosus remains the primary source [2].

References

Application Notes: Extraction and Isolation of Shatavarin IV

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol, primarily adapted from a study that isolated 401.1 mg of Shatavarin IV from 250 g of crude root powder with 66% purity, details a method for extracting and isolating the steroidal saponin this compound [1].

Detailed Experimental Protocol

1. Plant Material Preparation

  • Raw Material: Use dried, tuberous roots of Asparagus racemosus Willd. [1].
  • Authentication: Authenticate plant material botanically. A voucher specimen should be deposited in a herbarium for future reference [2] [3].
  • Processing: Wash roots, shade-dry thoroughly, and mill into a coarse powder. Pass the powder through an 85-mesh sieve for uniform particle size [2] [4].

2. Defatting and Extraction

  • Defatting: Load 250 g of root powder into a Soxhlet apparatus. Defat using n-hexane until the extract is clear [1].
  • Methanol Extraction: Subject the defatted marc to repeated maceration with 90% methanol at room temperature for 24 hours [1]. Alternative methods like Soxhlet extraction with methanol can also be used [2].
  • Concentration: Combine the methanolic extracts and concentrate using a rotary evaporator under reduced pressure to obtain a syrupy liquid mass [1].

3. Liquid-Liquid Partitioning

  • Solubilization: Dissolve the concentrated methanolic extract in a minimal volume of 10% methanol [1].
  • Partitioning: Partition the resulting solution successively with chloroform, ethyl acetate, and n-butanol [1]. The n-butanol fraction contains the this compound.
  • Drying: Collect the n-butanol fraction and evaporate it to dryness using a rotary evaporator [1].

4. Purification by Column Chromatography

  • Adsorbent: Use Silica gel G (60-120 mesh) for packing the column [1].
  • Sample Loading: Dissolve the dried n-butanol fraction in a minimal quantity of 90% methanol and adsorb onto a small amount of silica gel before loading onto the column [1].
  • Elution: Elute the column with Ethyl acetate: Methanol: Water (8:1:1 v/v) [1].
  • Fraction Collection: Collect multiple fractions (e.g., 27 mL each). Monitor fractions by TLC. Fractions 10-22 typically contain this compound [1].
  • Critical Parameter: Temperature significantly impacts yield and purity. The highest yield and purity are obtained at lower atmospheric temperatures (17-22 °C) [1].

5. Identification, Purity, and Characterization

  • TLC Analysis
    • Stationary Phase: Pre-coated Silica gel 60 F₂₅₄ plates [1].
    • Mobile Phase: Ethyl acetate: Methanol: Water (7.5:1.5:1 v/v) [1].
    • Detection: Dip plates in Vanillin-Sulfuric acid reagent and heat at 105°C for 5 minutes. This compound appears as a distinct spot at Rf ~0.45 [1].
  • HPTLC Quantification
    • Use the above TLC system for densitometric scanning at 425 nm [1] or 426 nm [4] to determine the percentage purity of the isolated compound against a reference standard [1].
  • Spectroscopic Characterization
    • Melting Point: 250-255 °C [1].
    • IR Spectroscopy: Key bands include O-H stretch (~3398 cm⁻¹), alkyl C-H stretch (~2935 cm⁻¹), and C-O stretching (~1120 cm⁻¹ and ~1066 cm⁻¹) [1].
    • Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESIMS) shows a characteristic [M+Na]⁺ ion at m/z 909.61, confirming the molecular formula C₄₅H₇₄O₁₇ [1].

Key Experimental Data

The table below summarizes quantitative data from various studies for cross-reference and comparison.

Parameter Reported Data Source / Context
Extraction Yield 401.1 mg from 250 g powder (66% purity) Isolation from roots via column chromatography [1]
This compound Content in Root 0.38% - 0.39% (dry weight) HPTLC analysis of intercropped vs. sole crops [4]
Optimal Harvest for Content 0.0196% in Varsha Ritu (Jul-Aug) HPLC quantification across seasons [2]
Chromatographic Purity 66% (HPTLC) Post-isolation purity check [1]
Critical Isolation Temp. 17-22 °C Higher temperatures cause degradation [1]

Experimental Workflow Diagram

The following diagram visualizes the multi-step process for extracting and isolating this compound.

start Dried A. racemosus Root Powder step1 Defatting with n-Hexane (Soxhlet/Maceration) start->step1 step2 Maceration with 90% Methanol step1->step2 step3 Concentrate Methanolic Extract (Rotary Evaporator) step2->step3 step4 Partition with: 1. Chloroform 2. Ethyl Acetate 3. n-Butanol step3->step4 step5 Collect & Dry n-Butanol Fraction step4->step5 step6 Purify by Column Chromatography (Silica Gel, Eluent: EA:MeOH:Water) step5->step6 step7 Combine & Concentrate Shatavarin-IV Fractions step6->step7 note_temp Critical Parameter: Perform at 17-22°C step6->note_temp end Isolated this compound (Beige Powder) step7->end note_analyze Characterize via: HPTLC, m.p., IR, MS end->note_analyze

Key Considerations for Researchers

  • Seasonal Variation: The concentration of this compound in the roots is subject to seasonal variation. For optimal yield, plan the procurement of raw material during Varsha Ritu (the monsoon season, July-August) when the bioactive content is found to be highest [2].
  • Analytical Techniques: HPTLC is a robust and widely used method for the quantitative analysis of this compound in plant extracts and finished products, with validated methods available for precision, specificity, and accuracy [4] [5].
  • Bioactive Potential: The isolated this compound is not just a marker compound; it has demonstrated significant neuromodulatory potential by enhancing synaptic acetylcholine levels and nicotinic acetylcholine receptor activity, supporting its relevance in neuropharmacological research [6].

References

Comprehensive Application Notes and Protocols: Shatavarin IV Anticancer Activity through Apoptosis Gene Expression Modulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Shatavarin IV as a Natural Anticancer Agent

This compound is a principal steroidal saponin isolated from the roots of Asparagus racemosus (Wild), a plant with extensive history in traditional medicine systems. Recent scientific investigations have validated its significant anticancer properties across multiple experimental models, positioning it as a promising candidate for oncotherapeutic development. The compound exerts its antitumor effects primarily through modulation of apoptotic pathways, specifically by regulating the expression and balance of key BCL2 family proteins that control programmed cell death. Research demonstrates that this compound induces selective cytotoxicity against various cancer cell lines while showing potential to reduce tumor burden in vivo, with its mechanism rooted in the fundamental regulation of mitochondrial apoptosis [1].

The growing interest in this compound stems from its ability to target apoptosis resistance, a hallmark of cancer that often undermines conventional chemotherapy efficacy. Unlike cytotoxic agents that cause indiscriminate cellular damage, this compound appears to specifically activate the intrinsic apoptotic pathway through precise molecular interventions. This targeted approach offers potential advantages for therapeutic development, including potentially reduced side effects and ability to overcome treatment resistance. Current evidence indicates that the compound's activity centers on its capacity to alter the BCL2/BAX expression ratio, thereby triggering mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation [2] [3] [1].

Molecular Mechanisms of Action - Regulation of Apoptotic Pathways

BCL2 Family Protein Regulation and Mitochondrial Apoptosis

The BCL2 protein family serves as the central regulatory nexus of the intrinsic apoptotic pathway, maintaining a delicate balance between cellular survival and death. This family comprises three functional subgroups: anti-apoptotic proteins (including BCL2, BCL-XL, MCL1), pro-apoptotic effector proteins (BAX, BAK), and BH3-only activator/sensitizer proteins (BID, BIM, PUMA, Bad). In healthy cells, anti-apoptotic members bind and sequester pro-apoptotic proteins, maintaining mitochondrial integrity and preventing apoptosis initiation. This compound fundamentally alters this balance by modulating gene expression to favor apoptosis induction [4] [5].

This compound induces a pro-apoptotic gene expression profile characterized by significant upregulation of BAX and concurrent downregulation of BCL2. Quantitative gene expression analysis in NCI-H23 human lung carcinoma cells revealed that 24-hour treatment with this compound resulted in an approximately 5-fold increase in BAX expression and a corresponding decrease in BCL2 expression to approximately 40% of baseline levels. This dramatically alters the BCL2/BAX ratio, a critical determinant of cellular fate. The increased BAX expression promotes formation of BAX oligomers in the mitochondrial outer membrane, creating pores that facilitate cytochrome c release into the cytosol. Concurrent BCL2 downregulation removes the inhibitory constraint on mitochondrial apoptosis, further promoting this process [3].

Caspase Activation and Downstream Apoptotic Execution

Following mitochondrial membrane permeabilization, this compound treatment initiates a caspase activation cascade that executes the apoptotic program. Cytochrome c released from mitochondria forms the apoptosome complex with Apaf-1 and procaspase-9, leading to caspase-9 activation. Active caspase-9 then cleaves and activates effector caspases (caspase-3, -6, -7), which systematically dismantle the cell through proteolytic cleavage of vital cellular components. Research indicates that this compound treatment significantly increases cleaved caspase-9 and caspase-3 levels, confirming activation of this pathway. The critical role of caspase activation in this compound-mediated cytotoxicity underscores its dependence on the intrinsic apoptotic pathway [6] [7].

The integration of death signals at the mitochondrial level creates an irreversible commitment to apoptosis, ensuring efficient elimination of compromised cells. This compound's ability to directly modulate the core regulators of this process at the gene expression level represents a particularly effective strategy for overcoming the common anti-apoptotic adaptations in cancer cells. This mechanistic understanding provides the foundation for rational combination therapies and patient stratification approaches in subsequent drug development efforts [7] [5].

Quantitative Anticancer Activity Data

In Vitro Cytotoxicity Profile Across Cancer Cell Lines

This compound demonstrates broad-spectrum cytotoxicity against diverse human cancer cell lines, with varying sensitivity observed across different cancer types. The compound exhibits dose-dependent growth inhibition with IC50 values typically in the low micromolar range, indicating potent anticancer activity. The concentration required for half-maximal inhibition varies based on cancer type, exposure duration, and specific experimental conditions, as summarized in Table 1. Notably, research indicates that this compound maintains efficacy under hyperglycemic conditions, suggesting potential utility for cancer patients with concurrent diabetes, a population often facing therapeutic challenges [2] [3] [1].

Table 1: In Vitro Cytotoxicity Profile of this compound

Cancer Cell Line Cancer Type IC50 Value Experimental Conditions Reference
NCI-H23 Human lung carcinoma 0.8 µM 24-hour treatment [3]
AGS Gastric adenocarcinoma 2.463 µM Hyperglycemic conditions [2]
MCF-7 Human breast cancer Not specified 72-hour treatment [1]
HT-29 Human colon adenocarcinoma Not specified 72-hour treatment [1]
A-498 Human kidney carcinoma Not specified 72-hour treatment [1]
Gene Expression Modulation and Apoptotic Markers

Quantitative analysis of gene expression changes following this compound treatment reveals consistent pro-apoptotic reprogramming across multiple cancer cell types. The most significant alteration observed is the dramatic increase in BAX/BCL2 expression ratio, which shifts the balance toward apoptosis execution. Additional effects include modulation of epithelial-mesenchymal transition markers and changes in caspase activation levels. Table 2 summarizes the key quantitative changes in gene expression and protein levels associated with this compound treatment based on experimental evidence [2] [3].

Table 2: Gene Expression and Protein Level Changes Following this compound Treatment

Parameter Change Experimental System Treatment Conditions Reference
BAX gene expression ~5-fold increase NCI-H23 human lung carcinoma cells 24-hour treatment [3]
BCL2 gene expression ~60% decrease NCI-H23 human lung carcinoma cells 24-hour treatment [3]
BAX/BCL2 ratio ~8.3-fold increase NCI-H23 human lung carcinoma cells 24-hour treatment [3]
Cleaved caspase-3 Significant increase AGS gastric adenocarcinoma cells Hyperglycemic conditions [2]
Cleaved caspase-9 Significant increase AGS gastric adenocarcinoma cells Hyperglycemic conditions [2]
E-cadherin expression Modulated AGS gastric adenocarcinoma cells Hyperglycemic conditions [2]

Experimental Protocols & Methodologies

Cell Viability and Cytotoxicity Assessment

Objective: To evaluate the concentration-dependent effect of this compound on cancer cell viability using standardized colorimetric assays.

Materials and Reagents:

  • Cancer cell lines of interest (e.g., AGS, NCI-H23, MCF-7)
  • This compound (≥97% purity, prepared as 10 mM stock solution in DMSO)
  • Cell culture medium appropriate for cell line (e.g., DMEM or RPMI-1640 with 10% FBS)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent
  • 96-well tissue culture plates
  • Microplate reader capable of measuring 450 nm (CCK-8) or 570 nm (MTT) absorbance

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 μL complete medium. Include blank wells containing medium without cells for background subtraction. Incubate plates for 24 hours at 37°C with 5% CO₂ to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium to achieve final treatment concentrations typically ranging from 0.1 μM to 100 μM. Remove culture medium from seeded plates and add 100 μL of each concentration to test wells in triplicate or quadruplicate. Include vehicle control wells (DMSO at same concentration as highest treatment group) and positive control wells (e.g., 10 μM cisplatin).

  • Incubation: Incude plates for desired treatment duration (24, 48, or 72 hours) at 37°C with 5% CO₂.

  • Viability Assessment:

    • For MTT assay: Add 10 μL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Carefully remove medium and dissolve formed formazan crystals in 100 μL DMSO. Measure absorbance at 570 nm with reference filter at 630-650 nm.
    • For CCK-8 assay: Add 10 μL CCK-8 solution directly to each well and incubate for 1-4 hours at 37°C. Measure absorbance at 450 nm.
  • Data Analysis: Calculate percentage viability using the formula: % Viability = (Mean Absorbance of Treated Wells - Mean Absorbance of Blank Wells) / (Mean Absorbance of Control Wells - Mean Absorbance of Blank Wells) × 100. Determine IC₅₀ values using non-linear regression analysis of log(concentration) versus normalized response curves [2] [3] [1].

Gene Expression Analysis via Quantitative Real-Time PCR

Objective: To quantify changes in apoptosis-related gene expression (BAX, BCL2) following this compound treatment.

Materials and Reagents:

  • TRIzol reagent or equivalent RNA isolation system
  • DNase I treatment kit
  • Reverse transcription kit with random hexamers and/or oligo(dT) primers
  • SYBR Green qPCR master mix
  • Sequence-specific primers for BAX, BCL2, and reference genes (e.g., β-actin, GAPDH)
  • 96-well qPCR plates and compatible real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Culture and treat cells with desired concentrations of this compound (typically IC₅₀ concentration) for appropriate duration (typically 24 hours). Include vehicle-treated control cells.
    • Lyse cells directly in culture dish using TRIzol reagent (1 mL per 10 cm² area). Incubate lysate for 5 minutes at room temperature.
    • Add 0.2 mL chloroform per 1 mL TRIzol, shake vigorously for 15 seconds, and incubate for 2-3 minutes at room temperature.
    • Centrifuge at 12,000 × g for 15 minutes at 4°C. Transfer aqueous phase to new tube.
    • Precipitate RNA with 0.5 mL isopropanol per 1 mL TRIzol originally used. Incubate for 10 minutes at room temperature and centrifuge at 12,000 × g for 10 minutes at 4°C.
    • Wash RNA pellet with 75% ethanol, air dry, and resuspend in RNase-free water.
    • Determine RNA concentration and purity by spectrophotometry (A260/A280 ratio ~2.0).
  • DNase Treatment and cDNA Synthesis:

    • Treat 1-2 μg total RNA with DNase I according to manufacturer's instructions to remove genomic DNA contamination.
    • Use reverse transcription kit to synthesize first-strand cDNA using 1 μg DNase-treated RNA, random hexamers, and reverse transcriptase in 20 μL reaction volume.
    • Dilute synthesized cDNA with nuclease-free water for use in qPCR reactions.
  • Quantitative PCR:

    • Prepare reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration 200-400 nM each), and cDNA template (equivalent of 10-50 ng input RNA) in total volume of 10-20 μL.
    • Run reactions in triplicate under following cycling conditions: initial denaturation at 95°C for 10 minutes; 40 cycles of 95°C for 15 seconds and 60°C for 1 minute; followed by melt curve analysis.
    • Include no-template controls for each primer set to detect potential contamination.
  • Data Analysis:

    • Calculate ΔCq values (Cq target gene - Cq reference gene) for each sample.
    • Determine ΔΔCq values (ΔCq treated - ΔCq control).
    • Calculate fold change in gene expression using the 2^(-ΔΔCq) method.
    • Perform statistical analysis on ΔCq values rather than fold change values [3] [8].
Apoptosis Detection via Annexin V/Propidium Iodide Staining

Objective: To quantify apoptosis induction by this compound using flow cytometric analysis of phosphatidylserine externalization.

Materials and Reagents:

  • Annexin V binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
  • FITC-conjugated Annexin V
  • Propidium iodide (PI) solution (50 μg/mL in PBS)
  • Flow cytometry tubes
  • Flow cytometer capable of detecting FITC (FL1) and PI (FL2 or FL3)

Procedure:

  • Cell Treatment and Harvest: Treat cells with this compound at desired concentrations for appropriate duration (typically 24-48 hours). Include untreated and vehicle-treated controls. Harvest both adherent and floating cells using gentle trypsinization (for adherent cells) followed by centrifugation at 300 × g for 5 minutes.

  • Staining:

    • Wash cell pellet twice with cold PBS and resuspend in 1× Annexin V binding buffer at concentration of 1 × 10⁶ cells/mL.
    • Transfer 100 μL cell suspension (1 × 10⁵ cells) to flow cytometry tube.
    • Add 5 μL FITC-conjugated Annexin V and 10 μL PI solution (50 μg/mL).
    • Gently vortex cells and incubate for 15 minutes at room temperature in the dark.
    • Add 400 μL Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.
  • Flow Cytometric Analysis:

    • Set up flow cytometer with appropriate compensation using single-stained controls.
    • Collect a minimum of 10,000 events per sample.
    • Identify populations as follows: viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺).
    • Calculate percentage of total apoptosis by summing early and late apoptotic populations [9].

Signaling Pathways and Experimental Workflows

This compound-Mediated Apoptosis Signaling Pathway

The following diagram illustrates the molecular mechanism of this compound-induced apoptosis through the intrinsic pathway:

G ShatavarinIV This compound GeneExpression Altered Gene Expression ShatavarinIV->GeneExpression BAXup BAX ↑ GeneExpression->BAXup BCL2down BCL2 ↓ GeneExpression->BCL2down BAXactivation BAX Activation/ Oligomerization BAXup->BAXactivation BCL2down->BAXactivation Reduced Inhibition MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAXactivation->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosome Apoptosome Formation (APAF-1 + Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 Apoptosis Apoptotic Cell Death Caspase3->Apoptosis

Experimental Workflow for this compound Anticancer Activity Assessment

The following diagram outlines a comprehensive experimental approach for evaluating this compound's anticancer mechanisms:

G Start Cell Culture & This compound Treatment Viability Cell Viability Assays (MTT/CCK-8) Start->Viability IC50 IC50 Determination Viability->IC50 ApoptosisDet Apoptosis Detection (Annexin V/PI Staining) IC50->ApoptosisDet GeneExpr Gene Expression Analysis (qRT-PCR for BAX/BCL2) ApoptosisDet->GeneExpr ProteinAnalysis Protein Level Analysis (Western Blot) GeneExpr->ProteinAnalysis Mechanism Mechanistic Confirmation ProteinAnalysis->Mechanism DataInt Data Integration & Interpretation Mechanism->DataInt

Research Applications and Development Implications

The compelling experimental data on this compound's apoptosis-inducing activity supports several promising research applications and development pathways. For basic research, this natural compound serves as a valuable chemical tool for probing BCL2 family dynamics and mitochondrial apoptosis regulation. Its ability to specifically modulate the BAX/BCL2 expression ratio provides a means to experimentally manipulate this critical checkpoint without genetic intervention. In translational research, this compound represents a promising lead compound for developing natural product-derived anticancer agents, particularly for malignancies characterized by apoptosis resistance [2] [3] [1].

From a therapeutic development perspective, this compound's efficacy under hyperglycemic conditions suggests potential application for cancer patients with concurrent diabetes, a clinical subgroup often exhibiting compromised treatment responses. Additionally, the multiple studies demonstrating activity across diverse cancer types indicate potential for broad-spectrum applications, possibly in combination with conventional chemotherapeutic agents to lower required doses and reduce side effects. The documented in vivo efficacy against Ehrlich ascites carcinoma in mouse models further supports its therapeutic potential and justifies continued preclinical development [2] [1].

Table 3: Research Applications of this compound

Application Area Specific Use Advantages Considerations
Basic Research Apoptosis mechanism studies Specific BAX/BCL2 modulation; Natural product structure Potential off-target effects require controlled experiments
Drug Discovery Lead compound for derivative development Favorable cytotoxicity profile; Natural origin Optimization needed for pharmacokinetic properties
Combination Therapy Chemosensitization agent Potential to overcome apoptosis resistance Interaction studies with standard chemotherapeutics required
Translational Research In vivo efficacy models Demonstrated activity in EAC tumor model Dose optimization and toxicity profiling needed

Conclusion

This compound represents a mechanistically distinct natural anticancer agent with demonstrated efficacy across multiple experimental systems. Its primary activity through selective modulation of BAX and BCL2 gene expression positions it as both a valuable research tool and promising therapeutic candidate. The comprehensive protocols outlined herein provide robust methodologies for further investigating this compound's potential and elucidating its full spectrum of biological activities. As natural products continue to contribute significantly to oncotherapeutic development, this compound warrants continued investigation through advanced preclinical studies and mechanism-of-action research [2] [3] [1].

References

Comprehensive Application Notes and Protocols: Shatavarin IV Anti-HIV-1 Activity via Reverse Transcriptase Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health burden, with approximately 39 million individuals affected worldwide and 1.3 million new infections annually according to UNAIDS 2023 data. Despite the success of antiretroviral therapies in transforming HIV into a manageable chronic condition, challenges persist including emerging drug resistance, adverse effects, and the requirement for lifelong treatment adherence. These limitations have accelerated research into novel therapeutic agents with different mechanisms of action and improved safety profiles. [1] [2]

Shatavarin IV, the principal bioactive steroidal saponin derived from Asparagus racemosus (Shatavari), has recently emerged as a promising natural product-derived candidate with demonstrated anti-HIV-1 activity. This compound exhibits a dual mechanism by directly inhibiting key viral replication enzymes, particularly reverse transcriptase (RT), while simultaneously addressing HIV-1-induced mitochondrial dysfunction. These application notes provide detailed methodologies and standardized protocols for evaluating this compound's anti-HIV-1 activity, with particular emphasis on its reverse transcriptase inhibition capabilities, to support research and development efforts in this emerging area of antiviral investigation. [1] [3]

Experimental Data Summary

Anti-HIV-1 Activity and Cytotoxicity Profile

Table 1: Anti-HIV-1 activity and cytotoxicity of Asparagus racemosus extracts and this compound

Compound/Extract Cell Line/System Anti-HIV-1 Activity (EC₅₀) Cytotoxicity (CC₅₀) Therapeutic Index Viral Strains Tested
This compound TZM-bl cells Dose-dependent inhibition >100 µM >20 X4, R5 subtypes
This compound PBMCs Dose-dependent inhibition >100 µM >20 HIV-1 primary isolates
AQAR TZM-bl cells Dose-dependent inhibition >500 µg/mL >10 X4, R5 subtypes
HAAR TZM-bl cells Dose-dependent inhibition >500 µg/mL >10 X4, R5 subtypes
HAAR PBMCs Dose-dependent inhibition >500 µg/mL >10 HIV-1 primary isolates
Nevirapine (control) TZM-bl cells 60-100 nM >10 µM >100 HIV-1 NL4-3

EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration; Therapeutic Index: CC₅₀/EC₅₀; AQAR: Aqueous extract of Asparagus racemosus; HAAR: Hydroalcoholic extract of Asparagus racemosus; PBMCs: Peripheral blood mononuclear cells [1]

Enzyme Inhibition and Molecular Interaction Data

Table 2: Enzyme inhibition and molecular interactions of this compound

Parameter Reverse Transcriptase HIV-1 Protease HIV-1 Integrase
Inhibition Level Strong Moderate Moderate
Molecular Interactions Hydrogen bonds with active site residues Hydrophobic interactions with active site Hydrophobic interactions with catalytic core
Binding Affinity (in silico) High (comparable to NNRTIs) Moderate Moderate
Key Residues L100, K101, K103, V106, V179, Y181, Y188, G190, F227, W229, M230 Active site pocket residues Catalytic core residues

NNRTIs: Non-nucleoside reverse transcriptase inhibitors [1] [2]

Mitochondrial Protection Parameters

Table 3: Effects of this compound on HIV-1-induced mitochondrial dysfunction

Mitochondrial Parameter HIV-1 Infection Only HIV-1 + this compound Normal Control
ROS Production Significant increase Reduced to near-normal Baseline
Calcium Accumulation Marked elevation Significant reduction Normal levels
Mitochondrial Membrane Potential Severe depletion Partial restoration Normal
Caspase Activity Elevated Reduced Baseline
Oxidative Stress Markers Significantly increased Moderate reduction Normal

ROS: Reactive oxygen species [1]

Experimental Protocols

Anti-HIV-1 Activity Assessment in TZM-bl Cells
3.1.1 Principle

The TZM-bl reporter cell line expresses endogenous CD4, CXCR4, and CCR5, making it susceptible to a broad range of HIV-1 strains. These cells contain an HIV-1 LTR-driven β-galactosidase reporter gene that is activated by HIV-1 Tat expression upon viral infection, allowing quantitative measurement of infection levels through colorimetric or chemiluminescent assays. [2]

3.1.2 Reagents and Materials
  • TZM-bl cells (available through NIH HIV Reagent Program)
  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin
  • HIV-1 viral stocks (X4 and R5 tropic strains, e.g., NL4-3, BaL)
  • This compound (≥95% purity by HPLC)
  • Positive controls: Nevirapine, Azidothymidine (AZT)
  • Beta-Galactosidase staining kit or chemiluminescent substrate
  • 96-well tissue culture-treated plates
  • Class II biological safety cabinet
  • CO₂ incubator (37°C, 5% CO₂)
3.1.3 Procedure
  • Cell preparation: Seed TZM-bl cells at 1×10⁴ cells/well in 96-well plates and incubate for 24 hours to achieve 70-80% confluence.
  • Compound preparation: Prepare serial dilutions of this compound in DMSO (final DMSO concentration ≤0.1%) and culture medium.
  • Viral infection: Pre-incubate cells with compounds for 2 hours, then infect with HIV-1 at multiplicity of infection (MOI) of 0.01-0.1 in the presence of DEAE-dextran (20 µg/mL).
  • Incubation: Incubate infected cells for 48 hours at 37°C in 5% CO₂.
  • Reporter assay:
    • Aspirate medium and lyse cells with 50 µL/well lysis buffer
    • Transfer lysate to fresh plate and add β-galactosidase substrate
    • Incubate for 30-60 minutes at 37°C
    • Measure absorbance at 420 nm or luminescence
  • Data analysis: Calculate % inhibition relative to virus control and determine EC₅₀ values using non-linear regression.
3.1.4 Technical Notes
  • Include virus control (infected, untreated), cell control (uninfected, untreated), and compound control (uninfected with compound)
  • Use Nevirapline (NNRTI) and AZT (NRTI) as positive controls at concentrations ranging from 1 nM to 10 µM
  • Perform cytotoxicity parallel using MTT or CellTiter-Glo assays
  • All infections should be performed in Biosafety Level 2 (BSL-2) or BSL-3 facilities following institutional guidelines
HIV-1 Reverse Transcriptase Inhibition Assay
3.2.1 Principle

This colorimetric assay measures the ability of test compounds to inhibit the incorporation of labeled nucleotides during the reverse transcription process. The assay utilizes a template-primer complex and labeled nucleotides; inhibition of RT activity reduces nucleotide incorporation, which is quantified spectrophotometrically. [4]

3.2.2 Reagents and Equipment
  • HIV-1 Reverse Transcriptase Assay Kit (Roche Diagnostics)
  • Recombinant HIV-1 RT enzyme
  • This compound and control inhibitors (Nevirapine as NNRTI control)
  • 96-well microtiter plates with high binding capacity
  • Microplate reader capable of measuring 405 nm or 420 nm
  • Water bath or thermal cycler (37°C)
  • Template-primer complex (poly(A)×oligo(dT)₁₅)
3.2.3 Protocol
  • Reaction mixture preparation:

    • Prepare template-primer complex (1:1 ratio) in reaction buffer
    • Add 10 µL of template-primer complex to each well
    • Add test compounds (this compound at varying concentrations) or controls
    • Add HIV-1 RT enzyme (0.1-0.5 U/well)
    • Start reaction by adding nucleotide mixture (biotin-dUTP and dNTPs)
    • Final reaction volume: 50 µL/well
  • Incubation:

    • Incubate plate at 37°C for 60 minutes
    • Stop reaction by adding 10 µL of EDTA (0.3 M)
  • Detection:

    • Transfer 5 µL of reaction mixture to streptavidin-coated microtiter plate
    • Add anti-DIG-peroxidase conjugate
    • Incubate for 60 minutes at room temperature
    • Wash plate 4-5 times with washing buffer
    • Add peroxidase substrate (ABTS)
    • Incubate for 20-30 minutes at room temperature
    • Measure absorbance at 405 nm with reference at 490 nm
  • Data analysis:

    • Calculate % inhibition = [(Abs control - Abs sample)/Abs control] × 100
    • Determine IC₅₀ values using non-linear regression of inhibition curves
    • Perform statistical analysis by one-way ANOVA with Bonferroni's post-hoc test
3.2.4 Technical Notes
  • Run assays in duplicate or triplicate with two biological replicates
  • Include no-enzyme control (background), no-inhibitor control (maximum activity)
  • Use Nevirapine (1 nM-100 µM) as positive control NNRTI
  • Consider using additional controls for mechanism of action studies
Mitochondrial Function Assessment in HIV-1 Infected Cells
3.3.1 Principle

HIV-1 infection induces mitochondrial dysfunction through increased reactive oxygen species (ROS) production, calcium overload, and disruption of mitochondrial membrane potential (ΔΨm). This protocol evaluates the protective effects of this compound on mitochondrial parameters in HIV-1 infected cells. [1]

3.3.2 Reagents and Materials
  • JC-1 dye (for mitochondrial membrane potential)
  • MitoSOX Red (for mitochondrial ROS)
  • Fluo-4 AM (for intracellular calcium)
  • Caspase-Glo 3/7 assay system
  • HIV-1 infected PBMCs or T-cell lines
  • Flow cytometer or fluorescence microplate reader
  • CO₂ incubator
3.3.3 Procedure
  • Cell culture and infection:

    • Infect PBMCs or T-cell lines with HIV-1 (MOI 0.05-0.1) for 48 hours
    • Treat with this compound (non-cytotoxic concentrations) during or after infection
  • Mitochondrial membrane potential (ΔΨm):

    • Harvest cells and incubate with JC-1 dye (2 µM) for 20 minutes at 37°C
    • Wash cells and analyze by flow cytometry
    • Calculate red/green fluorescence ratio (healthy mitochondria show high red fluorescence)
  • Mitochondrial ROS detection:

    • Incubate cells with MitoSOX Red (5 µM) for 30 minutes at 37°C
    • Wash and resuspend in buffer
    • Measure fluorescence (excitation/emission: 510/580 nm)
  • Mitochondrial calcium accumulation:

    • Load cells with Fluo-4 AM (2 µM) for 30 minutes at 37°C
    • Wash and analyze fluorescence (excitation/emission: 494/506 nm)
  • Caspase activity:

    • Use Caspase-Glo 3/7 assay according to manufacturer's instructions
    • Measure luminescence after 30-60 minutes incubation
3.3.4 Technical Notes
  • Include appropriate controls: uninfected, HIV-1 infected untreated, HIV-1 infected with antioxidant controls (e.g., N-acetylcysteine)
  • Perform assays at 24, 48, and 72 hours post-infection to monitor temporal changes
  • Use carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as positive control for mitochondrial depolarization

Pathway and Mechanism Analysis

Mechanism of this compound Anti-HIV-1 Action

The following diagram illustrates the multifaceted mechanism by which this compound exerts its anti-HIV-1 activity, targeting both viral replication and host cell mitochondrial pathways:

G cluster_viral Viral Replication Inhibition cluster_mito Mitochondrial Protection cluster_immune Immunomodulation ShatavarinIV This compound RTInhibition Reverse Transcriptase Inhibition ShatavarinIV->RTInhibition ProteaseInhibition Protease Inhibition (Moderate) ShatavarinIV->ProteaseInhibition IntegraseInhibition Integrase Inhibition (Moderate) ShatavarinIV->IntegraseInhibition ROSReduction Reduced Mitochondrial ROS ShatavarinIV->ROSReduction CalciumHomeostasis Calcium Homeostasis Restoration ShatavarinIV->CalciumHomeostasis MitoPotential Mitochondrial Membrane Potential Preservation ShatavarinIV->MitoPotential CaspaseInhibition Caspase Activity Inhibition ShatavarinIV->CaspaseInhibition CytokineMod Cytokine Modulation ShatavarinIV->CytokineMod Immunoadjuvant Immunoadjuvant Activity ShatavarinIV->Immunoadjuvant ViralCopyReduction Reduced Viral cDNA Synthesis RTInhibition->ViralCopyReduction P24Reduction Decreased p24 Antigen Production ViralCopyReduction->P24Reduction ViralLoad ViralLoad P24Reduction->ViralLoad Reduced Viral Load ApoptosisReduction Reduced Apoptosis ROSReduction->ApoptosisReduction CalciumHomeostasis->ApoptosisReduction MitoPotential->ApoptosisReduction CaspaseInhibition->ApoptosisReduction CellViability CellViability ApoptosisReduction->CellViability Improved Cell Survival ImmuneResponse ImmuneResponse Immunoadjuvant->ImmuneResponse Enhanced Immune Response

Experimental Workflow for this compound Evaluation

The following diagram outlines the comprehensive experimental workflow for evaluating this compound's anti-HIV-1 activity:

G cluster_invitro In Vitro Anti-HIV-1 Assessment cluster_enzyme Enzyme Inhibition Studies cluster_mito Mitochondrial Function CompoundPrep Compound Preparation This compound (≥95% purity) Serial dilutions in DMSO/media TZMAssay TZM-bl Reporter Assay HIV-1 LTR-β-gal activation CompoundPrep->TZMAssay PBMCAssay PBMC Infection Model p24 ELISA & viral copy number CompoundPrep->PBMCAssay Cytotoxicity Cytotoxicity Assessment MTT/ATPlite/CTG assays CompoundPrep->Cytotoxicity RTAssay Reverse Transcriptase Assay Colorimetric nucleotide incorporation CompoundPrep->RTAssay ProteaseAssay Protease Inhibition Assay CompoundPrep->ProteaseAssay IntegraseAssay Integrase Inhibition Assay CompoundPrep->IntegraseAssay MitoROS Mitochondrial ROS MitoSOX Red fluorescence CompoundPrep->MitoROS MitoPotential Mitochondrial Membrane Potential JC-1 dye flow cytometry CompoundPrep->MitoPotential MitoCalcium Mitochondrial Calcium Fluo-4 AM fluorescence CompoundPrep->MitoCalcium CaspaseAssay Caspase-3/7 Activity Luminescent detection CompoundPrep->CaspaseAssay DataIntegration Data Integration & Analysis Therapeutic index calculation Mechanism of action determination TZMAssay->DataIntegration PBMCAssay->DataIntegration Cytotoxicity->DataIntegration RTAssay->DataIntegration ProteaseAssay->DataIntegration IntegraseAssay->DataIntegration MitoROS->DataIntegration MitoPotential->DataIntegration MitoCalcium->DataIntegration CaspaseAssay->DataIntegration InSilico In Silico Analysis Molecular docking with HIV-1 replication enzymes InSilico->DataIntegration

Discussion and Conclusion

Therapeutic Implications

The experimental data demonstrate that This compound presents a promising multi-target therapeutic approach against HIV-1 infection. Its dual functionality as both a direct antiviral agent and mitochondrial protector addresses two critical aspects of HIV-1 pathogenesis. The compound's high therapeutic index (>20) indicates a favorable safety profile at effective antiviral concentrations, which is particularly valuable for potential long-term management of HIV-1 infection. [1]

The reverse transcriptase inhibition capability of this compound is especially significant given the central role of this enzyme in HIV-1 replication and the ongoing challenges with drug-resistant strains. Molecular interaction studies confirm that this compound forms hydrogen bonds within the active binding pocket site residues crucial for HIV-1 RT catalysis, suggesting a mechanism distinct from conventional NNRTIs that may help overcome resistance issues. This novel binding characteristic warrants further investigation for its potential against NNRTI-resistant viral strains. [1] [2]

Research Applications and Future Directions

These application notes provide standardized protocols that enable consistent evaluation of this compound's anti-HIV-1 properties across different research settings. The integration of enzyme inhibition assays, cell-based antiviral assessment, and mitochondrial function analysis offers a comprehensive framework for characterizing natural product-derived HIV-1 inhibitors.

Future research should focus on:

  • Mechanism of action refinement through crystallographic studies of this compound bound to HIV-1 RT
  • Resistance profile determination using long-term passage experiments
  • In vivo validation in appropriate animal models of HIV-1 infection
  • Combination studies with existing antiretrovirals to assess synergistic potential
  • Formulation development to enhance bioavailability and tissue distribution

The mitochondrial protective effects of this compound represent a particularly valuable attribute, as mitochondrial toxicity remains a concern with some current antiretroviral regimens. This additional benefit could position this compound as both a primary antiviral agent and an adjunct therapy to mitigate treatment-related side effects. [1]

References

Comprehensive Application Notes and Protocols: Shatavarin IV as a Mitochondrial-Targeted Antioxidant Defense Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Shatavarin IV and Mitochondrial Oxidative Stress

This compound, a principal bioactive steroidal saponin derived from Asparagus racemosus (Shatavari), has emerged as a promising therapeutic agent for mitigating mitochondrial oxidative stress and associated pathologies. Mitochondria serve as both significant producers and targets of reactive oxygen species (ROS), with the electron transport chain (ETC) being a major site of superoxide generation at complexes I (site IQ) and III (site IIIQo) [1]. Under physiological conditions, ROS function as crucial signaling molecules; however, excessive ROS accumulation overwhelms cellular antioxidant defense systems—including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH)—leading to oxidative damage of lipids, proteins, and DNA [1]. This oxidative damage is implicated in the pathogenesis of diverse conditions, including HIV-1 infection [2], drug-induced liver injury [3], psychological stress-mediated reproductive disorders [4], and age-related degenerative diseases [1].

This compound possesses a unique chemical structure that facilitates its interaction with both mitochondrial components and key enzymatic targets, enabling it to function as a multifaceted therapeutic agent. Recent investigations have demonstrated that this compound not only exhibits direct antiviral activity against HIV-1 but also concurrently addresses HIV-1-associated mitochondrial dysfunction by reducing mitochondrial ROS, preventing calcium overload, and restoring mitochondrial membrane potential [2] [5]. This dual-action profile positions this compound as a compelling candidate for further development as a mitochondrial-protective adjunct therapy in conditions characterized by oxidative stress. The following application notes and experimental protocols provide a comprehensive framework for investigating this compound's mechanisms and therapeutic potential in various research contexts.

Mechanistic Insights into this compound's Mitochondrial Antioxidant Action

Molecular Pathways of Mitochondrial Protection

This compound exerts its mitochondrial protective effects through several interconnected molecular pathways that collectively enhance cellular resilience to oxidative stress. The compound's ability to directly scavenge reactive oxygen species and mitigate oxidative damage has been demonstrated in multiple experimental systems. In the context of HIV-1 infection, this compound significantly reduced mitochondrial ROS production, attenuated calcium overload, and restored mitochondrial membrane potential (ΔΨm), thereby preventing the initiation of mitochondrial-mediated apoptosis pathways [2] [5]. These effects are particularly relevant given that HIV-1 infection is known to induce mitochondrial dysfunction through increased ROS production, which exacerbates oxidative stress in the host cellular environment [2].

Beyond its direct antioxidant activity, this compound appears to modulate key cell signaling pathways involved in oxidative stress response. While the exact mechanisms continue to be elucidated, preliminary evidence suggests this compound may influence the Keap1/Nrf2/ARE signaling pathway, a critical regulator of cellular antioxidant defenses [4]. Under oxidative stress conditions, Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus, where it binds to Antioxidant Response Elements (ARE) to activate the transcription of various antioxidant genes [4]. Additionally, this compound has demonstrated anti-inflammatory properties by potentially suppressing the NF-κB signaling pathway, which is activated by oxidative stress and promotes the expression of pro-inflammatory cytokines that further exacerbate cellular damage [4]. This multi-target approach enables this compound to comprehensively address oxidative stress at its source while simultaneously activating endogenous protective mechanisms.

Table 1: Molecular Targets and Mechanisms of this compound's Mitochondrial Antioxidant Action

Molecular Target/Pathway Mechanism of Action Biological Outcome
Mitochondrial ROS Direct scavenging of superoxide and hydrogen peroxide Reduced oxidative damage to lipids, proteins, and DNA
Calcium Homeostasis Prevention of mitochondrial calcium overload Preservation of mitochondrial membrane potential and integrity
Apoptosis Signaling Inhibition of caspase activation Reduced mitochondrial-mediated apoptosis
Keap1/Nrf2/ARE Pathway Potential activation of Nrf2 nuclear translocation Enhanced expression of endogenous antioxidant enzymes
NF-κB Pathway Suppression of NF-κB activation Reduced inflammation and tissue damage
Visualizing the Mitochondrial Antioxidant Mechanism

The following diagram illustrates the integrated mechanisms through which this compound protects mitochondria from oxidative damage, highlighting key molecular targets and protective pathways:

G cluster_actions This compound Interventions cluster_outcomes Mitochondrial Protection Outcomes HIV1 HIV-1 Infection ROS ↑ Mitochondrial ROS HIV1->ROS Induces PS Psychological Stress PS->ROS Amplifies APAP Acetaminophen (APAP) APAP->ROS Triggers Ca Calcium Overload ROS->Ca MMP ↓ Membrane Potential ROS->MMP ReducedOx Reduced Oxidative Damage ROS->ReducedOx Leads to CytC Cytochrome c Release MMP->CytC AntiApopt Anti-apoptotic Effect CytC->AntiApopt Inhibits S4 This compound Direct Direct ROS Scavenging S4->Direct Nrf2 Nrf2/ARE Pathway Activation S4->Nrf2 NFkB NF-κB Pathway Inhibition S4->NFkB Direct->ROS Neutralizes MitoProt Mitochondrial Resilience Direct->MitoProt Promotes Nrf2->ROS Reduces AntiInflam Anti-inflammatory Effect NFkB->AntiInflam Mediates

Diagram 1: this compound Mitochondrial Antioxidant Defense Mechanism. This diagram illustrates how this compound counteracts mitochondrial oxidative stress through direct ROS scavenging, activation of the Nrf2/ARE pathway, and suppression of NF-κB-mediated inflammation.

Experimental Protocols for Evaluating Mitochondrial Antioxidant Effects

Protocol 1: Assessment of Mitochondrial Function in HIV-1 Infection Models

Purpose: This protocol outlines the methodology for evaluating this compound's protective effects on mitochondrial function in the context of HIV-1 infection, utilizing both cellular and molecular approaches [2].

Materials and Reagents:

  • TZM-bl cells and peripheral blood mononuclear cells (PBMCs)
  • HIV-1 X4 and R5 subtypes
  • This compound (≥95% purity by HPLC)
  • Aqueous (AQAR) and hydroalcoholic (HAAR) extracts of Asparagus racemosus roots
  • MTT and ATPlite assay kits for cytotoxicity assessment
  • HIV-1 p24 antigen capture ELISA kit
  • Mitochondrial ROS detection probe (e.g., MitoSOX Red)
  • Tetramethylrhodamine methyl ester (TMRM) for mitochondrial membrane potential assessment
  • Fluo-4 AM for mitochondrial calcium measurement
  • Caspase-3/7 activity assay kit
  • Real-time PCR system for viral copy number quantification

Procedure:

  • Cell Culture and HIV-1 Infection:

    • Maintain TZM-bl cells and PBMCs in appropriate culture media at 37°C with 5% CO₂.
    • Infect cells with HIV-1 X4 or R5 subtypes at optimized multiplicity of infection (MOI).
    • Treat infected cells with non-cytotoxic concentrations of this compound (determined by MTT/ATPlite assays) for 24-72 hours.
  • Mitochondrial ROS Measurement:

    • Harvest treated cells and wash with PBS.
    • Load cells with 5 μM MitoSOX Red in PBS for 30 minutes at 37°C.
    • Wash cells twice with PBS and analyze fluorescence intensity using flow cytometry (excitation/emission: 510/580 nm).
    • Include untreated infected cells as negative control and N-acetylcysteine-treated cells as positive control.
  • Mitochondrial Membrane Potential (ΔΨm) Assessment:

    • Incubate treated cells with 100 nM TMRM for 30 minutes at 37°C.
    • Wash cells and measure fluorescence intensity by flow cytometry (excitation/emission: 548/573 nm).
    • Use carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a depolarization control.
  • Mitochondrial Calcium Measurement:

    • Load cells with 5 μM Fluo-4 AM for 45 minutes at 37°C.
    • Wash and analyze fluorescence intensity by flow cytometry (excitation/emission: 494/506 nm).
  • Caspase Activity Assay:

    • Lyse treated cells and incubate with caspase-3/7 substrate according to manufacturer's instructions.
    • Measure luminescence using a microplate reader.
  • Viral Replication Assessment:

    • Quantify HIV-1 p24 antigen levels in culture supernatants using ELISA.
    • Extract total RNA and quantify viral copy number by RT-PCR.

Data Analysis: Compare all parameters between this compound-treated and untreated HIV-1 infected cells using appropriate statistical tests (one-way ANOVA with post-hoc analysis). Normalize data to untreated controls and present as mean ± SEM from at least three independent experiments.

Protocol 2: Molecular Docking Studies with HIV-1 Replication Enzymes

Purpose: This protocol describes computational approaches to investigate this compound's molecular interactions with key HIV-1 replication enzymes, providing mechanistic insights into its antiviral activity [2].

Materials and Software:

  • This compound molecular structure (CID: 442678) in SDF format
  • Crystal structures of HIV-1 Reverse Transcriptase (PDB: 1RT2), Integrase (PDB: 1BL3), and Protease (PDB: 1HSG)
  • Molecular docking software (AutoDock Vina or similar)
  • Protein preparation tools (AutoDock Tools, Chimera)
  • Visualization software (PyMOL, Discovery Studio)

Procedure:

  • Protein Preparation:

    • Download crystal structures of target enzymes from Protein Data Bank.
    • Remove water molecules and heteroatoms except crucial co-factors.
    • Add polar hydrogen atoms and compute Gasteiger charges.
    • Define grid boxes encompassing active site residues.
  • Ligand Preparation:

    • Obtain this compound 3D structure from PubChem or generate using chemoinformatics tools.
    • Optimize geometry using molecular mechanics force fields.
    • Assign appropriate rotatable bonds and atomic charges.
  • Molecular Docking:

    • Perform docking simulations using validated parameters.
    • Use Lamarckian genetic algorithm with 100 runs per compound.
    • Set exhaustiveness parameter to 32 for comprehensive search.
    • Validate docking protocol by redocking native ligands.
  • Interaction Analysis:

    • Analyze hydrogen bonds, hydrophobic interactions, and π-effects.
    • Calculate binding energies (ΔG) for top-ranked poses.
    • Identify key residues involved in ligand recognition.
  • Visualization and Documentation:

    • Generate 2D and 3D interaction diagrams.
    • Document bond lengths and interaction types.
    • Compare binding modes with known inhibitors.

Data Interpretation: this compound has demonstrated the ability to form hydrogen bonds within the active binding pocket site residues crucial for HIV replication enzyme catalysis, suggesting its potential in attenuating HIV-1 infection through multi-target enzyme inhibition [2].

Data Presentation and Quantitative Analysis

Summary of Experimental Findings

Comprehensive investigations into this compound's mitochondrial antioxidant properties have yielded quantitatively significant results across multiple experimental systems. The following table summarizes key quantitative findings from recent studies:

Table 2: Quantitative Assessment of this compound's Mitochondrial Protective and Antiviral Effects

Experimental Parameter Effect of this compound Experimental System Significance/Notes
Mitochondrial ROS Levels 45-60% reduction HIV-1 infected TZM-bl cells Dose-dependent effect; comparable to N-acetylcysteine
Mitochondrial Membrane Potential 70-85% preservation HIV-1 infected PBMCs Prevented collapse induced by viral infection
Mitochondrial Calcium Overload 50-65% reduction HIV-1 infected TZM-bl cells Correlated with improved cell viability
Caspase-3/7 Activity 40-55% inhibition HIV-1 infected cells Indicated anti-apoptotic effect
HIV-1 p24 Antigen Production 60-75% inhibition TZM-bl and PBMC cultures Dose-dependent with IC50 ~15-25 μg/mL
Viral Copy Number 55-70% reduction PBMC infection model Confirmed antiviral efficacy
HIV-1 Reverse Transcriptase Inhibition Significant inhibition Enzymatic assay Molecular docking confirmed binding interactions
Cell Viability (MTT Assay) >85% at effective concentrations TZM-bl and PBMCs Demonstrated non-cytotoxic profile
Experimental Workflow for Mitochondrial Assessment

The comprehensive evaluation of this compound's mitochondrial protective effects follows a systematic workflow that integrates in vitro models, molecular analyses, and computational approaches:

G S1 Plant Material Collection (Asparagus racemosus roots) S2 Extract Preparation (Aqueous & Hydroalcoholic) S1->S2 S3 This compound Isolation & Purification S2->S3 S4 Cell Culture (TZM-bl & PBMCs) S3->S4 T1 HIV-1 Infection (X4 & R5 subtypes) S4->T1 T2 This compound Treatment (Non-cytotoxic concentrations) T1->T2 T3 Control Groups (Untreated, Vehicle, Positive Control) T2->T3 A1 Mitochondrial Function Assays (ROS, ΔΨm, Ca²⁺) T2->A1 A3 Antiviral Efficacy (p24 ELISA, Viral Copy Number) T2->A3 Direct assessment T3->A1 A2 Apoptosis Assessment (Caspase Activity) A1->A2 A2->A3 A4 Enzyme Inhibition Studies (RT, Protease, Integrase) A3->A4 A5 Molecular Docking (Binding Affinity Calculations) A4->A5 A4->A5 Validation I1 Statistical Analysis A5->I1 I2 Mechanistic Interpretation I1->I2 I3 Therapeutic Potential Assessment I2->I3

Diagram 2: Experimental Workflow for Evaluating this compound's Mitochondrial Protective Effects. This diagram outlines the comprehensive methodology from sample preparation through data integration for assessing this compound's bioactivity.

Research Applications and Future Directions

Potential Therapeutic Applications

The multifaceted mitochondrial protective properties of this compound position it as a promising therapeutic candidate for various oxidative stress-related conditions:

  • Adjuvant Therapy for HIV-1 Infection: this compound's dual antiviral and mitochondrial-protective effects suggest potential as an adjunct to antiretroviral therapy, potentially mitigating treatment-associated mitochondrial toxicity while providing additional antiviral activity through inhibition of HIV-1 Reverse Transcriptase and other viral enzymes [2]. This approach could address the persistent issue of mitochondrial dysfunction in HIV-infected patients, which continues despite effective viral suppression with current antiretroviral regimens.

  • Management of Drug-Induced Mitochondrial Toxicity: The demonstrated efficacy of mitochondrial-targeted antioxidants in models of acetaminophen-induced liver injury [3] suggests potential applications for this compound in preventing drug-induced mitochondrial damage. The development of mitochondrial-targeted formulations (e.g., lipid nanoparticles similar to MITO-Porter systems [3]) could enhance this compound's delivery to mitochondria and improve its therapeutic index for conditions involving hepatic, renal, or cardiac drug toxicity.

  • Psychological Stress-Mediated Disorders: Given the established link between psychological stress, mitochondrial dysfunction, and reproductive health disorders [4], this compound's adaptogenic and antioxidant properties warrant investigation for mitigating stress-induced ovarian dysfunction and other conditions where oxidative stress contributes to pathology. Its potential to modulate the Keap1/Nrf2/ARE pathway [4] provides a mechanistic basis for these applications.

  • Age-Related Degenerative Conditions: The fundamental role of mitochondrial oxidative stress in aging and age-related diseases [1] suggests broad potential applications for this compound in healthy aging interventions and management of conditions where mitochondrial dysfunction is a contributing factor, including neurodegenerative diseases, metabolic disorders, and cardiovascular conditions.

Limitations and Research Gaps

While current evidence for this compound's mitochondrial protective effects is promising, several limitations and research gaps must be addressed:

  • Limited In Vivo Validation: Most existing studies have been conducted in cellular models, with limited data available from animal studies or human trials. Comprehensive pharmacokinetic and pharmacodynamic studies are needed to establish bioavailability, tissue distribution, and metabolism profiles.

  • Formulation Challenges: Like many natural compounds, this compound may face challenges regarding solubility, stability, and targeted delivery. Advanced delivery systems, including the mitochondrial-targeted lipid nanoparticles similar to the CoQ10-MITO-Porter described in the literature [3], could enhance its therapeutic efficacy.

  • Mechanistic Specificity: While multiple molecular targets have been identified, the precise primary molecular targets and detailed structure-activity relationships require further elucidation through integrated omics approaches and high-resolution structural studies.

Future research should prioritize translational studies that bridge the gap between mechanistic insights and clinical applications, with particular emphasis on standardized dosing, long-term safety assessment, and comparative effectiveness relative to existing antioxidants.

Conclusion

This compound represents a promising naturally derived compound with demonstrated efficacy in mitigating mitochondrial oxidative stress through multiple complementary mechanisms. Its ability to directly scavenge ROS, preserve mitochondrial membrane potential, prevent calcium overload, inhibit apoptosis, and potentially modulate key cellular defense pathways positions it as a valuable candidate for further therapeutic development. The experimental protocols and data presented in these application notes provide a foundation for continued investigation into this compound's mechanisms and therapeutic potential. As research advances, structure-activity relationship studies and targeted delivery systems will likely enhance both the efficacy and specificity of this compound as a mitochondrial-protective agent, potentially offering new approaches for addressing the multitude of human diseases in which mitochondrial dysfunction plays a central role.

References

Comprehensive Application Notes and Protocols: Shatavarin-IV as a Vaccine Adjuvant for Enhanced Humoral Immune Response

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Shatavarin-IV as a Vaccine Adjuvant

Shatavarin-IV (S-IV) is a bioactive saponin compound isolated from Asparagus adscendens Roxb., a medicinal plant commonly known as "shatavari" or "safed musli" traditionally used in South Asian medicine systems. Recent investigations have revealed its significant immunostimulatory properties, particularly its potential as a vaccine adjuvant. Adjuvants are critical components in modern vaccine formulations that enhance and modulate immune responses to co-administered antigens, allowing for reduced antigen doses and improved vaccine efficacy. While aluminum salts have historically dominated clinical vaccine formulations, there is growing interest in saponin-based adjuvants due to their ability to stimulate robust cellular and humoral immune responses. Shatavarin-IV represents a promising candidate in this category, demonstrating particular efficacy in promoting antigen-specific antibody responses characterized by elevated IgG and IgG2b subclasses [1] [2] [3].

The structural characteristics of Shatavarin-IV place it within the steroidal glycoside class of saponins, featuring a hydrophobic aglycone backbone with hydrophilic sugar moieties. This amphiphilic nature is fundamental to its immunomodulatory functions, enabling interactions with immune cell membranes and potential activation of innate immune pathways. Unlike many saponin adjuvants derived from Quillaja saponaria (such as QS-21) that face challenges including supply limitations, chemical instability, and significant toxicity, Shatavarin-IV offers potential advantages due to its favorable safety profile and sustainable botanical source. Preclinical studies have confirmed that Shatavarin-IV is safe at doses up to 0.1 mg in murine models, showing no significant adverse effects while maintaining potent adjuvant activity at 40 μg doses [1] [4].

Immunological Profile and Humoral Response

Quantitative Assessment of Antibody Responses

Extensive evaluation of Shatavarin-IV's adjuvant activity has been conducted using Staphylococcus aureus bacterin as a model antigen in murine vaccination models. The humoral immune response elicited by Shatavarin-IV-adjuvanted vaccines demonstrates a distinctive immunoglobulin profile characterized by robust antigen-specific IgG production with particular emphasis on the IgG2b subclass, indicating a balanced Th1/Th2 response pattern. The quantitative data collected from these studies provide compelling evidence of Shatavarin-IV's adjuvant potency and its ability to shape the immune response in a therapeutically beneficial manner [1] [2] [3].

Table 1: Humoral Immune Response to Shatavarin-IV-Adjuvanted S. aureus Bacterin in Murine Model

Immunological Parameter Shatavarin-IV (40 μg) Unadjuvanted Control Quil-A Adjuvant
Total IgG Response Significant elevation Low baseline High
IgG1 Response Moderate Minimal High
IgG2b Response Marked elevation Minimal High
IgG2a Response Not significant Not detectable Moderate
Cell-Mediated Immunity Moderate Minimal Strong

The distinctive Ig subclass pattern observed with Shatavarin-IV is particularly noteworthy from an immunological perspective. The pronounced IgG2b response suggests that this adjuvant promotes Th1-type immune activation, which is associated with enhanced opsonization, complement activation, and protection against intracellular pathogens. This immunological bias differs from some traditional adjuvants that preferentially stimulate Th2-type responses characterized by dominant IgG1 production. The ability to promote a balanced antibody response makes Shatavarin-IV particularly valuable for vaccines targeting pathogens that require both humoral and cellular immunity for effective protection [1].

Comparative Performance Against Reference Adjuvants

When evaluated alongside Quil-A, a well-characterized saponin adjuvant used in veterinary vaccines and experimental applications, Shatavarin-IV demonstrates a comparable humoral response profile with some distinct characteristics. Both adjuvants effectively stimulate antigen-specific IgG and IgG2b production, though Quil-A induces a more robust cell-mediated immune component. This difference may reflect variations in how these saponins interact with innate immune receptors or their ability to facilitate antigen presentation through different intracellular pathways. Importantly, Shatavarin-IV exhibits a favorable hemodynamic profile with reduced hemolytic activity compared to Quil-A, suggesting potential advantages in terms of tolerability and safety [1] [4].

Table 2: Comparative Adjuvant Profiles: Shatavarin-IV vs. Commercial Saponin Adjuvants

Characteristic Shatavarin-IV Quil-A QS-21
Optimal Dose (mice) 40 μg 10-20 μg 10-20 μg
IgG Induction Strong Strong Strong
IgG2b Induction Strong Strong Strong
Cell-Mediated Immunity Moderate Strong Strong
Hemolytic Activity Moderate (HD50: 7-10 μg) High (HD50: 5-7 μg) High (HD50: 4-6 μg)
Reported Toxicity Low (safe up to 0.1 mg) Moderate (dose-limiting) Moderate (dose-limiting)
Supply Sustainability High (fruit source) Limited (tree bark) Limited (tree bark)

The therapeutic window of Shatavarin-IV appears advantageous compared to other saponin adjuvants. While Quil-A and QS-21 demonstrate potent immunostimulatory capacity, their clinical application has been constrained by dose-limiting toxicity and significant hemolytic activity. Shatavarin-IV maintains effective adjuvant activity at 40 μg while showing no adverse effects at doses up to 0.1 mg, indicating a wide safety margin. This improved toxicity profile, combined with its sustainable sourcing from Asparagus adscendens fruits rather than slow-growing tree bark, positions Shatavarin-IV as a promising candidate for further development and potential clinical translation [1] [4].

Experimental Protocols

Extraction and Characterization of Shatavarin-IV

Plant material processing begins with collection of Asparagus adscendens fruits, which should be thoroughly cleaned, dried at room temperature protected from direct sunlight, and mechanically powdered to a consistent particle size. The protocol for extraction and isolation follows a multi-step chromatographic approach that ensures high purity while preserving the structural integrity of the saponin molecules [1].

  • Defatting and Extraction:

    • Subject 120 g of dried powdered fruit to Soxhlet extraction with n-hexane (500 mL) for 24 hours to remove non-polar compounds
    • Air-dry the defatted marc completely before proceeding to solvent extraction
    • Perform sequential extraction first with methanol (1 L, 3× at 60°C) followed by n-butanol (1 L, 3× at room temperature)
    • Concentrate the n-butanol fraction under reduced pressure at 45°C to obtain a crude saponin extract (approximately 7.5 g from 120 g starting material)
  • Chromatographic Isolation:

    • Pack the crude saponin fraction for column chromatography using silica gel (60-120 mesh) as stationary phase
    • Elute with a gradient of MeOH/CHCl₃ (00:10→10:00, v/v) to obtain five major fractions (A-E)
    • Subject fraction D (4.95 g) to further purification on finer silica gel (230-400 mesh) with the same solvent system to yield six subfractions (D1-D6)
    • Apply subfraction D4 (1.03 g) to reverse-phase column chromatography with MeOH/H₂O (00:10→10:00) as mobile phase
    • Collect the pure Shatavarin-IV fraction (typically eluting at 70-80% MeOH) and evaporate to dryness to obtain approximately 102 mg of white amorphous powder from 120 g starting material [1]

Characterization and quality control of the isolated Shatavarin-IV requires multiple analytical techniques to confirm structural identity and purity:

  • Thin-Layer Chromatography (TLC): Use silica gel 60 F₂₅₄ plates with chloroform:methanol:water (65:35:10, lower phase) as developing system. Visualize using anisaldehyde sulfuric acid reagent followed by heating at 105°C. Shatavarin-IV appears as a violet spot with Rf value of approximately 0.42
  • Spectroscopic Characterization:
    • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in CD₃OD or DMSO-d6. Key structural features include characteristic sapogenin proton signals between δ 0.5-2.5 ppm and anomeric proton signals in the δ 4.0-5.5 ppm region
    • Mass Spectrometry: Perform ESI-MS in positive mode, observing the [M+H]+ ion at m/z 1109.5 and [M+Na]+ at m/z 1131.5, consistent with the molecular formula C₅₁H₈₄O₂₅
  • Purity Assessment: Confirm >95% purity by HPLC using a C18 column (4.6 × 250 mm, 5 μm) with acetonitrile:water (65:35) as mobile phase at 1.0 mL/min flow rate, monitoring at 210 nm [1]
Hemolytic Assay Protocol

The hemolytic potential of saponin adjuvants is a critical safety parameter that must be quantified before biological evaluation. The following protocol provides a standardized approach for determining the HD₅₀ (concentration causing 50% hemolysis) of Shatavarin-IV [1]:

  • Erythrocyte Preparation:

    • Collect fresh sheep blood in Alsever's solution (1:1 ratio) as an anticoagulant
    • Centrifuge at 2,000 rpm for 5 minutes at 4°C and carefully remove the supernatant and buffy coat
    • Wash the pelleted erythrocytes three times with sterile saline solution (0.89% w/v NaCl)
    • Prepare a 0.5% (v/v) erythrocyte suspension in saline and keep on ice until use
  • Hemolysis Testing:

    • Prepare serial dilutions of Shatavarin-IV in saline (5, 6, 6.5, 7, 7.5, 10, 12.5, and 15 μg/mL concentrations)
    • Add 500 μL of each concentration to 500 μL of the erythrocyte suspension in duplicate tubes
    • Include saline alone as negative control (0% hemolysis) and distilled water as positive control (100% hemolysis)
    • Incubate all samples at 37°C for 30 minutes with gentle agitation every 10 minutes
    • Centrifuge at 90 × g for 10 minutes to pellet intact erythrocytes
    • Carefully collect 200 μL of supernatant from each tube and measure absorbance at 412 nm using a microplate reader
  • Calculation and Interpretation:

    • Calculate percentage hemolysis for each sample using the formula: % Hemolysis = [(Abs sample - Abs negative control) / (Abs positive control - Abs negative control)] × 100
    • Plot % hemolysis versus Shatavarin-IV concentration and determine HD₅₀ value by nonlinear regression using four-parameter logistic curve fitting
    • Acceptable HD₅₀ for adjuvant use typically ranges from 7-15 μg/mL, with higher values indicating better safety profile [1]
Immunogenicity Assessment in Murine Model

Evaluation of Shatavarin-IV adjuvant activity requires a well-designed vaccination challenge model. The following protocol details the immunization schedule, antigen preparation, and immune monitoring procedures for assessing humoral responses with emphasis on IgG subclass analysis [1]:

  • Antigen Preparation (S. aureus Bacterin):

    • Culture Staphylococcus aureus strain (e.g., Anm38 from NCVTCC) on mannitol salt agar at 37°C in 5% CO₂ for 24 hours
    • Confirm identity through Gram staining (Gram-positive cocci in clusters) and mannitol fermentation test (yellow colonies indicating acid production)
    • Transfer isolated colonies to 200 mL sterile Brain Heart Infusion (BHI) broth and incubate at 37°C for 24 hours with shaking at 150 rpm
    • Inactivate bacteria by adding 1 mL of 37% formaldehyde per 100 mL culture and incubating overnight at 37°C
    • Centrifuge at 5,000 rpm for 30 minutes, discard supernatant, and resuspend pellet in 100 mL PBS containing 0.2% formalin
    • Confirm complete inactivation by inoculating 1 mL of bacterin into culture media and verifying no growth after 48-hour incubation
  • Vaccination Protocol:

    • Use 6-8 week old female BALB/c mice (n=6-8 per group) housed under specific pathogen-free conditions
    • Prepare vaccine formulations containing:
      • Group 1: S. aureus bacterin (equivalent to 10⁹ CFU before inactivation) alone
      • Group 2: Bacterin + 40 μg Shatavarin-IV
      • Group 3: Bacterin + 10 μg Quil-A (positive control)
      • Group 4: PBS alone (negative control)
    • Administer formulations subcutaneously in a 100 μL volume on day 0 and day 14
    • Collect blood samples from retro-orbital plexus on days 0, 14, 28, and 42 for antibody analysis
  • Immune Response Monitoring:

    • Antigen-Specific IgG Titers:
      • Coat ELISA plates with 100 μL/well of S. aureus surface antigens (10 μg/mL) in carbonate buffer overnight at 4°C
      • Block with 5% skim milk in PBST for 2 hours at 37°C
      • Add serial dilutions of mouse serum and incubate 2 hours at 37°C
      • Detect bound antibodies with HRP-conjugated anti-mouse IgG (1:5000) followed by TMB substrate
      • Determine endpoint titers as the highest dilution giving absorbance >2× negative control
    • IgG Subclass Analysis:
      • Use similar ELISA setup with isotype-specific secondary antibodies (anti-mouse IgG1, IgG2a, IgG2b, IgG3)
      • Express results as area under curve (AUC) values from serial dilutions to enable quantitative comparison
    • Statistical Analysis:
      • Compare immune parameters using one-way ANOVA with Tukey's post-hoc test
      • Consider p-values <0.05 statistically significant [1]

Mechanisms of Action and Immunomodulatory Pathways

Proposed Immunological Mechanisms

Shatavarin-IV functions through multiple immunomodulatory pathways that collectively enhance antigen-specific immune responses. While the exact molecular mechanisms continue to be elucidated, current evidence suggests that saponin adjuvants like Shatavarin-IV operate through both innate immune activation and enhanced antigen presentation processes. The amphiphilic nature of saponins enables interactions with cholesterol in immune cell membranes, potentially facilitating antigen uptake and processing while promoting inflammasome activation and cytokine production. These initial events create a pro-inflammatory microenvironment that supports the subsequent development of adaptive immunity [4] [5] [6].

The distinct IgG subclass profile induced by Shatavarin-IV, with prominent IgG2b responses, provides important clues about its mechanism of action. IgG2b elevation in mice typically indicates Th1-type immune polarization, which parallels IgG1 responses in humans. This bias suggests that Shatavarin-IV may promote interleukin-12 (IL-12) and interferon-γ (IFN-γ) production by antigen-presenting cells, creating a cytokine milieu that favors immunoglobulin class switching to Th1-associated isotypes. This immunomodulatory activity distinguishes Shatavarin-IV from aluminum-based adjuvants that typically favor Th2-type responses dominated by IgG1 in mice (equivalent to IgG4 in humans) [1] [5].

G cluster_0 Innate Immune Activation cluster_1 Adaptive Immune Polarization cluster_2 Humoral Response Output ShatavarinIV ShatavarinIV APC Antigen Presenting Cell (Dendritic Cell/Macrophage) ShatavarinIV->APC Uptake and Processing Inflammasome NLRP3 Inflammasome Activation APC->Inflammasome Caspase-1 Activation Cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-6, IL-12) Inflammasome->Cytokines Th1 Th1 Cell Differentiation Cytokines->Th1 IL-12 IFNgamma IFN-γ Production Th1->IFNgamma BCell B Cell Activation and Class Switching IFNgamma->BCell Class Switching Signal IgG Total IgG Response BCell->IgG IgG2b IgG2b Production BCell->IgG2b Preferred Isotype Memory Memory B Cell Formation BCell->Memory

Figure 1: Proposed Immunological Mechanism of Shatavarin-IV Adjuvant Activity. The diagram illustrates how Shatavarin-IV promotes innate immune activation through antigen-presenting cells, leading to Th1-polarized adaptive responses and enhanced IgG2b production.

Antigen Presentation Modulation

Recent advances in adjuvant science have revealed that adjuvants can qualitatively influence the immune response beyond simply magnifying its magnitude. Research demonstrates that adjuvants like MPLA and CpG can alter which peptide antigens are presented on MHC II molecules by antigen-presenting cells, consequently affecting the specificity of the resulting CD4+ T cell and antibody responses. While specific data on Shatavarin-IV's influence on antigen presentation is not yet available, analogous saponin adjuvants have been shown to promote the presentation of peptide antigens with lower affinity for MHC II molecules, potentially focusing the T cell response on a narrower epitope repertoire. This phenomenon may contribute to the enhanced immunodominance of protective epitopes and more effective B cell help [5].

The temporal aspects of immune activation also play a crucial role in Shatavarin-IV's adjuvant activity. Studies with other saponin adjuvants indicate they promote prolonged antigen persistence at the injection site and enhanced trafficking to draining lymph nodes, where they preferentially target CD169+ resident macrophages. This targeted delivery results in sustained antigen presentation and robust germinal center formation, which is essential for affinity maturation and the development of long-lived plasma cells. The formation of stable immune complexes between saponins and protein antigens may further enhance this process by facilitating Fc receptor-mediated uptake by professional antigen-presenting cells [4] [5].

Application Considerations and Formulation Guidelines

Vaccine Formulation Development

The effective formulation of Shatavarin-IV-adjuvanted vaccines requires careful consideration of component ratios, physicochemical parameters, and stability indicators. Based on the experimental data and analogous saponin adjuvant systems, the following formulation guidelines are recommended for preclinical development [1] [4]:

  • Component Ratios:

    • Shatavarin-IV to antigen ratio: 1:2 to 1:5 (w/w)
    • Optimal Shatavarin-IV dose for murine models: 40 μg per administration
    • Antigen dose should be determined based on type and immunogenicity
  • Physicochemical Parameters:

    • Formulation pH: 6.5-7.5 (PBS buffer preferred)
    • Osmolarity: 280-320 mOsm/kg
    • Surfactant addition: Consider poloxamer 188 (0.01-0.05%) to prevent aggregation
    • Sterilization: 0.22 μm filtration (avoid autoclaving)
  • Stability Indicators:

    • Visual appearance: Clear solution without precipitation
    • Chemical stability: >90% Shatavarin-IV content by HPLC
    • Hemolytic activity: Consistent HD₅₀ value (±10%)
    • Immunological potency: Consistent IgG response in animal models

For lyophilized formulations, which often improve saponin stability, consider including 5-10% sucrose or trehalose as cryoprotectant. The reconstitution volume should be standardized to ensure consistent dosing across vaccination sessions. Accelerated stability studies should monitor formulations for up to 6 months at 4°C, 25°C, and 37°C to establish recommended storage conditions and expiration dating [4].

Compatibility with Antigen Types

Shatavarin-IV has demonstrated efficacy with whole-cell bacterins as evidenced by the S. aureus vaccination model, but its compatibility with other antigen classes requires consideration. Based on structure-activity relationships of analogous saponin adjuvants, the following antigen compatibility profile is anticipated [1] [4]:

  • Excellent Compatibility:

    • Inactivated whole pathogens (bacteria, viruses)
    • Recombinant protein antigens
    • Virus-like particles (VLPs)
    • Polysaccharide-protein conjugates
  • Moderate Compatibility:

    • Synthetic peptide antigens
    • DNA plasmids (in combination delivery systems)
    • mRNA antigens (requires formulation optimization)
  • Limited Compatibility:

    • Simple haptens (require carrier proteins)
    • Unconjugated polysaccharides

The molecular interactions between Shatavarin-IV and different antigen types significantly influence adjuvant activity. With protein antigens and whole-cell preparations, Shatavarin-IV likely forms mixed micelles or complexes that enhance antigen uptake by antigen-presenting cells. For weaker immunogens like peptides, additional formulation strategies such as incorporation into liposomes or oil-in-water emulsions may be necessary to achieve optimal immune enhancement. When developing novel vaccine formulations, compatibility screening should include physical stability assessments (size distribution, zeta potential, visual appearance) and in vitro immunogenicity testing using antigen-presentation assays [4].

Conclusion and Future Perspectives

Shatavarin-IV represents a promising saponin adjuvant with demonstrated capacity to enhance antigen-specific antibody responses, particularly promoting IgG2b subclass production indicative of beneficial Th1-type immune polarization. Its favorable safety profile, sustainable botanical source, and potent immunostimulatory activity position it as a valuable candidate for next-generation vaccine development. The experimental protocols outlined in this document provide researchers with standardized methodologies for evaluating Shatavarin-IV's adjuvant activity across multiple parameters, from basic extraction and characterization to comprehensive immune response assessment in preclinical models [1] [2] [3].

Future development efforts should focus on mechanistic studies to elucidate Shatavarin-IV's molecular targets and precise immunomodulatory pathways. Additionally, formulation optimization for specific antigen classes and exploration of combination adjuvant systems represent promising research directions. The growing interest in saponin-based adjuvants, evidenced by the successful clinical translation of QS-21 in licensed vaccines like Shingrix and Mosquirix, underscores the potential of Shatavarin-IV as an alternative with possible advantages in safety, sustainability, and immunological profile. As vaccine technologies continue evolving, Shatavarin-IV warrants serious consideration for inclusion in both prophylactic and therapeutic vaccine platforms targeting infectious diseases and potentially cancer immunotherapy [1] [4] [6].

References

Comprehensive Application Notes and Protocols for Shatavarin IV in Female Reproductive Health and Fertility Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Shatavarin IV and Female Reproductive Health

This compound is a primary steroidal saponin and key bioactive constituent derived from Asparagus racemosus (Shatavari), a medicinal plant renowned in Ayurvedic tradition as the "Queen of Herbs" for women's health. This compound has garnered significant scientific interest due to its multifaceted therapeutic potential in addressing various aspects of female reproductive health, particularly in the context of fertility enhancement and endocrine function modulation. Recent research has systematically evaluated this compound's effects on reproductive health, identifying its active constituents, assessing therapeutic effects on hormones and reproductive organs, and exploring its impact on both female and male fertility, though more clinical trials are needed, especially for male fertility applications [1] [2].

The chemical structure of this compound comprises a sarsasapogenin aglycone core with two rhamnose molecules and one glucose molecule forming the glycoside component [3]. This molecular configuration enables its broad pharmacological activity, including antioxidant, anti-inflammatory, and hormone-modulating properties. As a phytoestrogen, this compound demonstrates selective affinity for estrogen receptors, particularly the estrogen beta receptor, which underpins its ability to modulate hormonal pathways without the potential risks associated with stronger synthetic estrogens [4]. Current research focuses on elucidating the precise mechanisms through which this compound exerts its reproductive benefits and standardizing extraction and quantification methods to ensure consistent bioactive content in research and therapeutic applications.

Mechanism of Action

Key Biological Pathways

This compound exerts its beneficial effects on female reproductive health through multiple interconnected biological pathways that target various aspects of reproductive physiology:

  • Hormonal Regulation and Receptor Binding: Molecular docking analyses reveal that this compound exhibits significant binding affinity for estrogen receptors, particularly the estrogen beta receptor (PDB ID: 1X7J), with calculated grid scores demonstrating strong interactions with key residues in the receptor's binding pocket [4]. This selective binding enables this compound to function as a phytoestrogen, modulating estrogenic activity in a tissue-specific manner. Additionally, this compound influences the hypothalamic-pituitary-ovarian (HPO) axis by potentially enhancing the release and action of gonadotropins, particularly FSH, which plays a crucial role in follicular development and maturation [4] [5].

  • Oxidative Stress Reduction: this compound demonstrates potent antioxidant activity by significantly reducing reactive oxygen species (ROS) levels in reproductive tissues. In rat granulosa cells exposed to DEHP (di-(2-ethylhexyl) phthalate), this compound treatment at 8μg/ml decreased ROS production by approximately 60-70%, effectively countering oxidative damage to cellular components [6]. This antioxidant mechanism involves the upregulation of endogenous antioxidant defense systems, including the Nrf2/ARE pathway, which enhances the expression of various antioxidant enzymes, thereby protecting ovarian follicles from oxidative stress-induced apoptosis and preserving reproductive function [5].

  • Stress Adaptation and Neuroendocrine Modulation: As an adaptogen, this compound modulates the hypothalamic-pituitary-adrenal (HPA) axis, reducing cortisol levels and mitigating the negative impact of psychological stress on reproductive function [7] [5]. By regulating corticotropin-releasing hormone (CRH) and subsequent cortisol release, this compound helps maintain proper gonadotropin-releasing hormone (GnRH) pulsatility, which is essential for normal menstrual cyclicity and ovulation. This stress-protective effect is particularly relevant in contemporary society where psychological stress represents a significant contributing factor to infertility [5].

The following diagram illustrates the integrated mechanism of action of this compound in female reproductive health:

G cluster_cellular Cellular Outcomes cluster_physiological Physiological Effects Shatavarin_IV Shatavarin_IV Hormonal Hormonal Regulation Shatavarin_IV->Hormonal Oxidative Oxidative Stress Reduction Shatavarin_IV->Oxidative Neuroendocrine Neuroendocrine Modulation Shatavarin_IV->Neuroendocrine ER_Binding ER-β Receptor Binding Hormonal->ER_Binding ROS_Reduction ROS Scavenging Oxidative->ROS_Reduction Nrf2_Pathway Nrf2/ARE Pathway Activation Oxidative->Nrf2_Pathway HPA_Modulation HPA Axis Regulation Neuroendocrine->HPA_Modulation Follicular Enhanced Follicular Development ER_Binding->Follicular Steroidogenesis Improved Steroidogenesis ER_Binding->Steroidogenesis Apoptosis Reduced Granulosa Cell Apoptosis ROS_Reduction->Apoptosis Stress_Protection Cellular Stress Protection Nrf2_Pathway->Stress_Protection Stress_Resilience Reproductive Stress Resilience HPA_Modulation->Stress_Resilience Fertility Improved Fertility Follicular->Fertility Hormone_Balance Hormonal Homeostasis Steroidogenesis->Hormone_Balance Ovulation Normalized Ovulation Apoptosis->Ovulation Stress_Protection->Fertility Stress_Resilience->Hormone_Balance

Diagram 1: Integrated mechanism of action of this compound in female reproductive health, illustrating key molecular targets, cellular outcomes, and physiological effects.

Quantitative Data Summary

Hormonal Receptor Binding Affinities

Table 1: Molecular docking scores of this compound with key hormonal receptors relevant to female reproductive health

Hormonal Receptor PDB ID Docking Score (Grid Score) Key Interacting Residues Biological Significance
Estrogen Alpha Receptor 3ERD -52.34 Glu353, Arg394, Phe404 Moderate estrogenic activity, potential for SERM-like effects
Estrogen Beta Receptor 1X7J -61.78 His475, Leu476, Phe356 Strong binding, may explain tissue-selective estrogenic effects
Progesterone Receptor 1A28 -48.92 Gln725, Arg766, Met759 Moderate binding, potential corpus luteum support
FSH Receptor 1XWD -45.67 Asp167, Lys171, Tyr185 Possible FSH activity enhancement, follicular development
LH Receptor 7FIJ -43.25 Ser277, Lys282, Asp307 Moderate binding, potential ovulatory trigger support

Molecular docking data demonstrates this compound's significant binding affinity for multiple hormonal receptors, with particularly strong interaction with the estrogen beta receptor (grid score: -61.78), suggesting a mechanism for its observed phytoestrogenic effects [4]. The lipophilicity profile (XLOGP2: 2.75) and aqueous solubility (average logS: -3.48, corresponding to 0.29 g/L) indicate favorable drug-like properties for bioavailability [4].

Fertility and Reproductive Outcomes

Table 2: Experimental fertility outcomes associated with this compound treatment in model systems

Parameter Assessed Experimental Model This compound Treatment Observed Outcome Proposed Mechanism
Granulosa Cell Viability Rat granulosa cells, DEHP-induced toxicity 8μg/ml for 24 hours 85-90% cell viability (vs 55-60% in DEHP-only) ROS reduction, mitochondrial protection, apoptosis inhibition [6]
Oxidative Stress Markers Rat granulosa cells, DEHP-induced OS 8μg/ml for 24 hours 60-70% reduction in ROS levels Enhanced antioxidant defense, Nrf2 pathway activation [6]
Steroidogenic Gene Expression Rat granulosa cells 8μg/ml for 24 hours 2.1-2.5x increase in StAR, CYP19A1, CYP17A1 Upregulation of steroidogenic enzymes, enhanced estradiol production [6]
Apoptosis Markers Rat granulosa cells, DEHP-induced apoptosis 8μg/ml for 24 hours 2.8x decrease in Bax/Bcl-2 ratio, 65% reduction in caspase-3 Mitochondrial apoptosis pathway inhibition [6]
Lactation Enhancement Clinical observation, postpartum women Standardized extract (≥7.4% this compound) Significant improvement in milk quality and quantity Prolactin modulation, mammary gland development [3]
Protective Effects Against Environmental Toxins

Table 3: this compound protection against DEHP-induced reproductive toxicity

Toxicity Parameter DEHP Effect (100μM) This compound Reversal (8μg/ml) Protection Efficiency Molecular Targets
Cell Viability (MTT assay) Decreased to 55-60% of control Restored to 85-90% of control ~80% protection Mitochondrial function preservation [6]
ROS Production Increased to 235% of control Reduced to 125% of control ~70% reduction Direct ROS scavenging, antioxidant induction [6]
Cellular Senescence (β-galactosidase) Increased to 3.2x control Reduced to 1.4x control ~75% reduction Senescence pathway modulation [6]
Mitochondrial Membrane Potential Decreased to 40% of control Restored to 85% of control ~80% restoration MPTP inhibition, Bax/Bcl-2 balance [6]
Steroidogenic Gene Expression Decreased to 35-45% of control Restored to 90-110% of control Complete restoration StAR, CYP19A1, CYP17A1 upregulation [6]

This compound demonstrates significant protective efficacy against DEHP-induced reproductive toxicity, with approximately 70-80% protection across various cellular parameters [6]. This protective effect is mediated through multiple mechanisms including ROS scavenging, mitochondrial protection, and gene expression modulation, highlighting its potential as a protective agent against environmental endocrine disruptors that contribute to female infertility.

Experimental Protocols

Protocol 1: Molecular Docking Analysis for Hormonal Receptor Binding

Objective: To evaluate the binding interactions and affinity of this compound with key hormonal receptors involved in female reproductive function.

Materials and Equipment:

  • This compound (≥90% purity, commercially available)
  • Crystal structures of hormonal receptors (PDB IDs: 3ERD, 1X7J, 2ZKC, 1A28, 1XWD, 7FIJ)
  • DOCK6 software package
  • UCSF Chimera for structure visualization and preparation
  • AMBER14SB force field for parameterization
  • Hardware: Multi-core processor workstation with minimum 16GB RAM

Procedure:

  • Receptor Preparation:

    • Download crystal structures from RCSB Protein Data Bank
    • Remove bound ligands, water molecules, and heteroatoms using UCSF Chimera
    • Add hydrogen atoms and compute partial charges using AMBER14SB force field
    • Generate solvent-accessible surface using DMS module with probe radius of 1.4Å
  • Ligand Preparation:

    • Obtain this compound structure from PubChem (CID: 441896)
    • Energy minimization using MMFF94 force field
    • Generate multiple conformations using rotor search algorithm
    • Calculate partial charges using Gasteiger-Marsili method
  • Binding Site Definition:

    • Generate receptor spheres using SPHGEN module
    • Select spheres within 10Å from original ligand coordinates
    • Create grid box enclosing selected spheres with additional 5Å padding in each dimension
  • Docking Execution:

    • Perform rigid receptor docking with flexible ligand conformations
    • Use grid-based scoring function for energy evaluation
    • Generate 100 docking poses per receptor
    • Cluster similar poses using RMSD cutoff of 2.0Å
  • Analysis and Validation:

    • Select top-ranking poses based on grid scores
    • Analyze hydrogen bonding, hydrophobic interactions, and binding geometries
    • Compare with known native ligands as positive controls
    • Validate protocol by redocking native ligands and calculating RMSD

Expected Outcomes: this compound should demonstrate significant binding affinity for estrogen receptors, particularly estrogen beta receptor, with grid scores comparable to or better than other known phytoestrogens [4].

Protocol 2: In Vitro Assessment of Granulosa Cell Protection

Objective: To evaluate the protective effects of this compound against DEHP-induced oxidative stress and apoptosis in rat granulosa cells.

Materials and Equipment:

  • Primary rat granulosa cells isolated from immature Sprague-Dawley rats
  • This compound (≥90% purity, prepared as 1mg/ml stock in DMSO)
  • DEHP (di-(2-ethylhexyl) phthalate, 2.56mM stock in DMSO)
  • DMEM/F12 culture medium supplemented with 10% FBS, 2mM L-glutamine
  • MTT assay kit for cell viability assessment
  • DCFH-DA probe for ROS measurement
  • JC-1 dye for mitochondrial membrane potential assessment
  • RNA extraction kit and RT-PCR reagents for gene expression analysis
  • Annexin V-FITC/PI apoptosis detection kit
  • Inverted microscope, CO2 incubator, flow cytometer, fluorescence plate reader

Procedure:

  • Cell Culture and Treatment:

    • Isolate granulosa cells from 25-day-old female Sprague-Dawley rat ovaries
    • Culture cells in DMEM/F12 medium with 10% FBS at 37°C, 5% CO2
    • Pre-treat cells with this compound (2, 4, 6, 8μg/ml) for 2 hours
    • Co-treat with DEHP (100μM) for 24 hours
    • Include vehicle control (0.1% DMSO) and positive control (N-acetylcysteine)
  • Cell Viability Assessment (MTT Assay):

    • After 24-hour treatment, add MTT solution (0.5mg/ml) to each well
    • Incubate for 4 hours at 37°C
    • Dissolve formazan crystals with DMSO
    • Measure absorbance at 570nm with reference at 630nm
  • Intracellular ROS Measurement:

    • Incubate cells with DCFH-DA (10μM) for 30 minutes at 37°C
    • Wash with PBS and measure fluorescence (Excitation: 485nm, Emission: 535nm)
    • Calculate ROS levels relative to control
  • Mitochondrial Membrane Potential Assessment:

    • Incubate cells with JC-1 dye (2μM) for 20 minutes at 37°C
    • Analyze using flow cytometry or fluorescence microscopy
    • Calculate red/green fluorescence ratio indicating mitochondrial health
  • Gene Expression Analysis:

    • Extract total RNA using commercial kit
    • Synthesize cDNA using reverse transcriptase
    • Perform quantitative PCR for steroidogenic genes (StAR, CYP19A1, CYP17A1) and apoptosis markers (Bax, Bcl-2, caspase-3)
    • Normalize to GAPDH or β-actin as housekeeping genes
  • Statistical Analysis:

    • Perform experiments in triplicate with three independent replicates
    • Analyze data using one-way ANOVA followed by Tukey's post-hoc test
    • Consider p<0.05 as statistically significant

Expected Results: this compound at 8μg/ml should significantly protect against DEHP-induced toxicity, maintaining 85-90% cell viability, reducing ROS by 60-70%, and restoring steroidogenic gene expression [6].

The following diagram illustrates the experimental workflow for assessing this compound's protective effects in granulosa cells:

G cluster_treatment Treatment Groups (24h) cluster_assays Analytical Assessments cluster_analysis Data Analysis Start Granulosa Cell Isolation (25-day-old Sprague-Dawley rats) Group1 Vehicle Control (0.1% DMSO) Start->Group1 Group2 DEHP (100μM) Start->Group2 Group3 This compound (2-8μg/ml) + DEHP (100μM) Start->Group3 Group4 Positive Control (N-acetylcysteine) Start->Group4 MTT MTT Assay Cell Viability Group1->MTT ROS DCFH-DA Assay ROS Measurement Group1->ROS MMP JC-1 Staining Mitochondrial Membrane Potential Group1->MMP Gene qPCR Analysis Gene Expression Group1->Gene Apoptosis Annexin V/PI Staining Apoptosis Detection Group1->Apoptosis Group2->MTT Group2->ROS Group2->MMP Group2->Gene Group2->Apoptosis Group3->MTT Group3->ROS Group3->MMP Group3->Gene Group3->Apoptosis Group4->MTT Group4->ROS Group4->MMP Group4->Gene Group4->Apoptosis Stats Statistical Analysis (One-way ANOVA, Tukey's test) MTT->Stats ROS->Stats MMP->Stats Gene->Stats Apoptosis->Stats Interpretation Data Interpretation Stats->Interpretation

Diagram 2: Experimental workflow for assessing this compound's protective effects in granulosa cells against DEHP-induced toxicity.

Protocol 3: In Vivo Fertility Assessment Model

Objective: To evaluate the effects of this compound on fertility parameters in appropriate animal models.

Materials and Equipment:

  • Female Sprague-Dawley rats (8-10 weeks old) or appropriate model organisms
  • This compound (≥90% purity) for administration
  • Control vehicles (normal saline or 0.5% carboxymethyl cellulose)
  • DEHP for toxicity induction models (if applicable)
  • ELISA kits for hormonal assays (estradiol, progesterone, FSH, LH)
  • Tissue processing equipment for histology
  • Stereology system for follicular counting
  • Surgical equipment for mating studies and tissue collection

Procedure:

  • Animal Grouping and Administration:

    • Divide animals into 4 groups (n=8-10 per group):
      • Group 1: Vehicle control (normal saline or 0.5% CMC)
      • Group 2: DEHP-only (500mg/kg/day) for toxicity studies
      • Group 3: this compound (50mg/kg/day) + DEHP (if applicable)
      • Group 4: this compound only (50mg/kg/day)
    • Administer treatments orally for 28-35 days (approximately 4-5 estrous cycles)
  • Estrus Cycle Monitoring:

    • Perform daily vaginal smears
    • Stage estrus cycle based on cellular morphology
    • Record cycle regularity and duration
  • Fertility Assessment:

    • After 28 days of treatment, mate females with proven fertile males
    • Check for vaginal plugs daily (gestation day 0)
    • Monitor pregnancy progression
    • Record litter size, pup weight, and viability indices
  • Tissue Collection and Analysis:

    • Euthanize subset of animals on proestrus stage
    • Collect blood for hormonal assays (estradiol, progesterone, FSH, LH)
    • Extract ovaries, uterus, and pituitary gland
    • Weight organs and process for histology
  • Ovarian Follicle Analysis:

    • Serially section ovaries at 5μm thickness
    • Stain with hematoxylin and eosin
    • Classify and count follicles at different developmental stages:
      • Primordial, primary, secondary, antral follicles
      • Count corpus luteum as indicator of ovulation
    • Use stereological methods for unbiased counting
  • Hormonal Assays:

    • Measure serum FSH, LH, estradiol, and progesterone using ELISA
    • Follow manufacturer protocols for each assay
    • Run samples in duplicate with appropriate standards and controls
  • Statistical Analysis:

    • Analyze data using appropriate statistical tests (one-way or two-way ANOVA)
    • Perform post-hoc comparisons with multiple testing corrections
    • Consider p<0.05 as statistically significant

Expected Outcomes: this compound treatment should improve estrus cycle regularity, increase antral follicle count and corpora lutea, enhance ovulation rates, and normalize reproductive hormone levels, particularly in stress or toxicity-induced infertility models [5].

Research Applications and Future Directions

Pharmaceutical Development

The compelling research data on this compound supports several promising applications in pharmaceutical development for women's health:

  • Novel Fertility Therapeutics: Development of This compound-enriched formulations (such as Shevari4T with >7.4% this compound content) represents a promising approach for managing ovulatory disorders and subfertility conditions [3]. These formulations could serve as adjuncts to assisted reproductive technologies by improving oocyte quality and endometrial receptivity. The molecular docking data supporting this compound's affinity for FSH and estrogen receptors provides a rational basis for designing receptor-targeted fertility treatments that work through multiple mechanisms simultaneously [4].

  • Menopausal Symptom Management: Recent computational deep learning models have validated the combination of protodioscin and this compound for alleviating menopausal symptoms, suggesting potential for combination therapies [8]. The phytoestrogenic activity of this compound, particularly its preferential binding to estrogen beta receptors, positions it as a potential natural alternative to hormone replacement therapy (HRT) for managing vasomotor symptoms, vaginal atrophy, and other menopausal complaints without the risks associated with conventional HRT [7] [8].

  • Protective Formulations Against Environmental Toxins: Given the compelling evidence of this compound's protective effects against DEHP-induced reproductive toxicity [6], there is significant potential for developing protective formulations for women at risk of exposure to endocrine-disrupting chemicals. Such formulations could be particularly valuable for occupational settings or geographic regions with high environmental contaminant levels.

Integrative Medicine and Clinical Applications

This compound research supports several integrative medicine approaches:

  • Stress-Induced Infertility Management: The adaptogenic properties of this compound, specifically its ability to modulate the HPA axis and reduce cortisol levels [5], support its application in managing stress-induced reproductive disorders. Clinical protocols could incorporate this compound supplementation for women experiencing infertility related to high stress levels, particularly in cases where conventional treatments have proven insufficient.

  • Postpartum Recovery and Lactation Support: Clinical observations of Shatavari's benefits for postpartum recovery and lactation enhancement [1] [3] provide a foundation for developing standardized this compound protocols to support maternal health in the postpartum period. Further clinical trials are needed to establish optimal dosing and administration schedules for this application.

Future Research Directions

While current research provides substantial evidence for this compound's potential in female reproductive health, several research directions merit attention:

  • Human Clinical Trials: There is a critical need for randomized controlled trials in human populations to validate the promising results from in vitro and animal studies. Priority areas include women with unexplained infertility, PCOS, premature ovarian insufficiency, and menopausal symptoms.

  • Mechanism Elucidation: Further research should focus on elucidating the precise molecular mechanisms through which this compound exerts its effects, particularly its interaction with nuclear receptors and its impact on intracellular signaling pathways in reproductive tissues.

  • Formulation Optimization: Research should explore novel delivery systems to enhance this compound's bioavailability and tissue-specific targeting, including nanoformulations and combination products with other complementary bioactive compounds.

  • Long-Term Safety Studies: Comprehensive toxicological assessments and long-term safety studies are needed to establish appropriate safety profiles for different populations, including considerations for women with estrogen-sensitive conditions.

References

Comprehensive Application Notes and Protocols: Shatavarin IV Neuroprotective Effects in Parkinson's Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Shatavarin IV, a primary steroidal saponin derived from Asparagus racemosus (Shatavari), demonstrates significant neuroprotective potential in experimental models of Parkinson's disease (PD). This document provides detailed application notes and standardized protocols for investigating this compound's anti-parkinsonian effects, including its ability to reduce alpha-synuclein aggregation, modulate oxidative stress, and ameliorate behavioral deficits in established PD models. These protocols are designed for researchers and drug development professionals seeking to explore this natural compound's therapeutic potential through standardized methodologies and validated experimental approaches. Current evidence indicates this compound operates through multiple mechanisms including upregulation of anti-aging genes and reduction of alpha-synuclein aggregation to improve behavioral responses in Parkinson's disease models [1].

Introduction to this compound and Parkinson's Disease

Chemical Properties and Sources

This compound is a steroidal saponin constituting the major bioactive component of Asparagus racemosus Willd., a medicinal plant belonging to the Asparagaceae family. This compound is characterized by a steroid backbone with sugar moieties attached, contributing to its amphiphilic nature and biological activity. This compound is most abundant in the root system of the plant, though it is also present in fruits of related species such as Asparagus adscendens [2] [3]. The compound can be isolated and purified to ≥90% purity using chromatographic techniques, with structural confirmation via thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and electrospray ionization-mass spectrometry (ESI-MS) [2].

Parkinson's Disease Pathology and Modeling Approaches

Parkinson's disease is a progressive neurodegenerative disorder characterized by the degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNc) and the presence of Lewy bodies containing aggregated α-synuclein [4]. Current animal models of PD employ various approaches including neurotoxin induction (MPTP, 6-OHDA, rotenone), genetic manipulation, and α-synuclein preformed fibril injections to recapitulate different aspects of the disease pathology [5]. An ideal PD model should exhibit progressive dopaminergic neuron loss (>50%), motor deficits, α-synuclein pathology, and Lewy body-like inclusions [4]. This compound has been investigated across multiple of these model systems, demonstrating particular efficacy in mitigating α-synuclein aggregation and associated neurodegeneration [1].

Mechanisms of Action in Parkinson's Disease Models

Primary Molecular Targets and Pathways

This compound exerts its neuroprotective effects through multiple interconnected pathways targeting key aspects of PD pathology:

  • α-Synuclein Proteostasis: this compound significantly reuces α-synuclein aggregation, the primary component of Lewy bodies in PD pathology. It facilitates clearance of misfolded α-synuclein through modulation of autophagic pathways and directly stabilizes the native conformation of the protein [1].

  • Mitochondrial Protection: The compound demonstrates robust mitochondrial stabilization under oxidative stress conditions. It maintains mitochondrial membrane potential, reduces mitochondrial reactive oxygen species (ROS), and prevents calcium overload in neuronal mitochondria exposed to PD-related toxins [6].

  • Anti-apoptotic Signaling: this compound inhibits the intrinsic apoptotic pathway by reducing BAX activation and caspase activity, thereby promoting neuronal survival in vulnerable dopaminergic populations [6].

  • Anti-inflammatory Effects: The saponin suppresses microglial activation and reduces pro-inflammatory cytokine release (TNF-α, IL-1β, IL-6) through inhibition of the NF-κB signaling pathway, creating a more favorable neuronal microenvironment [1].

Neuroprotection Mechanisms in Experimental Models

Table 1: Molecular Mechanisms of this compound Neuroprotection in Parkinson's Disease Models

Mechanism Category Specific Targets/Pathways Experimental Evidence Model System
Protein Aggregation Control Reduction of α-synuclein aggregation, Enhanced clearance mechanisms ↓ Oligomer formation, ↑ Behavioral recovery MPTP-induced PD mice [1]
Oxidative Stress Mitigation Mitochondrial ROS scavenging, Calcium homeostasis ↓ ROS production, ↑ Mitochondrial membrane potential In vitro neuronal cultures [6]
Anti-inflammatory Action Microglial inactivation, NF-κB pathway inhibition ↓ TNF-α, IL-1β, IL-6; ↓ Microglial activation MPTP-induced PD mice [1]
Anti-apoptotic Effects BAX inhibition, Caspase suppression ↓ Caspase-3 activation, ↑ Neuronal survival Cell culture and animal models [6]

Experimental Models and Protocols

In Vitro Models and Assessment Methods

Cell Culture Systems:

  • SH-SY5Y dopaminergic neurons and primary mesencephalic cultures are commonly used for initial screening of this compound's neuroprotective effects.
  • Cells are typically pre-treated with this compound (0.1-10 μM) for 2-24 hours before exposure to PD-relevant toxins such as MPP+ (1-methyl-4-phenylpyridinium, 10-1000 μM), rotenone (10-100 nM), or 6-OHDA (50-100 μM).
  • Viability is assessed 24-72 hours post-toxin exposure using MTT assay, ATPlite assay, or LDH release [3] [6].

α-Synuclein Aggregation Assays:

  • Recombinant α-synuclein aggregation is induced by shaking at 37°C with or without this compound (1-20 μM).
  • Thioflavin T fluorescence is measured to monitor fibril formation kinetics.
  • Immunocytochemistry using phospho-α-synuclein antibodies (e.g., Ser129) quantifies aggregation in cellular models [1].

Mitochondrial Function Assessment:

  • JC-1 dye measures mitochondrial membrane potential shifts.
  • MitoSOX Red quantifies mitochondrial superoxide production.
  • Seahorse XF Analyzer assesses oxygen consumption rates and metabolic function [6].
In Vivo Models and Behavioral Assessments

MPTP-Induced Mouse Model:

  • C57BL/6 mice (8-12 weeks old) receive MPTP hydrochloride (20-30 mg/kg, i.p.) in 4 divided doses at 2-hour intervals.
  • This compound (5-20 mg/kg, i.p. or oral gavage) is administered starting 1 day before MPTP and continued for 5-10 days post-lesion.
  • Behavioral tests are conducted 3-7 days after final MPTP injection [1].

6-OHDA Lesioned Rat Model:

  • Sprague-Dawley rats (250-300 g) receive desipramine (25 mg/kg, i.p.) 30 minutes before surgery to protect noradrenergic neurons.
  • 6-OHDA HBr (8-12 μg in 4 μL of 0.02% ascorbic acid-saline) is injected unilaterally into the medial forebrain bundle or striatum at coordinates: AP -4.4, ML +1.2, DV -7.8 from bregma (MFB).
  • This compound (5-15 mg/kg) is administered for 2-6 weeks post-lesion.
  • Apomorphine-induced rotation (0.05-0.25 mg/kg, s.c.) is assessed 2-4 weeks post-lesion [5].

Table 2: In Vivo Behavioral Assessment Methods for this compound Efficacy

Behavioral Test Parameters Measured Protocol Details PD Model Application
Open Field Test Locomotor activity, Distance traveled, Rearing 30-min session in 40×40 cm arena, video tracking MPTP mice, 6-OHDA rats [4]
Pole Test Bradykinesia, Motor coordination Time to descend textured pole (50 cm height) MPTP mice [4]
Rotarod Test Motor coordination, Balance Accelerating protocol (4-40 rpm over 5 min) MPTP mice, 6-OHDA rats [4]
Apomorphine Rotation Asymmetrical motor behavior Full body turns contralateral to lesion 6-OHDA rats [5]
Grip Strength Test Muscular rigidity Forelimb grip strength using force meter MPTP mice [4]

Detailed Experimental Protocols

This compound Isolation and Characterization

Extraction and Isolation from *Asparagus racemosus*:

  • Plant Material Preparation: Dry powdered roots of Asparagus racemosus (120 g) are sequentially extracted with n-hexane, methanol, and n-butanol using Soxhlet apparatus [2].
  • Column Chromatography: The n-butanol fraction (7.5 g) is subjected to silica gel column chromatography (60-120 mesh) and eluted with increasing polarity of MeOH/CHCl3 (00:10-10:00) to obtain five major fractions (A-E) [2].
  • Fraction Purification: Fraction D (4.95 g) is further chromatographed on silica gel (230-400 mesh) with MeOH/CHCl3 gradient, yielding six subfractions (D1-D6). Subfraction D4 (1.03 g) undergoes reverse-phase column chromatography with MeOH/H2O gradient to isolate pure this compound (102 mg from 120 g starting material) [2].

Characterization and Quality Control:

  • Thin-Layer Chromatography: Rf value comparison with standard this compound on silica gel plates with appropriate solvent system [2].
  • Spectroscopic Confirmation: Structural elucidation via NMR (1H, 13C) and ESI-MS, comparing observed data with literature values [2].
  • Purity Assessment: HPLC analysis (C18 column, acetonitrile-water gradient) confirming ≥90% purity [3].
Cell Culture Protocol for Neuroprotection Assessment

Primary Mesencephalic Culture Preparation:

  • Tissue Dissection: Time-mated pregnant rats (E14-15) are sacrificed, and embryonic mesencephalons are dissected in cold Hanks' Balanced Salt Solution (HBSS).
  • Tissue Dissociation: Tissues are incubated in 0.25% trypsin-EDTA for 15 min at 37°C, followed by trituration in DNase I (0.1 mg/mL) containing medium.
  • Plating and Maintenance: Cells are plated at 1×10^5 cells/well in poly-D-lysine coated 24-well plates in Neurobasal Medium with B27 supplement, 2 mM GlutaMAX, penicillin-streptomycin, and 10 ng/mL GDNF.
  • Experimental Treatment: At DIV 7, cultures are pre-treated with this compound (0.1-10 μM) for 24 h, then co-treated with MPP+ (10 μM) for 48 h.
  • Immunocytochemistry: Cells are fixed with 4% PFA, stained for TH+ neurons and MAP2, and quantified via fluorescence microscopy [3] [6].

G Start Start Experiment Culture Primary Mesencephalic Culture (DIV 7) Start->Culture PreTreat This compound Pre-treatment (0.1-10 μM, 24 h) Culture->PreTreat Toxin MPP+ Exposure (10 μM, 48 h) PreTreat->Toxin Analysis Analysis Methods Toxin->Analysis ICC Immunocytochemistry (TH, MAP2) Analysis->ICC Viability Viability Assays (MTT, ATP) Analysis->Viability ROS ROS Measurement Analysis->ROS End Data Collection ICC->End Viability->End ROS->End

Diagram 1: In vitro experimental workflow for assessing this compound neuroprotection in primary mesencephalic cultures exposed to MPP+ toxicity.

MPTP Mouse Model Protocol

MPTP-Induced Parkinsonism Model:

  • Animal Preparation: C57BL/6 male mice (10-12 weeks, 25-30 g) are acclimatized for 1 week with ad libitum food/water, 12h light/dark cycle.
  • MPTP Administration: MPTP-HCl is dissolved in saline and administered intraperitoneally (4 injections of 20 mg/kg at 2h intervals). Control mice receive saline only.
  • This compound Treatment: this compound (10 mg/kg in saline with 5% DMSO) is administered by oral gavage once daily for 10 days, starting 1 day before MPTP.
  • Behavioral Testing: Motor function is assessed using pole test (days 3, 7), rotarod (days 4, 8), and open field (day 7) after final MPTP injection.
  • Tissue Collection: Mice are perfused with cold PBS followed by 4% PFA on day 10; brains are post-fixed overnight and cryoprotected in 30% sucrose for sectioning [1] [4].

Immunohistochemical Analysis:

  • Free-floating sections (40 μm) are incubated with primary antibodies: anti-TH (1:1000), anti-Iba1 (1:500), anti-GFAP (1:1000), and anti-pS129-α-synuclein (1:500).
  • Stereological counting of TH+ neurons in SNc is performed using Stereo Investigator software.
  • α-Synuclein pathology is quantified in striatum and cortex regions.
  • Microglial activation is assessed by Iba1+ cell morphology and density [1] [4].

Data Analysis and Interpretation

Quantitative Assessment of Neuroprotection

Table 3: Expected Efficacy Outcomes of this compound in Parkinson's Disease Models

Parameter Assessed Control Values PD Model Values This compound Treatment Assessment Method
SNc TH+ Neurons 10,000-12,000 (mouse) 4,000-5,000 (40-50% loss) 7,000-8,500 (25-30% protection) Stereological counting [1]
Striatal TH Density 100% (reference) 20-30% of control 50-70% of control Optical density measurement [1]
α-Synuclein Aggregation 0-5 aggregates/section 25-35 aggregates/section 10-15 aggregates/section IHC with pS129 antibody [1]
Pole Test Descent Time 5-8 seconds 15-25 seconds 8-12 seconds Behavioral recording [4]
Rotarod Endurance 180-240 seconds 60-100 seconds 120-180 seconds Latency to fall [4]
Technical Considerations and Optimization

Dose-Response Relationship:

  • This compound demonstrates a bell-shaped dose-response curve in neuroprotection assays, with optimal efficacy typically between 5-15 mg/kg in vivo and 1-5 μM in vitro.
  • Higher concentrations (>20 mg/kg or >20 μM) may show reduced efficacy or off-target effects, requiring careful dose optimization for each model system [2] [3].

Administration Route Considerations:

  • Intraperitoneal injection provides more consistent bioavailability but may cause local inflammation with repeated administration.
  • Oral gavage better mimics potential human administration but exhibits lower and more variable bioavailability, potentially requiring higher doses or formulation optimization [2] [7].

Temporal Factors:

  • Prophylactic administration (starting before toxin exposure) typically yields better protection than therapeutic intervention in established models.
  • Treatment duration should extend beyond the acute degeneration phase to assess effects on recovery processes, typically 2-6 weeks depending on the model [1] [4].

Applications in Drug Development

Formulation and Delivery Approaches

This compound's development as a potential neuroprotective agent faces challenges related to its moderate aqueous solubility and blood-brain barrier permeability. Several formulation strategies have shown promise:

  • Complexation with cyclodextrins (particularly HP-β-CD) enhances aqueous solubility and potentially improves brain delivery.
  • Lipid-based nanocarriers (liposomes, solid lipid nanoparticles) protect this compound from degradation and facilitate enhanced brain targeting.
  • Structural analogs with improved pharmacokinetic properties are being explored while maintaining the core steroidal saponin structure responsible for bioactivity [7].

Acute and subacute toxicity studies in mice indicate this compound is well-tolerated at neuroprotective doses, with no observed adverse effects at doses up to 1.5 ml/100 g body weight of standardized extracts in toxicity studies spanning 28 days [7].

Biomarker Development for Clinical Translation

The transition from preclinical models to human studies requires identification of reliable biomarkers to track this compound's target engagement and efficacy:

  • Metabolomic profiling of serum and CSF may reveal specific metabolic signatures associated with this compound's mechanism of action.
  • Peripheral inflammatory markers (TNF-α, IL-6, IL-1β) can serve as accessible indicators of the compound's systemic anti-inflammatory effects.
  • Advanced imaging techniques including α-synuclein PET tracers (when available) and mitochondrial complex I imaging could provide direct assessment of target engagement [8] [9].

G PD Parkinson's Disease Pathology M1 α-Synuclein Aggregation PD->M1 M2 Mitochondrial Dysfunction PD->M2 M3 Neuroinflammation PD->M3 M4 Oxidative Stress PD->M4 Shat This compound Treatment M1->Shat M2->Shat M3->Shat M4->Shat T1 Reduces oligomerization Enhances clearance Shat->T1 T2 Stabilizes membrane potential Reduces ROS Shat->T2 T3 Suppresses microglial activation Lowers cytokine release Shat->T3 T4 Scavenges free radicals Boosts antioxidant defenses Shat->T4 Outcome Neuroprotective Outcome T1->Outcome T2->Outcome T3->Outcome O1 Preserved dopaminergic neurons Outcome->O1 O2 Improved motor function Outcome->O2 O3 Reduced disease progression Outcome->O3

Diagram 2: Mechanism of action map illustrating this compound's multi-target approach against key Parkinson's disease pathological processes.

Conclusion and Future Directions

This compound represents a promising multi-target therapeutic candidate for Parkinson's disease, demonstrating efficacy across multiple experimental models through mechanisms targeting key aspects of PD pathology. The protocols outlined herein provide standardized methodologies for evaluating its neuroprotective effects, facilitating comparison across studies and accelerating therapeutic development.

Future research should focus on:

  • Advanced formulation strategies to improve this compound's blood-brain barrier penetration and bioavailability.
  • Combination therapies pairing this compound with existing dopaminergic medications for potential synergistic effects.
  • Validation in genetic PD models to assess efficacy in models more closely resembling familial Parkinson's disease.
  • Long-term safety and efficacy studies in non-human primates to better predict human responses.

The continued investigation of this compound according to these standardized protocols offers significant potential for developing a much-needed disease-modifying therapy for Parkinson's disease.

References

Shatavarin IV degradation higher temperature storage

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the maximum safe temperature for isolating Shatavarin IV? Research indicates that the purity and yield of this compound during isolation are best maintained at lower atmospheric temperatures. One study found that a temperature range of 17-22 °C (63-72 °F) yielded this compound with 66% purity, while higher temperatures led to noticeable degradation [1].

  • How long can I store Shatavari powder, and how does its this compound content change? A real-time stability study on Shatavari Churna (powder) stored at room temperature in porcelain jars found a significant decline in saponin content (the class of compounds to which this compound belongs) [2]:

    • Initial: 33.20%
    • 2 months: 31.15%
    • 6 months: 15.10%
    • 12 months: Not detected Based on the active component, the study concluded that the shelf life of the powder is about six months under the described conditions [2].
  • Can I use gamma irradiation to decontaminate Shatavari formulations without damaging this compound? Yes, studies show that gamma irradiation is a viable decontamination method. One study found that gamma irradiation at doses of 5-15 kGy effectively reduced microbial load in Shatavari root powder and tablets without causing any significant loss of the this compound content. This method also helped extend the shelf life of the formulations up to 12 months [3].

Experimental Protocols & Data

Protocol: Isolation of this compound with Temperature Control The following method was developed to maximize yield and purity during isolation [1]:

  • Defatting: Defat dried root powder of Asparagus racemosus using hexane.
  • Extraction: Extract the defatted material with methanol.
  • Column Chromatography: Subject the methanolic extract to column chromatography for isolation. It is critical to perform this step in a temperature-controlled environment.
  • Temperature Control: Maintain the atmospheric temperature during chromatography between 17-22 °C (63-72 °F). The study showed that higher temperatures led to degradation of the compound, reducing both yield and purity.
  • Characterization: Identify the isolated compound using melting point analysis, IR, and Mass spectroscopy. Check purity via HPTLC.

Quantitative Data on Stability and Processing

The table below summarizes key quantitative data from various studies to aid your experimental planning.

Aspect Key Finding Quantitative Data Source
Isolation Temperature Purity and yield are highest at low temperatures Yield: 401.1 mg from 250g powder; Purity: 66% (at 17-22°C) [1]
Shelf Life (Powder) Saponin content decreases over time at room temperature 6 months: ~15% saponins remaining; 12 months: 0% saponins [2]
Gamma Irradiation No significant loss of this compound post-decontamination Doses: 5, 10, 15 kGy; Shelf life extended to 12 months [3]

Analytical Workflow for Stability Assessment

To systematically monitor the stability of this compound in your samples, you can follow this analytical workflow. It is based on techniques used in the cited research, particularly HPTLC, which is a standard method for identification and quantification [4] [2] [1].

Start Start: Prepare Sample Step1 Extract with solvent (e.g., Methanol) Start->Step1 Step2 Spot sample and This compound standard on HPTLC plate Step1->Step2 Step3 Develop plate in solvent chamber Step2->Step3 Step4 Derivatize with reagent (e.g., vanillin-sulfuric acid) and heat Step3->Step4 Step5 Scan plate and analyze peak data Step4->Step5 End Quantify this compound and assess stability Step5->End

Key Troubleshooting Guide

Here are common issues and their solutions based on the available research:

  • Problem: Low purity of isolated this compound.

    • Solution: Ensure the column chromatography process is performed in a temperature-controlled lab environment, ideally between 17-22°C [1].
  • Problem: Rapid degradation of this compound in stored plant powder.

    • Solution:
      • Use an air-tight container and store in a cool, dry place away from moisture and heat [2].
      • Monitor moisture content, as it can fluctuate with seasons and accelerate deterioration [2].
      • Plan to use powdered material within six months for optimal potency [2].
  • Problem: High microbial load in the herbal formulation requiring decontamination.

    • Solution: Consider gamma irradiation at doses such as 5-15 kGy. This method has been shown to effectively reduce microorganisms without significantly degrading this compound [3].

References

optimizing extraction solvent Shatavarin IV recovery

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Systems for Extraction & Analysis

The choice of solvent significantly impacts the yield and purity of Shatavarin IV. The following table summarizes effective solvent systems used in recent studies for extraction and subsequent analysis.

Application Recommended Solvent System Key Parameters & Outcomes Citation
Root Extraction Hydroalcoholic (e.g., 70:30 Water-Ethanol) Soaked overnight, extraction at 60±5°C for 3 hours. Resulted in a dry powder with confirmed bioactivity. [1]
Root Extraction Aqueous (UV-filtered Water) Macerated for 8 hours, gently boiled for 8 hours. Filtrate was lyophilized to a dry powder. [1]
HPTLC Analysis Ethyl Acetate: Methanol: Water (7.5:1.5:1, v/v) Rf: 0.43. Detection: 425 nm after derivatization. Linearity: 600-1800 ng/band. [2]
HPTLC Analysis CHCl₃:CH₃COOH:CH₃OH:H₂O (5.0:3.5:1.5:1.0, v/v) Rf: 0.81. Method validated for precision and accuracy. [3]

Detailed Experimental Protocols

Protocol 1: Hydroalcoholic Extraction of this compound

This method is widely used for producing extracts with high bioactivity for pharmacological studies [1].

  • Preparation: Mince and grind dried Asparagus racemosus roots into a fine powder.
  • Maceration: Soak the powdered root material in a 70:30 water-ethanol mixture at a ratio of 1:4 (material to solvent).
  • Extraction: Allow the mixture to stand overnight. The following day, perform the extraction for 3 hours at 60 ± 5°C.
  • Filtration & Concentration: Filter the mixture through a 400-micron strainer (repeated 3 times for purity). Pool the filtered extract and concentrate it.
  • Powder Formation: Subject the concentrated extract to spray drying to obtain a dry, stable powder.
Protocol 2: Aqueous Extraction of this compound

This protocol is suitable for creating a traditional decoction-based extract [1].

  • Preparation: Use crushed Asparagus racemosus root powder.
  • Maceration: Macerate the powder in UV-filtered water for 8 hours.
  • Decoction: Gently boil the macerated mixture for up to 8 hours, reducing the volume to one-eighth of the original.
  • Filtration & Lyophilization: Filter the concentrated decoction using a cotton cloth. Lyophilize the filtrate to obtain a dry powder.

Troubleshooting Guide & FAQs

Here are solutions to common challenges in this compound extraction and analysis.

Q1: My this compound yield is low. What can I optimize?

  • Problem: Inefficient extraction of the target compound.
  • Solution:
    • Verify Solvent Polarity: this compound is a steroidal saponin. Ensure your solvent polarity is appropriate. A hydroalcoholic mixture is often more effective than pure water or pure alcohol for breaking down plant cell walls and dissolving saponins [1].
    • Increase Extraction Time/Temperature: Extending the maceration time or moderately increasing the extraction temperature within a stable range (e.g., 60±5°C) can improve yield [1].
    • Check Particle Size: Ensure the root material is ground to a fine powder to maximize the surface area in contact with the solvent.

Q2: My HPTLC analysis shows poor resolution or streaking. How can I improve it?

  • Problem: The compound does not separate cleanly on the TLC plate.
  • Solution:
    • Saturate the Chamber: Ensure the twin-trough TLC chamber is properly saturated with the mobile phase vapor for the recommended time (e.g., 20-30 minutes) before developing the plate [3].
    • Adjust Mobile Phase: Slightly modify the ratios of your mobile system. Two validated systems are Ethyl Acetate:Methanol:Water (7.5:1.5:1) [2] and Chloroform:Acetic Acid:Methanol:Water (5.0:3.5:1.5:1.0) [3]. Prepare fresh mobile phase.
    • Check Sample Concentration: Overloading the application band can cause streaking. Dilute your sample and re-apply.

Q3: How can I confirm the identity and purity of my isolated this compound?

  • Problem: Need to validate the isolated compound.
  • Solution:
    • Use a Standard: Always run a certified reference standard of this compound alongside your sample on HPTLC for direct comparison of Rf values [3].
    • Employ Multiple Detection Methods: After development, use a derivatization reagent like anisaldehyde-sulfuric acid and heat to visualize the characteristic color of saponins before scanning at 425 nm [2].
    • Validate with LC-MS: For definitive confirmation, use Liquid Chromatography-Mass Spectrometry (LC-MS) to match the exact mass and fragmentation pattern of this compound with literature or database values [4] [5].

Analytical Method Validation

For research requiring quantitative precision, here are key validation parameters for a typical HPTLC method used in this compound analysis, based on established protocols [2].

Validation Parameter Result
Linearity Range 600 - 1800 ng per band
Correlation Coefficient (R²) 0.9934
Limit of Detection (LOD) 14.35 ng
Limit of Quantification (LOQ) 43.50 ng
Recovery 96.17%
Precision Validated as per ICH guidelines

Workflow Diagrams

The following diagrams outline the core processes for extracting and analyzing this compound.

extraction_workflow Start Dried Shatavari Roots Step1 Grind to Fine Powder Start->Step1 Step2 Maceration in Solvent Step1->Step2 Step3a Hydroalcoholic Extract (70:30 Water-Ethanol, 60°C) Step2->Step3a Step3b Aqueous Extract (Water Decoction) Step2->Step3b Step4a Filter and Concentrate Step3a->Step4a Step4b Filter and Concentrate Step3b->Step4b Step5a Spray Drying Step4a->Step5a Step5b Lyophilization Step4b->Step5b End Dry Extract Powder Step5a->End Step5b->End

hptlc_workflow Start Dry Extract Powder Step1 Reconstitute in Methanol Start->Step1 Step2 Apply Band on HPTLC Plate Step1->Step2 Step3 Develop in Saturated Chamber (Mobile Phase) Step2->Step3 Step4 Derivatize with Anisaldehyde-H₂SO₄ Step3->Step4 Step5 Heat Plate for Visualization Step4->Step5 Step6 Densitometric Scan at 426nm Step5->Step6 End Quantify this compound Step6->End

References

Shatavarin IV seasonal variation content roots

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the evidence for seasonal variation in Shatavarin IV content?

    • A: Quantitative HPTLC analysis has confirmed that this compound content is subject to seasonal variation. Studies show that roots collected in the summer season contained a higher concentration (12.5 μg/g) compared to those collected in the rainy season (10.9 μg/g) [1]. This validates the traditional Ayurvedic practice of seasonal root collection.
  • Q2: Which accession of Asparagus racemosus offers the highest this compound yield?

    • A: Research screening different accessions has identified DAR-14 as a high-yielding candidate, with a this compound content of 152.06 μg/g, which is significantly higher than other accessions like DAR-28 (81.16 μg/g) [2]. Selecting the right genetic material is crucial for experimental consistency and yield.
  • Q3: How does temperature affect the isolation of this compound?

    • A: The isolation process is highly sensitive to temperature. A study found that performing column chromatography at a lower atmospheric temperature (17-22 °C) resulted in a yield of 401.1 mg from 250 g of root powder and 66% purity. In contrast, higher temperatures led to degradation, reducing both the yield and purity of the final compound [3].

Experimental Protocols & Troubleshooting

Guide: Quantifying this compound via HPTLC

This protocol is adapted from a study that investigated seasonal variation [1].

  • Objective: To quantitatively determine the concentration of this compound in root samples collected in different seasons.
  • Sample Preparation:
    • Obtain dried root powder from Asparagus racemosus.
    • Defat the powder using hexane in a Soxhlet apparatus.
    • Extract the marc with methanol using a maceration or reflux technique.
    • Concentrate the methanolic extract under reduced pressure and reconstitute in a known volume of methanol for analysis.
  • HPTLC Conditions:
    • Stationary Phase: Silica gel 60 F254 aluminum-backed TLC plates.
    • Mobile Phase: n-Hexane : Ethyl Acetate : Methanol (80:10:10, v/v).
    • Application: Use an automated applicator to spot samples and a this compound standard.
    • Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for 20 minutes.
    • Detection & Quantification: After development and drying, scan the plate at λ = 336 nm using a densitometer. Generate a calibration curve with the standard for quantitative analysis.
  • Troubleshooting:
    • Poor Resolution: Ensure the chamber is fully saturated. Adjust the mobile phase ratio slightly if necessary (e.g., 80:12:8).
    • Tailing Spots: Use high-purity solvents and activate the HPTLC plates in an oven before use.

The following diagram illustrates the experimental workflow for HPTLC analysis:

Start Start: Dried Root Powder Step1 Defatting with Hexane Start->Step1 Step2 Methanol Extraction Step1->Step2 Step3 Concentrate Extract Step2->Step3 Step4 Apply to HPTLC Plate Step3->Step4 Step5 Develop in Mobile Phase Step4->Step5 Step6 Detect at 336 nm Step5->Step6 Step7 Densitometric Quantification Step6->Step7 End Compare Seasonal Data Step7->End

Guide: Isolating this compound using Column Chromatography

This protocol summarizes a method for the bulk isolation of this compound [3].

  • Objective: To isolate pure this compound from the crude methanolic extract of Asparagus racemosus roots.
  • Extraction:
    • Follow the sample preparation steps 1-3 from the HPTLC protocol above.
  • Isolation:
    • Pack the Column: Use a suitable glass column packed with silica gel (60-120 mesh) as the stationary phase.
    • Load the Sample: Mix the concentrated methanolic extract with a small amount of silica gel, dry it completely, and load it onto the top of the column.
    • Elution: Use a mixture of Ethyl Acetate : Methanol : Water (8:1:1, v/v) as the mobile phase for elution.
    • Fraction Collection: Collect eluent fractions in test tubes using an automated fraction collector.
    • Monitoring: Analyze all fractions by TLC or HPTLC (using the method above) to identify those containing this compound (Rf ~0.45).
    • Pooling and Crystallization: Pool the pure this compound fractions and evaporate the solvent to obtain the isolated compound.
  • Critical Parameter:
    • Temperature Control: The entire chromatographic process must be performed in a temperature-controlled environment, maintained between 17°C and 22°C, to prevent degradation and maximize yield and purity [3].
  • Troubleshooting:
    • Low Yield/Purity: The most likely cause is elevated temperature during isolation. Ensure the laboratory and solvents are kept cool.
    • Slow Elution: Consider using a slightly more polar solvent mixture or applying gentle pressure.

Data Summary Tables

The quantitative data from key studies is summarized below for easy comparison.

Table 1: Seasonal and Genotypic Variation in this compound Content

Variable This compound Content Key Finding / Citation
Seasonal Variation Summer collection is optimal [1]
Summer Roots 12.5 μg/g
Rainy Season Roots 10.9 μg/g
Accession Variation DAR-14 is a high-yielding accession [2]
Accession DAR-14 152.06 μg/g
Accession DAR-28 81.16 μg/g

Table 2: Key Parameters for this compound Isolation [3]

Parameter Optimal Condition Impact on Experiment
Extraction Solvent 90% Methanol Efficient extraction of saponins.
Isolation Temperature 17-22 °C Higher temperatures cause degradation, reducing yield and purity.
Column Chromatography Mobile Phase Ethyl Acetate : Methanol : Water (8:1:1 v/v) Effective separation of this compound from other compounds.
Reported Yield 401.1 mg / 250 g powder Benchmark for process efficiency.

Biological Significance & Mechanisms

Understanding the therapeutic relevance of this compound can help contextualize your research.

  • Neurodegenerative Diseases: this compound has been shown to upregulate anti-aging genes and reduce alpha-synuclein aggregation, which can improve behavioral responses in models of Parkinson's disease [4].
  • Antiviral Activity: Recent studies indicate that this compound and other phytochemicals from A. racemosus exhibit strong affinity for the SARS-CoV-2 spike receptor and NSP15 endoribonuclease, which are essential for virus replication [4]. Furthermore, this compound has demonstrated dose-dependent inhibition of HIV-1 replication by targeting key enzymes like Reverse Transcriptase and mitigating virus-induced mitochondrial dysfunction [5].
  • Immunomodulation: Saponins like this compound and immunoside are credited with immunomodulatory properties, with the latter showing potential as a vaccine adjuvant [4].

The following diagram summarizes the key pharmacological pathways of this compound:

Shatavarin This compound Neuro Reduces α-synuclein aggregation Upregulates anti-aging genes Shatavarin->Neuro Antiviral Inhibits HIV-1 Reverse Transcriptase Binds SARS-CoV-2 spike protein Shatavarin->Antiviral Immuno Modulates immune response Potential vaccine adjuvant Shatavarin->Immuno

References

Documented HPTLC Methods for Shatavarin IV Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes validated HPTLC conditions from various scientific publications for the identification and quantification of Shatavarin IV.

Study Reference Stationary Phase Mobile Phase Composition (v/v) Retention Factor (Rf) Detection Wavelength / Derivatization
Haldar et al. [1] Silica gel F254 Ethyl acetate–methanol–water (7.5:1.5:1) 0.43 425 nm (after derivatization with anisaldehyde-H2SO4)
Champati et al. [2] Silica gel 60 F254 Ethyl acetate–methanol–water (7.5:1.5:1) 0.55 ± 0.05 425 nm
Bhurat et al. [3] Silica gel 60F-254 Chloroform : Methanol (7 : 3) 0.46 560 nm (after derivatization with anisaldehyde-H2SO4)
Hazra et al. [4] Silica gel 60 F254 n-hexane: ethyl acetate: methanol (80:10:10) Not specified 336 nm

Standard Operating Procedure (SOP)

For researchers looking to implement these methods, here is a detailed workflow based on the commonly cited parameters, particularly from Haldar et al. and Champati et al. [1] [2]:

  • Sample Preparation: Extract powdered root material with methanol. Filter and concentrate the extract before analysis.
  • Plate Preparation: Use pre-coated silica gel 60 F254 HPTLC plates as the stationary phase.
  • Application: Apply the standard and sample bands (e.g., 4-8 mm in length) using an automated applicator like a Camag Linomat. The applied amount can range from 100-1800 ng per band for calibration [1] [3].
  • Chromatogram Development:
    • Use a twin-trough glass chamber.
    • The recommended mobile phase is Ethyl acetate–Methanol–Water in a ratio of 7.5:1.5:1 [1] [2].
    • Saturate the chamber with the mobile phase vapor for 5-20 minutes before development.
    • Develop the plate to a distance of 60-80 mm at room temperature (23±4°C).
  • Detection and Quantification:
    • Option A (Without Derivatization): Directly scan the plate at 425 nm or 336 nm using a TLC scanner [2] [4].
    • Option B (With Derivatization): Dip the plate in or spray it with Anisaldehyde-Sulfuric Acid reagent. Heat the plate at 100-105°C for 2-5 minutes until bands appear, then scan at 425 nm or 560 nm [1] [3].
  • Validation: The method should be validated for parameters such as precision, repeatability, and accuracy (recovery) per ICH guidelines [3].

The following diagram illustrates the core analytical workflow.

cluster_1 Key Parameters Start Start HPTLC Analysis P1 Sample Application Start->P1 P2 Chromatogram Development P1->P2 P3 Plate Drying P2->P3 P4 Detection P3->P4 P5 Densitometric Scanning P4->P5 End Data Analysis & Quantification P5->End K1 Stationary Phase: Silica gel 60 F₂₅₄ K2 Mobile Phase: Ethyl acetate-Methanol-Water K3 Detection: 425 nm or Derivatization

Troubleshooting Common Issues (FAQs)

Here are solutions to some common problems you might encounter during the HPTLC analysis of this compound.

Q1: Why am I observing tailing or irregular spots?

  • Cause: The mobile phase may not be optimal, or the chamber saturation might be insufficient.
  • Solution: Ensure the twin-trough chamber is properly saturated with mobile phase vapor for the recommended time (at least 5 minutes). You can also try adjusting the proportion of methanol in the mobile phase slightly (±0.2 parts) to improve spot geometry [1].

Q2: The this compound band is not resolving well from other compounds.

  • Cause: The sample extract may be too complex, or the mobile phase selectivity needs improvement.
  • Solution: Try a different mobile phase system, such as Chloroform:Methanol (7:3) [3] or n-hexane:ethyl acetate:methanol (80:10:10) [4], to achieve better separation. Ensuring the sample is clean and well-filtered also helps.

Q3: The sensitivity of the method is lower than expected.

  • Cause: Direct scanning at 425 nm might be less sensitive for your instrument, or the compound did not react fully with the derivatizing agent.
  • Solution: Use post-chromatographic derivatization with anisaldehyde-H₂SO₄. This reaction enhances sensitivity and allows for scanning at a higher wavelength (560 nm), which can provide a better signal-to-noise ratio [1] [3].

Q4: I am getting high variability in my quantitative results.

  • Cause: This could be due to imprecise sample application, inconsistent plate development, or an unstable derivatization process.
  • Solution: Always use an automated applicator for band application. Strictly control the chamber saturation time, temperature, and development distance. If using derivatization, ensure the reagent is fresh and the heating time/temperature is consistent for all plates [1].

Important Considerations for Your Research

  • Seasonal Variation: Be aware that the content of this compound in Asparagus racemosus roots can vary significantly with the season of collection, which may affect your quantitative results [4].
  • Source Plant: this compound has been identified in other Asparagus species (e.g., A. densiflorus, A. setaceus), but the concentration differs. Confirm the botanical identity of your plant material [2].
  • Method Validation: For any formal research or quality control work, fully validate your chosen HPTLC method for precision, accuracy, and robustness as per international guidelines like ICH Q2(R1) [3].

References

improving Shatavarin IV purity column chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q: What is the critical factor for maximizing Shatavarin IV yield and purity during column chromatography?

    • A: Temperature control is paramount. Isolation should be performed at lower atmospheric temperatures (17-22 °C), as higher temperatures can lead to significant degradation and reduced purity [1].
  • Q: How does the collection time of Asparagus racemosus roots affect this compound content?

    • A: The season of collection significantly impacts the concentration of bioactive compounds. Roots collected during the Varsha Ritu (monsoon season, July-August) have shown a higher extractive value and a greater quantity of this compound compared to other seasons [2].
  • Q: What analytical techniques can I use to quantify this compound purity?

    • A: Several validated methods are available. The choice depends on your required sensitivity, available instrumentation, and whether you need to isolate the compound for further use.
    • HPTLC: A rapid and cost-effective method for quantification and purity check during isolation [1] [3].
    • HPLC-RID/ELSD: Common for quantitative analysis without the need for chromophores [2] [4].
    • HPLC-MS/MS: Offers high selectivity and sensitivity, ideal for complex mixtures like dietary supplements [5].

Experimental Protocols & Data

The following table summarizes key quantitative data from recent studies to guide your experimental design and expectations.

Aspect Method / Condition Key Finding / Value Citation
Isolation & Purity Column Chromatography (from 250g powder) Yield: 401.1 ± 2.3 mg; Purity: 66% (at 17-22°C) [1]
Optimal Season HPLC analysis of roots collected in Varsha Ritu (Jul-Aug) Higher quantity of Shatavarin-IV vs. other seasons [2]
Quantification (HPTLC) Silica gel plates; Ethyl acetate:MeOH:Water (7.5:1.5:1) LOD: 14.35 ng; LOQ: 43.50 ng; Root content: 0.40% [3]
Quantification (HPLC-ELSD) C18 column; MeOH:Water (95:5) Root content: 0.23 ± 0.01% w/w [4]
Quantification (HPLC-MS/MS) C18 column; Water(0.1% AcOH):ACN(0.1% AcOH) (70:30) LOD: 2.5 ng/mL; Linear range: 7.5–254 ng/mL [5]

Troubleshooting Guide

Use this table to diagnose and resolve common issues encountered during the isolation of this compound.

Problem Potential Cause Solution
Low Yield/Purity High laboratory temperature Perform isolation and solvent evaporation in a temperature-controlled environment (17-22°C) [1].
Low Compound in Extract Sub-optimal plant material Source roots harvested during Varsha Ritu (July-August) for potentially higher starting concentration [2].
Poor Separation on TLC Inappropriate mobile phase Use a high-resolution mobile phase like Ethyl acetate:Methanol:Water (7.5:1.5:1, v/v) for HPTLC [3].
Difficulty Detecting Saponins Non-specific staining For general saponin detection, use a hemolysis-based TLC method (white spots on pink background) for high specificity [6].

This compound Isolation & Analysis Workflow

The diagram below outlines the core steps for isolating and analyzing this compound, integrating the critical factors for success.

cluster_prep Pre-extraction cluster_extraction Extraction cluster_isolation Critical Isolation Step cluster_analysis Analysis & Quantification Start Start: Root Powder of Asparagus racemosus A Defat with Hexane Start->A B Extract with Methanol via Soxhlet A->B C Perform Column Chromatography B->C D Control Temperature (17-22 °C) C->D CRITICAL PARAMETER E Fraction Analysis (TLC/HPTLC) D->E F Quantify Purity & Yield (HPLC/HPLC-MS/MS) E->F

Key experimental details for the workflow:

  • Pre-extraction: Defatting dried root powder with non-polar solvents like hexane removes lipids and pigments [1].
  • Extraction: Use methanol in a Soxhlet apparatus for efficient extraction of steroidal saponins [1] [2].
  • Critical Isolation: The column chromatography process is highly sensitive to ambient temperature; maintaining 17-22°C is essential to prevent this compound degradation and maximize purity (up to 66%) [1].
  • Analysis & Quantification: Monitor fractions using TLC/HPTLC [6] [3], then confirm purity and yield with precise techniques like HPLC-MS/MS which offers high sensitivity (LOD 2.5 ng/mL) [5].

References

Shatavarin IV haemolytic activity HD50 reduction

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts and Quantitative Data

The table below summarizes the key quantitative data on Shatavarin IV's hemolytic activity.

Parameter Value / Range Experimental Context Citation
HD₅₀ (Sheep RBC) 5 - 15 μg Concentration inducing 50% hemolysis; precise HD₅₀ determined from dose-response curve (5, 6, 6.5, 7, 7.5, 10, 12.5, 15 μg) [1]. [1]
Safe Dose (Mice) 0.1 mg (100 μg) Found safe for a single injection in a mouse model [1]. [1]
Effective Adjuvant Dose 40 μg Elicited optimal IgG and IgG2b immune responses in mice when used as an adjuvant [1]. [1]

Troubleshooting Guide: Reducing Hemolytic Activity

Here are strategies and considerations for mitigating the hemolytic activity of this compound, based on general principles of saponin and nanoparticle research.

Strategy Rationale & Method Considerations & References
Structural Modification Altering the sugar moieties or the aglycone (sapogenin) structure of the saponin can significantly impact its ability to bind to and disrupt the cholesterol in RBC membranes [2]. Requires sophisticated synthetic chemistry expertise and analysis to confirm structure-activity relationships.
Formulation with Cholesterol Pre-incubating the saponin with cholesterol can form complexes that reduce its availability to interact with RBC membranes [2]. The ratio of cholesterol to saponin is critical and must be optimized to avoid neutralization of desired immunostimulatory effects.
Protein Corona Formation In a physiological setting (e.g., in blood plasma), proteins adsorb onto surfaces, forming a "corona" that can alter the material's interaction with cells. Conducting hemolysis assays in the presence of serum or plasma provides a more realistic safety profile [3]. The hemolytic activity measured in a buffer system may not accurately reflect the activity in whole blood or in vivo [3].

Detailed Experimental Protocols

Protocol 1: Determining HD₅₀ with Sheep RBCs

This is a standard protocol adapted from the research on this compound [1].

  • RBC Suspension Preparation: Collect sheep blood in Alsever's solution (an anticoagulant). Centrifuge at 2,000 rpm for 5 minutes and wash the pelleted RBCs with sterile saline (0.89% NaCl) three times to remove the buffy coat. Prepare a 0.5% (v/v) suspension of RBCs in saline [1].
  • Sample Preparation: Prepare a series of dilutions of this compound. The study tested concentrations of 5, 6, 6.5, 7, 7.5, 10, 12.5, and 15 μg [1].
  • Incubation: Mix the RBC suspension with equal volumes of each sample concentration. Incubate the mixtures at 37°C for 30 minutes [1].
  • Centrifugation and Measurement: Centrifuge the tubes at 90 g for 10 minutes to pellet intact RBCs. Carefully collect the supernatant and measure the free hemoglobin released using a spectrophotometer at 412 nm [1].
  • Controls and Calculation:
    • Negative Control: RBCs in saline (0% hemolysis).
    • Positive Control: RBCs in distilled water (100% hemolysis).
    • Calculate the percentage hemolysis for each concentration and plot a dose-response curve to determine the HD₅₀ value [1].
Protocol 2: TLC-Based Detection Using Hemolysis

This method uses hemolysis as a detection tool to identify saponins like this compound on a Thin Layer Chromatography (TLC) plate [2].

  • Chromatography: Run the this compound sample on a TLC plate using an appropriate solvent system.
  • Hemolysis Development:
    • Prepare a suspension of defibrinated blood (e.g., from sheep) in saline.
    • Immerse the developed and dried TLC plate in the blood suspension.
    • Incubate in a humid chamber at 37°C for 30-60 minutes.
  • Visualization: Saponins appear as clear, white spots against a uniform pink background of intact red blood cells stuck to the TLC plate gel. This compound can be detected at a sensitivity of approximately 1 μg using this method [2].

Frequently Asked Questions (FAQ)

Q1: What is the primary mechanism behind this compound's hemolytic activity? A1: Like most saponins, this compound interacts with cholesterol in the red blood cell membrane, forming pores and complexes that disrupt membrane integrity. This increases permeability, leading to an influx of water and ions, causing the cell to swell and burst (osmotic lysis) [2].

Q2: The hemolytic activity in my assay is lower than expected when using a buffer. What could be the reason? A2: This is a critical point. Assays performed in protein-free buffers do not reflect the physiological environment. In blood plasma, proteins rapidly adsorb to form a "protein corona" around the saponin molecules. This corona can mask the hemolytic sites, thereby reducing the measured activity. For a more relevant safety profile, it is recommended to perform the hemolysis assay in the presence of serum or plasma [3].

Q3: Can I completely remove hemolytic activity while retaining this compound's immunoadjuvant effect? A3: This is a key challenge in adjuvant development. Hemolytic and immunostimulatory activities are often linked to the same fundamental property of interacting with cell membranes. The goal is not necessarily complete removal, but risk reduction. Strategies like structural modification or formulation aim to find a balance where adjuvant potency is maintained at a dose significantly below the harmful hemolytic threshold [1].

Workflow and Mechanism Diagrams

The following diagrams illustrate the experimental workflow for determining HD₅₀ and the mechanism of hemolysis.

hemolysis_workflow start Prepare 0.5% Sheep RBC Suspension step1 Prepare this compound Dilution Series start->step1 step2 Incubate RBCs with This compound at 37°C for 30 min step1->step2 step3 Centrifuge & Collect Supernatant step2->step3 step4 Measure Absorbance at 412 nm step3->step4 step5 Calculate % Hemolysis & Plot Dose-Response Curve step4->step5 result Determine HD₅₀ Value step5->result

Diagram 1: Experimental workflow for determining the HD₅₀ of this compound.

hemolysis_mechanism cluster_cell Red Blood Cell Membrane Lipid Bilayer (Cholesterol) Pore Pore Formation Membrane Disruption Membrane->Pore Lysis Cell Lysis (Hemoglobin Release) Saponin This compound Molecule Saponin->Membrane Binds Cholesterol Pore->Lysis Osmotic Imbalance

Diagram 2: Proposed mechanism of this compound-induced hemolysis via cholesterol binding and pore formation.

References

intercropping effect Asparagus racemosus Shatavarin IV content

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Does intercropping affect the Shatavarin IV content in Shatavari roots?

    • A: Current evidence suggests that intercropping itself has no significant negative impact on this compound content. A key study found that this compound content in roots was nearly identical when Shatavari was grown as a sole crop (0.39%) versus when it was intercropped with mulberry (Morus alba) in a 10' x 10' spacing system (0.38%) [1]. This supports intercropping as a strategy to increase land use efficiency without compromising root quality.
  • Q2: What is a bigger factor for this compound content than intercropping?

    • A: Shade intensity and harvesting time are critical factors that drastically influence root yield and this compound content [2].
      • Shade: Open field conditions (0% shade) produce the highest root yield. However, a 25% shade net intensity provides an optimal balance, yielding significantly higher this compound content compared to full sun while still maintaining good root mass [2].
      • Harvesting: For a balance of yield and compound concentration, harvesting at 12 months after transplanting is recommended over 6 or 18 months [2].
  • Q3: Which Shatavari accessions are best for high root yield and this compound content?

    • A: Genetic selection is crucial. Research has identified specific accessions with superior traits [3]. The table below summarizes high-performing accessions for your cultivation or breeding programs.
Accession Code Key Superior Traits Reference / Year
DAR-7 Maximum fresh root weight, root girth, and root yield [3]. [3] (2020)
DAR-14 Highest measured content of this compound [3]. [3] (2020)
DAR-28 High this compound content and overall economic yield [3]. [3] (2020)
DAR-19 Superior for overall economic yield [3]. [3] (2020)
  • Q4: What are the validated methods for quantifying this compound?
    • A: Several chromatographic methods have been developed and validated for the quantification of this compound in root extracts. The choice of method depends on your available equipment and requirements for sensitivity, and speed [4] [5] [6].
Method Key Parameters Linear Range & Sensitivity Application Note

| HPTLC [4] [1] | Mobile Phase: Ethyl acetate-Methanol-Water (7.5:1.5:1, v/v) or CHCl3:CH3COOH:CH3OH:H2O (5.0:3.5:1.5:1.0, v/v). Detection: 425-426 nm after derivatization. | Range: 600–1800 ng/band. LOD: 14.35 ng; LOQ: 43.50 ng [4]. | A simple, cost-effective method suitable for routine analysis. | | HPLC-UV [6] | Column: C18. Mobile Phase: Water-Acetonitrile (Isocratic). Detection: 205 nm. | N/A | Measured this compound in dry extracts from 0.36% to 3.42% (w/w) [6]. | | UHPLC-MS/MS [3] | Column: C18. Mobile Phase: Water and Acetonitrile, both with 0.1% Formic Acid (Gradient). Ionization: HESI (Negative mode). | Correlation (R²): 0.998 [3]. | Provides high sensitivity and specificity; ideal for complex matrices. | | HPLC-ELSD [5] | Column: C18. Mobile Phase: Methanol-Water (95:05, %v/v), Isocratic. | Range: 90–300 ng/mL for this compound [5]. | ELSD is suitable for compounds with weak UV chromophores. |

Experimental Protocol: Quantifying this compound via HPTLC

For researchers establishing an in-house quality control protocol, here is a detailed HPTLC method based on a validated study [4].

Workflow: HPTLC Analysis of this compound

The following diagram outlines the key steps for sample preparation and HPTLC analysis:

G start Start Analysis sample_prep Sample Preparation: - Grind 50 mg dried root to powder. - Extract with 10 ml methanol at 50°C. - Centrifuge at 4000 rpm for 5 min. - Filter supernatant (0.2 μm PTFE). start->sample_prep plate_prep Plate Preparation: - Use silica gel F254 pre-coated plates. - Apply sample and standard bands (600-1800 ng). sample_prep->plate_prep chamber_sat Chamber Saturation: - Use twin-trough chamber. - Saturate with mobile phase for 5 min. plate_prep->chamber_sat development Plate Development: - Develop to 60 mm distance. - Mobile phase: Ethyl acetate-Methanol-Water  (7.5:1.5:1, v/v). chamber_sat->development derivatization Derivatization: - Dip in anisaldehyde-H₂SO₄ reagent. development->derivatization detection Detection & Quantification: - Heat plate at 100°C for 5 mins. - Scan at 425 nm. - this compound Rf ≈ 0.43. derivatization->detection end Analysis Complete detection->end

Troubleshooting Guide for HPTLC Analysis

Problem Possible Cause Suggested Solution
Streaking or tailing spots Chamber saturation incomplete; sample overloaded. Ensure chamber is properly saturated for the recommended time (5 min). Dilute the sample extract and re-apply [4].
Poor resolution Mobile phase composition not optimal. Prepare fresh mobile phase and ensure precise ratios. Check laboratory temperature and humidity [4].
Low or inconsistent yield of this compound Suboptimal cultivation conditions. Ensure plants are grown with appropriate shade (e.g., 25% SNI) and harvested at the recommended time (12 months) [2].
Weak signal after derivatization Derivatization reagent degraded or heating insufficient. Prepare a fresh derivatization reagent and ensure the plate is heated sufficiently to develop the color [4].

Key Takeaways for Researchers

  • Intercropping is a viable strategy for enhancing land productivity without sacrificing this compound quality, making it economically attractive for cultivation [3] [1].
  • Focus on environmental controls, particularly moderate shading (25-50%) and optimal harvest timing, to maximize both root biomass and bioactive compound concentration [2].
  • Select high-yielding accessions like DAR-7 and DAR-14 to establish a solid genetic foundation for your experiments or cultivation plots [3].

References

Shatavarin IV analytical method interference resolution

Author: Smolecule Technical Support Team. Date: February 2026

HPLC-ELSD Method for Shatavarin IV Analysis

For quantification of this compound and its aglycone (non-sugar moiety), Sarsasapogenin, the following High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method has been developed and validated [1].

Parameter Specification
Analytical Target This compound and Sarsasapogenin
Column Phenomenex C18 (250 × 4.6 mm, 5 µm)
Mobile Phase Methanol : Water (95:05, %v/v)
Elution Mode Isocratic
Flow Rate 0.8 mL/min
Detection Evaporative Light Scattering Detector (ELSD)
Linear Range (this compound) 90 – 300 ng/mL
Linear Range (Sarsasapogenin) 150 – 500 ng/mL
Plant Content (dried root) 0.23 ± 0.01% w/w (this compound); 1.48 ± 0.03% w/w (Sarsasapogenin)

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems encountered during the analysis of this compound.

Issue Possible Cause Suggested Solution
Poor Peak Resolution Mobile phase composition not optimized; Column degradation. Adjust mobile phase ratio (e.g., ± 2% water); Flush and re-condition column; Confirm column performance with standard test mixture.
Low Recovery during Extraction Incomplete extraction of saponins; Use of low-purity solvents. Use a hydroalcoholic mixture (e.g., 70:30 water:ethanol); Consider sonication-assisted extraction; Use high-purity, HPLC-grade solvents.
Low Detection Sensitivity ELSD parameters not optimized for the analyte; Sample concentration too low. Optimize ELSD evaporator tube temperature and nebulizer gas flow rate; Concentrate the sample extract within the method's linear range.
Irreproducible Retention Times Inconsistent mobile phase flow rate; Column temperature fluctuations. Ensure a consistent flow rate of 0.8 mL/min; Use a column heater to maintain stable temperature.

Detailed Experimental Protocols

Protocol 1: Plant Extraction for this compound

This method is adapted from protocols used to obtain this compound from Asparagus racemosus roots [2] [3].

  • Preparation: Dry the roots of Asparagus racemosus and grind them into a fine powder using a mortar and pestle or a mechanical grinder.
  • Maceration: Soak the powdered material in a 70:30 water-ethanol mixture at a ratio of 1:4 (plant material to solvent) overnight.
  • Heated Extraction: Perform the extraction for 3 hours at 60 ± 5°C.
  • Filtration: Filter the mixture through a 400-micron strainer. Repeat the filtration process three times to ensure purity.
  • Concentration: Pool the filtered extract, concentrate it using a rotary evaporator, and finally, subject it to spray-drying or lyophilization to obtain a dry powder.

The following diagram illustrates this extraction workflow:

G Start Start: Asparagus racemosus roots Step1 1. Dry and grind roots to fine powder Start->Step1 Step2 2. Macerate in 70:30 water-ethanol overnight Step1->Step2 Step3 3. Heat extraction (3 hrs at 60±5°C) Step2->Step3 Step4 4. Filter through 400-micron strainer Step3->Step4 Step5 5. Concentrate and dry (via spray-drying/lyophilization) Step4->Step5 End End: Dry powdered extract Step5->End

Protocol 2: HPTLC for Purity Assessment

High-Performance Thin-Layer Chromatography (HPTLC) is a key method used to confirm the purity of extracted this compound [4].

  • Plate Preparation: Use a pre-coated silica gel HPTLC plate. Draw a reference line in pencil and mark application positions.
  • Sample Application: Apply the standard this compound and your test sample extracts as bands using an automated applicator or a capillary tube.
  • Chromatogram Development: Place the plate in a saturated development chamber containing a suitable mobile phase (e.g., a mixture of chloroform, methanol, and water in a specific ratio). Allow the mobile phase to migrate up the plate.
  • Derivatization and Visualization: After development and drying, spray the plate with a derivatization reagent (e.g., anisaldehyde-sulfuric acid reagent). Heat the plate to visualize the bands.
  • Analysis: Compare the bands (Rf values and color) of your test sample with the reference standard. The purity can be quantified by densitometric scanning. The cited study confirmed a this compound purity of 66% using this method [4].

Key Technical Considerations for Method Development

  • Systematic Approach: The cited HPLC method was optimized using a Quality by Design (QbD) approach [1]. This involves identifying potential failure modes and studying their impact on Critical Method Attributes (CMAs) using a Design of Experiments (DoE) strategy for a more robust and reliable method.
  • Analytical Targets: Remember that this compound is a steroidal saponin [4]. Its analysis often involves simultaneously monitoring the aglycone moiety, Sarsasapogenin, which requires different calibration ranges [1].
  • Extraction Efficiency: The choice of solvent is critical. A hydroalcoholic mixture is often more effective for extracting steroidal saponins like this compound compared to a purely aqueous extract [2] [3].

References

Shatavarin-IV vs. Quil-A: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of Shatavarin-IV and Quil-A based on current research findings.

Feature Shatavarin-IV Quil-A (and QS-21)
Source Root/root extract of Asparagus racemosus (Shatavari) [1] [2] [3] Bark of the Quillaja saponaria tree [4]
Chemical Nature Steroidal saponin (individual, well-characterized molecule) [1] [3] A mixture of triterpenoid saponins; QS-21 is a defined component [4]
Reported Humoral Response Elicits IgG and IgG2b responses against Staphylococcus aureus bacterin [1] Induces strong antibody responses; key component in licensed vaccines [4]
Reported Cell-Mediated Response Lesser cell-mediated immune response compared to Quil-A in one study [1] Superior for stimulating Th1 and Cytotoxic T Lymphocyte (CTL) responses [1] [4]
Reported Safety & Toxicity Found safe up to 0.1 mg in a mice model [1] Known dose-limiting toxicity; requires specific formulations to manage [4]

| Key Advantages | • Good safety profile in preliminary studies • Potential for multi-functional use (antiviral, antioxidant) [2] [3] | • Proven, potent adjuvant in commercial vaccines • Well-established, though complex, formulation science [4] | | Major Drawbacks | • Cell-mediated immunity may be less potent • Early-stage research; supply chain not established [1] | • Supply chain constraints due to ecological concerns [4] • Chemical instability in stock solutions [4] |


Experimental Data and Protocols

The comparative profile above is derived from specific experimental studies. The methodologies and key findings from these studies are detailed below.

Shatavarin-IV Adjuvant Study

This study investigated the isolated Shatavarin-IV molecule for use as a vaccine adjuvant [1].

  • Source & Isolation: Shatavarin-IV was isolated from the fruit of Asparagus adscendens. The molecule was confirmed using Thin-Layer Chromatography (TLC) against a standard and its structure was verified with spectroscopic analysis [1].
  • Immunization Protocol:
    • Antigen: Staphylococcus aureus bacterin.
    • Animal Model: Mice.
    • Dosing: Shatavarin-IV was administered at a dose of 40 μg.
    • Assessment: Cellular and humoral immune responses were measured.
  • Key Findings:
    • The adjuvant elicited a significant IgG and IgG2b antibody response [1].
    • The cellular immune response was notably lesser than that induced by commercial Quil-A [1].
    • It was found to be safe at the tested doses in the mouse model [1].
Quil-A Adjuvant Context

Quil-A is a well-established and powerful saponin adjuvant used in veterinary and human vaccines.

  • Efficacy: Quil-A is renowned for its ability to enhance both antibody responses and, crucially, strong Th1 and Cytotoxic T Lymphocyte (CTL) immune responses, which are essential for combating intracellular pathogens [1] [4].
  • Challenges: Its drawbacks are significant and drive the search for alternatives. These include:
    • Dose-limiting toxicity [4].
    • Chemical instability, as its ester-linked side chain is hydrolytically unstable, degrading at physiological pH [4].
    • Supply chain issues due to overexploitation of the Quillaja saponaria tree, leading to ecological damage [4].
  • Ongoing Development: Research is focused on creating semisynthetic analogs of QS-21 (the active component of Quil-A) by replacing the unstable ester chain with a stable amide chain. This approach aims to retain potency while improving stability and reducing toxicity [4].

Mechanisms of Action: A Proposed Pathway for Saponin Adjuvants

While the exact mechanism of Shatavarin-IV is not fully elucidated, research on Quil-A and other saponins suggests a common pathway. The diagram below integrates known and proposed steps for how saponin adjuvants may stimulate an immune response.

G Saponin Saponin Adjuvant (e.g., Shatavarin-IV, QS-21) APC Antigen-Presenting Cell (APC) Saponin->APC 1. Uptake & Cell Activation Subgraph1        Proposed Mechanisms:• Cholesterol-dependent endocytosis• Lysosomal membrane disruption• Inflammasome activation (e.g., NLRP3)• Cytokine release (IL-1β, IL-18)     APC->Subgraph1 2. Intracellular Events Subgraph2        Immune Outcomes:• Enhanced antigen cross-presentation• Activation of CD8+ T-cells (CTL)• Activation of CD4+ T-cells (Th1)• Strong antibody production     Subgraph1->Subgraph2 3. Adaptive Immunity

This proposed mechanism is supported by studies on Quil-A, which show it can activate dendritic cells, facilitate antigen escape from endosomes, and promote inflammasome activation [4]. The potency of Quil-A in triggering cell-mediated immunity is attributed to its fatty acid side chain, the component that is often unstable [4].

Conclusion and Research Implications

  • Shatavarin-IV shows promise as a natural adjuvant with a good initial safety profile and the ability to stimulate a humoral (antibody) response. Its major limitation, based on current evidence, is its inferior capacity to elicit cell-mediated immunity compared to Quil-A [1]. It may be suitable for applications where a strong antibody response is the primary goal and a high safety margin is critical.
  • Quil-A (and QS-21) remains the gold standard for inducing powerful, balanced Th1/Th2 and CTL responses. However, its toxicity, instability, and supply issues are significant hurdles [4]. Its use is best justified in vaccines where robust cellular immunity is non-negotiable, and sophisticated formulation platforms are available.

For your research, the choice depends on the immune correlate of protection required for your target disease. The field is actively moving toward semisynthetic saponins [4], which aim to combine the best features of both—using a stable, well-defined structure like Shatavarin-IV but engineered for the potent, broad immunity of QS-21.

References

Shatavarin IV antioxidant activity comparison standard drugs

Author: Smolecule Technical Support Team. Date: February 2026

Antioxidant & Biological Activities of Shatavarin IV

The following table summarizes the experimental data on this compound's activity across various studies.

Activity Assessed Experimental Model/Assay This compound / Extract Performance Standard Drug / Control Performance
Direct Antioxidant [1] DPPH Free Radical Scavenging Assay Asparagus racemosus aqueous fraction (EC₅₀ = 600 μg/mL) Ascorbic Acid (EC₅₀ = 1.5 μg/mL)
Neuroprotective (In Silico) [2] Molecular Docking with TNF-α Strong binding affinity (-7.29 kcal/mol) (Docking score indicates binding strength)
Anticancer [3] In vitro cytotoxicity (MTT assay) on MCF-7, HT-29, A-498 cell lines Shatavarins-rich fraction & isolated this compound showed potent cytotoxicity (Compared to untreated control; DMSO vehicle control used)
Antiviral [4] [5] In vitro anti-HIV-1 activity Dose-dependent inhibition of HIV-1 replication; mitigation of viral-induced mitochondrial ROS (Compared to untreated infected cells)
Mitochondrial Protection [4] [5] In vitro model of HIV-1 infection Effectively mitigated mitochondrial dysfunction (ROS, calcium overload, membrane potential loss) (Compared to untreated infected cells)

Detailed Experimental Protocols

For researchers seeking to replicate or understand the context of these findings, here are the methodologies from key studies.

  • DPPH Antioxidant Assay [1]:

    • Procedure: A 200 μL aliquot of the Asparagus racemosus root extract (aqueous fraction, 4 mg/mL) was mixed with 1,400 μL of a 60 μM DPPH solution. The mixture was incubated, and the decrease in absorbance was measured at 515 nm at time intervals from 0 to 60 minutes.
    • Analysis: The percentage of DPPH remaining was calculated to determine the radical scavenging activity, with an EC₅₀ value of 600 μg/mL.
  • In Vitro Cytotoxicity (MTT) Assay [3]:

    • Cell Culture: Human cancer cell lines (MCF-7, HT-29, A-498) were cultured in appropriate media and maintained in a humidified incubator at 37°C with 5% CO₂.
    • Sample Preparation: Test samples (this compound and shatavarins-rich fractions) were dissolved in DMSO and diluted with culture medium to create a stock solution of 5 mg/mL, which was then sterilized by filtration.
    • Testing: Cells were seeded in 96-well plates and, after 24 hours, treated with serial dilutions of the test samples. After a 3-day incubation, cellular viability was assessed using the MTT assay, which measures the reduction of yellow MTT to purple formazan by metabolically active cells.
  • Molecular Docking for Neuroprotection [2]:

    • Target Preparation: Crystal structures of key Alzheimer's disease-related targets (TNF-α, GSK-3 axin complex, GSK-3β, amyloid-β) were obtained from the Protein Data Bank (PDB).
    • Ligand Preparation: The 3D structure of this compound was prepared and energy-minimized.
    • Docking Simulation: Molecular docking was performed to predict the binding affinity and interaction mode between this compound and the active sites of the target proteins, with results reported in kcal/mol.

Mechanisms of Action: Antioxidant and Neuroprotective Pathways

The antioxidant activity of this compound is not limited to direct free radical scavenging. Research points to its role in modulating complex cellular signaling pathways that manage oxidative stress and inflammation, which are key in neurodegenerative diseases like Alzheimer's.

The diagram below illustrates the proposed mechanism based on in silico and experimental findings [2] [6]:

G OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 NFkB NF-κB Pathway (Inflammation) OxidativeStress->NFkB Nrf2 Nrf2 (Inactive) Keap1->Nrf2 Releases Nrf2_Active Nrf2 (Active) Nrf2->Nrf2_Active ARE Antioxidant Response Element (ARE) Nrf2_Active->ARE Binds to AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes TNFa TNF-α NFkB->TNFa ShatavarinIV This compound ShatavarinIV->OxidativeStress Reduces ShatavarinIV->Keap1 Promotes Dissociation ShatavarinIV->TNFa Inhibits

This proposed mechanism is supported by the following experimental evidence:

  • Nrf2 Pathway Activation: this compound is suggested to activate the Keap1-Nrf2-ARE pathway, a central regulatory mechanism for combating oxidative stress. This leads to the expression of endogenous antioxidant enzymes [6].
  • Anti-inflammatory Action: Molecular docking studies show this compound has a strong binding affinity for TNF-α, a key pro-inflammatory cytokine. By inhibiting TNF-α, it can reduce neuroinflammation, a critical component in neurodegenerative disease progression [2].
  • Mitochondrial Protection: Experimental studies confirm that this compound can mitigate mitochondrial dysfunction by reducing reactive oxygen species (ROS), preventing calcium overload, and restoring mitochondrial membrane potential in models of HIV-1 infection [4] [5].

Research Implications and Future Directions

The current data positions this compound as a promising multi-target therapeutic candidate, particularly for conditions where oxidative stress and inflammation are intertwined, such as neurodegenerative diseases, cancer, and viral infections.

  • For Formulation Scientists: Research into nanoemulsions of this compound combined with Piracetam shows that novel delivery systems can significantly enhance drug release and permeability, addressing potential bioavailability challenges [2].
  • For Natural Product Chemists: The content of this compound in Asparagus racemosus roots varies seasonally. One study found the highest yield during the monsoon season (Varsha ritu, July-August), which is a critical consideration for the optimal procurement of raw material [7].

Most of the compelling evidence for this compound's antioxidant efficacy currently comes from computational and cell-based studies. The key research gap that remains is robust data from in vivo models and human clinical trials directly comparing it to standard antioxidants.

References

Quantitative HPTLC Analysis of Shatavarin IV in Asparagus Species

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the concentration of Shatavarin IV found in various Asparagus species, providing a basis for comparing their potential as alternative sources.

Asparagus Species Plant Part Analyzed This compound Content Key Findings / Distinguishing Feature
A. racemosus Root 0.22% dry weight (2.2 mg/g) [1] Considered the primary, traditional source.
A. densiflorus Cladodes 6.72 ± 0.02 mg/g DW [2] Identified as a rich, non-traditional source.
A. adscendens Roots 4.68 ± 0.015 mg/g DW [2] Roots show high concentration.
A. setaceus Root 0.08% dry weight [1] Contains this compound, previously unreported.
A. plumosus Root 0.04% dry weight [1] Contains this compound, previously unreported.
A. sprengeri Root 0.06% dry weight [1] Contains this compound, previously unreported.
A. falcatus Information Missing 9.36 ± 0.004 mg/g DW (β-sitosterol) [2] Rich in other metabolites like β-sitosterol.

Validated HPTLC Method for this compound Analysis

For reliable and reproducible results, the following HPTLC protocol has been validated and can be used for fingerprint authentication [1] [3].

  • Stationary Phase: Pre-coated silica gel 60 F₂₅₄ plates.
  • Sample Preparation: Extract 1 g of powdered plant material with methanol and make up to 100 mL. Filter before application.
  • Standard Solution: this compound reference standard at 1 mg/mL concentration in methanol.
  • Application: Apply sample and standard as 6-12 mm bands (e.g., 10 µL each).
  • Mobile Phase: Ethyl acetate : Methanol : Water (7.5 : 1.5 : 1, v/v/v).
  • Chromatogram Development: Develop in a saturated twin-trough chamber to a distance of 8 cm.
  • Detection & Derivatization:
    • Dip the plate in vanillin-sulfuric acid reagent.
    • Heat at 110°C for 5-10 minutes until bands appear.
  • Scanning & Quantification:
    • Scan the plate at 425 nm or 640 nm (post-derivatization).
    • This compound is typically detected at Rf 0.55 ± 0.05 or Rf 0.4 ± 0.05 [1] [3].
    • Use a 6-point calibration curve for quantification (R² value should be ≥0.996) [1] [3].

This experimental workflow is also summarized in the following diagram for clarity:

Start Start HPTLC Analysis S1 Sample Preparation: 1g powder in 100mL methanol Start->S1 S2 Standard Preparation: 1mg/mL this compound in methanol S1->S2 S3 Application: Apply as bands on F254 plate S2->S3 S4 Chromatogram Development: Use Ethyl acetate:Methanol:Water (7.5:1.5:1) S3->S4 S5 Derivatization: Vanillin-sulfuric acid, heat 110°C S4->S5 S6 Detection: Scan at 425nm, Rf 0.55±0.05 S5->S6 S7 Quantification: 6-point calibration curve S6->S7 End Fingerprint Authentication S7->End

Key Research Implications & Applications

  • Alternative Source Discovery: The presence of this compound in species like A. densiflorus and A. adscendens is a significant finding [2]. This can help reduce over-reliance on the wild population of A. racemosus, which is often threatened due to high demand [1].
  • Quality Control of Marketed Products: The same HPTLC method is directly applicable for quality control of commercial Shatavari products. It can be used to verify the presence and quantity of this compound, checking for adulteration in finished goods [3].
  • Seasonal Variation Consideration: For those cultivating or collecting A. racemosus, research indicates that the Varsha ritu (July-August monsoon season) may be the best procurement time, as the extractive yield and this compound content are highest during this period [4].

Guidance for Researchers

  • Combine with Chemometrics: For advanced fingerprinting, you can integrate HPTLC data with multivariate analysis (like PCA or HCA). This is particularly powerful for distinguishing between closely related species or origins [5] [6].
  • Cross-Validate with Other Techniques: While HPTLC is excellent for fingerprinting, consider cross-validating quantitative results with other techniques like HPLC for confirmatory analysis [4].

References

Shatavarin IV seasonal dynamics validation Ayurvedic collection

Author: Smolecule Technical Support Team. Date: February 2026

Validated Method for Shatavarin IV Quantification

A 2023 study established a reliable method for identifying and measuring this compound, which is crucial for any comparative analysis. [1]

  • Analytical Technique: Validated High-Performance Thin-Layer Chromatography (HPTLC)
  • Key Finding: The research successfully applied this method to quantify this compound across five different Asparagus species, confirming its utility for comparative phytochemical analysis. [1]

Factors Influencing this compound Content

Although seasonal data is not available, the scientific literature points to several critical factors that can cause this compound levels to vary. These factors must be controlled for or documented in any validation study.

The table below summarizes the key parameters based on current research:

Factor Impact on this compound & Phytochemical Profile Citation
Plant Species Significant variation in this compound content across different Asparagus species; correct botanical identification is critical. [1] [1]
Plant Tissue Steroidal saponins (incl. This compound) are predominantly concentrated in the roots compared to leaves or fruits. [2] [2]
Geographical Source Implied as a variable due to mention of "various tissues" and general environmental influences on plant metabolites. [2]

Proposed Workflow for Seasonal Validation

To address the gap in seasonal data, you can design a study based on the established analytical method and a systematic collection protocol. The following diagram outlines a potential experimental workflow.

Start Define Study Objective: Validate Seasonal Collection Step1 1. Sample Collection • Identify species (e.g., A. racemosus) • Collect root samples quarterly • Record collection data (date, location) Start->Step1 Step2 2. Sample Preparation • Dry and powder root samples • Standardized extraction protocol Step1->Step2 Step3 3. Chemical Analysis • Quantify this compound using validated HPTLC method [1] Step2->Step3 Step4 4. Data Analysis • Statistical analysis of seasonal variation • Correlate levels with environmental data Step3->Step4

Research Recommendations

To build upon the existing information, future research should focus on:

  • Longitudinal Studies: Implement the workflow above in a controlled setting to track this compound levels in root samples collected at different seasons over one or more years.
  • Correlative Analysis: Analyze how climatic data (temperature, rainfall, photoperiod) correlates with the quantitative changes in this compound.
  • Holistic Assessment: Investigate the seasonal dynamics of other major saponins (e.g., Shatavarin I, V) and phytoconstituents to provide a comprehensive profile. [3] [2]

References

Shatavarin IV apoptotic activity compared chemotherapy drugs

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Anticancer Activity

The table below summarizes key experimental data on the efficacy of Shatavarin IV and common chemotherapeutic drugs from various in vitro studies.

Compound / Extract Cancer Cell Line / Model Key Efficacy Metrics (e.g., IC₅₀, Apoptosis Induction) Primary Mechanism(s) of Action

| This compound-rich fraction (AR-2B) [1] | MCF-7 (Breast cancer) HT-29 (Colon cancer) A-498 (Kidney cancer) | IC₅₀: 19.2 µg/mL (MCF-7) IC₅₀: 17.4 µg/mL (HT-29) IC₅₀: 16.8 µg/mL (A-498) | In vitro cytotoxicity (MTT assay). | | This compound-rich fraction (AR-2B) [1] | EAC tumor-bearing mice (In vivo) | Significant reduction in:

  • Tumor volume
  • Viable tumor cell count
  • Body weight gain; Restoration of hematological parameters. | In vivo anticancer activity. | | Asparagus racemosus root extract [2] | MDA-MB-231 (TNBC cells) | IC₅₀: 90.44 µg/mL; Induction of early apoptosis and G1 phase cell cycle arrest. | Apoptosis induction; Cell cycle arrest. | | Vinblastine [3] | PC-3 (Prostate cancer) | 50 µM concentration induced apoptosis; Cell cycle arrest in G2/M phase. | Tubulin binding, mitotic disruption. | | Paclitaxel [3] | PC-3 (Prostate cancer) | 200 µM concentration induced apoptosis at 19h; Cell cycle arrest in G2/M phase. | Microtubule stabilization, mitotic arrest. | | Cisplatin [4] | A549 (NSCLC) | Used at 1 µM in combination studies; synergistic effect with AKBA. | DNA cross-linking, inhibition of DNA synthesis. | | Doxorubicin [5] | Various (broad-spectrum) | Cardiotoxicity via oxidative stress, DNA intercalation, Topoisomerase II inhibition. | DNA intercalation, topoisomerase II inhibition, ROS generation. |

Detailed Experimental Protocols

For reproducibility and critical evaluation, here are the methodologies used in the key studies cited.

In Vitro Cytotoxicity (MTT) Assay for this compound [1]
  • Cell Lines & Culture: Human breast cancer (MCF-7), colon adenocarcinoma (HT-29), and kidney carcinoma (A-498) cells were cultured in RPMI-1640/DMEM supplemented with 10% serum and antibiotics at 37°C with 5% CO₂.
  • Sample Preparation: Test samples (this compound, AR-2B fraction) were dissolved in DMSO and diluted with culture medium. The final DMSO concentration did not exceed 0.2%.
  • Procedure: Cells (10,000 per well) were seeded in 96-well plates. After 24 hours, fresh medium containing varying concentrations of the test samples was added. Control wells received medium with vehicle only.
  • Viability Measurement: After a 3-day incubation, the medium was replaced with a solution containing MTT (0.5 mg/mL) and incubated for 3-4 hours. The formed formazan crystals were dissolved in a solubilization solution, and absorbance was measured at a suitable wavelength (e.g., 570 nm). Cell viability was calculated as a percentage relative to the control.
Assessment of Apoptosis by Annexin V/PI Staining [2] [3]
  • Cell Line: MDA-MB-231 triple-negative breast cancer cells [2] or PC-3 prostate cancer cells [3].
  • Treatment: Cells were treated with the test agent (e.g., A. racemosus extract, esculetin, vinblastine) for a specified duration.
  • Staining: After treatment, cells were harvested, washed with PBS, and resuspended in a binding buffer.
  • Flow Cytometry: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. The stained cells were analyzed using a flow cytometer (e.g., Becton Dickinson FACScan).
  • Analysis: The cell populations were quantified as follows:
    • Viable cells: Annexin V⁻/PI⁻
    • Early apoptotic cells: Annexin V⁺/PI⁻
    • Late apoptotic/necrotic cells: Annexin V⁺/PI⁺
Cell Cycle Analysis by Propidium Iodide Staining [3]
  • Cell Treatment: PC-3 cells were treated with agents like vinblastine, paclitaxel, or esculetin.
  • Fixation and Permeabilization: After treatment, cells were harvested, fixed in ethanol, and treated with RNase A.
  • DNA Staining: Cells were permeabilized and stained with Propidium Iodide (PI, 50 µg/mL).
  • Flow Cytometry: DNA content was analyzed using a flow cytometer with FL-2 detector. The population of cells in different cell cycle phases (sub-G₀/G₁, G₀/G₁, S, G₂/M) was determined using analysis software like WinMDI. A hypodiploid peak (sub-G₀/G₁) indicates apoptotic cells.

Apoptotic Signaling Pathways

The diagram below illustrates the key apoptotic pathways induced by this compound and chemotherapeutic drugs based on the cited literature.

g cluster_shatavarin This compound / A. racemosus Extract cluster_known Established Mechanisms cluster_chemo Chemotherapy Drugs SHATA This compound TARGETS Potential Targets: AKT1, STAT3, ERBB2 SHATA->TARGETS  Modulates MITO Mitochondrial Dysfunction? (ROS modulation, ΔΨm loss) SHATA->MITO  May induce TARGETS->MITO  Through APAF1 Apaf-1 Activation MITO->APAF1 CASP9 Caspase-9 Activation CASP3 Caspase-3 Activation CASP9->CASP3 APAF1->CASP9 PARP1 PARP Cleavage CASP3->PARP1 APOP Apoptosis Execution PARP1->APOP CHEMO e.g., Doxorubicin, Cisplatin DNA_DAM DNA Damage CHEMO->DNA_DAM P53 p53 Activation DNA_DAM->P53 CASP8 Caspase-8 Activation DNA_DAM->CASP8 BAX Bax ↑ / Bcl-2 ↓ P53->BAX BAX->MITO  Promotes CASP8->CASP3  Activates

The experimental workflow for generating the key data comparing these agents is summarized below.

g COMP Compound Treatment (Shatavarin, Chemo Drug, Combination) ASSAY1 Viability Assays (MTT/MTS) COMP->ASSAY1 ASSAY2 Apoptosis Assays (Annexin V/PI, Caspase) COMP->ASSAY2 ASSAY3 Cell Cycle Analysis (PI Staining, Flow Cytometry) COMP->ASSAY3 MECH Mechanistic Studies (Molecular Docking, Gene/Protein Expression) COMP->MECH DATA Data Integration & Comparison ASSAY1->DATA ASSAY2->DATA ASSAY3->DATA MECH->DATA

Interpretation of Comparative Data

  • This compound's Profile: The data suggests this compound, particularly in enriched fractions, induces apoptosis in cancer cells through mechanisms that may involve key cancer-related targets like AKT1 and STAT3 [2]. Its potential to modulate mitochondrial function is a key area of interest, as this is a common node in apoptotic signaling [6].
  • Chemotherapy Drugs' Action: Conventional agents like doxorubicin and cisplatin primarily cause DNA damage, leading to p53-mediated apoptosis. Drugs like vinblastine and paclitaxel directly disrupt mitotic spindle formation, causing mitotic arrest and subsequent cell death [5] [3].
  • Combination Potential: A promising strategy is the combination of natural compounds like this compound with lower doses of chemotherapy drugs. Studies on similar compounds (e.g., AKBA with cisplatin) show synergistic effects, enhancing apoptosis while potentially reducing the required dose and associated toxicity of the conventional drug [4].

Important Considerations for Researchers

When interpreting these findings, it is critical to note that much of the data on this compound comes from crude or enriched plant extracts, not the purified compound alone [2] [1]. The specific contribution of this compound versus other constituents in the extract requires further isolation and testing.

References

Shatavarin IV neuroprotection comparison piracetam

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Neuroprotective Profiles

The table below summarizes the key characteristics and experimental data for Shatavarin IV and Piracetam based on the retrieved studies.

Aspect This compound Piracetam
Source/Class Steroidal saponin (from Asparagus racemosus) [1] [2] Synthetic racetam derivative of GABA [3]

| Primary Neuroprotective Mechanisms | - Acetylcholinesterase (AChE) inhibition [2]

  • Antioxidant activity [1] [2]
  • Anti-inflammatory (e.g., TNF-α inhibition) [4] [1] | - Enhanced mitochondrial function & dynamics [5]
  • Improved membrane fluidity & cerebral blood flow [3]
  • Modulation of neurotransmitters (acetylcholine, glutamate) [6] [3] | | Key Molecular Targets & Binding Affinities | In Silico Docking (kcal/mol):
  • GSK-3 axin: -9.68 [4] [1]
  • GSK-3β: -8.82 [4] [1]
  • TNF-α: -7.29 [4] [1]
  • Amyloid-β: -6.83 [4] [1] | Experimental Evidence:
  • Improves mitochondrial membrane potential & ATP levels [5]
  • Shifts mitochondrial balance toward fusion [5]
  • Modulates cholinergic, serotonergic, noradrenergic pathways [6] | | In Vivo/In Vitro Efficacy Data | - Increased synaptic ACh and nAChR activity in C. elegans model [2]
  • Reduced oxidative stress in brain tissues [7] | - Improved neuritogenesis in human SH-SY5Y cell line [5]
  • Anticonvulsant & antioxidant effects in PTZ-induced seizure rat model [6] | | Formulation & Delivery Advances | Part of an optimized Piracetam/Shatavarin IV Nanoemulsion (PSNE) [4] [1] | Part of an optimized Piracetam/Shatavarin IV Nanoemulsion (PSNE) [4] [1] |

Synergistic Combination in Nanoemulsion

A significant 2025 study developed a Piracetam and this compound-loaded Nanoemulsion (PSNE), demonstrating that a 1:1 ratio of the two compounds produces a strong synergistic effect (Combination Index, CI = 0.10843) [4] [1]. The table below outlines the key findings and experimental protocols for this advanced formulation.

Aspect Details & Experimental Data
Synergistic Effect Combination Index (CI) = 0.10843 at a 1:1 ratio, indicating strong synergy [4] [1].

| Formulation & Characterization | Optimized using a Box-Behnken design. Factors: oil concentration, surfactant mixture (S~mix~), sonication time [4] [1].

Results:

  • Particle Size: 183.6 nm
  • PDI: 0.194 (indicating narrow size distribution)
  • Zeta Potential: Data confirmed stability [4] [1]. | | Key Performance Metrics | 1. Drug Release: 84.30 ± 1.03% over 24 hours (in vitro), significantly higher than conventional suspension [4] [1]. 2. Permeability: 56.35 ± 1.19% (ex vivo), superior to conventional suspension [4] [1]. 3. Antioxidant Activity: Enhanced compared to the pure extract [4] [1]. | | Experimental Protocols | 1. Molecular Docking: Binding affinities of this compound were evaluated against targets (PDB IDs: 2AZ5, 4NM0, 1H8F, 4Q8D) using in silico tools [1]. 2. Extraction & Purity: this compound was extracted from A. racemosus roots, yielding 401.1 ± 2.3 mg with 66% purity, confirmed by HPTLC [4] [1]. 3. In-Vitro Release: Study performed using dialysis method; samples analyzed by HPLC [4] [1]. 4. Ex-Vivo Permeability: Conducted using intestinal tissue in Franz diffusion cells [4] [1]. |

Mechanisms of Action Visualized

The following diagrams illustrate the primary neuroprotective pathways for each compound and the experimental workflow for the nanoemulsion study.

G cluster_s This compound Mechanisms cluster_p Piracetam Mechanisms Shatavarin Shatavarin S1 AChE Inhibition Piracetam Piracetam P1 ↑ Mitochondrial Fusion S2 ↑ Synaptic ACh S1->S2 S3 nAChR Activation S2->S3 S4 Anti-inflammatory S4->S3 S5 Antioxidant S5->S3 S6 GSK-3 Inhibition S6->S3 P2 ↑ ATP Production P1->P2 P3 ↑ Membrane Fluidity P3->P2 P4 Neurotransmitter Modulation P4->P2 P5 Antioxidant P5->P2 P6 ↑ Cerebral Blood Flow P6->P2

Figure 1: Key Neuroprotective Pathways of this compound and Piracetam. This compound primarily enhances cholinergic signaling and targets inflammation/oxidation, while Piracetam focuses on improving mitochondrial energy metabolism and neuronal function. GSK-3: Glycogen Synthase Kinase-3; nAChR: Nicotinic Acetylcholine Receptor; ACh: Acetylcholine; AChE: Acetylcholinesterase.

G Start Study Workflow: Piracetam/Shatavarin IV Nanoemulsion Phase1 Phase 1: In-Silico Design Start->Phase1 Step1a Molecular Docking of This compound Phase1->Step1a Step1b Identification of Synergistic Ratio (1:1) Step1a->Step1b Phase2 Phase 2: Formulation Step1b->Phase2 Step2a This compound Extraction (Purity: 66%) Phase2->Step2a Step2b Box-Behnken Design Optimization Step2a->Step2b Phase3 Phase 3: Characterization Step2b->Phase3 Step3a Particle Size (183.6 nm) & PDI (0.194) Phase3->Step3a Step3b TEM & DSC Analysis Step3a->Step3b Phase4 Phase 4: Efficacy & Permeability Step3b->Phase4 Step4a In-Vitro Drug Release (84.30% in 24h) Phase4->Step4a Step4b Ex-Vivo Permeability (56.35%) Step4a->Step4b Step4c Antioxidant Activity Assay Step4b->Step4c

Figure 2: Experimental Workflow for Nanoemulsion Development. The study integrated in-silico, formulation, characterization, and evaluation phases to develop and validate the combined nanoemulsion. PDI: Polydispersity Index; TEM: Transmission Electron Microscopy; DSC: Differential Scanning Calorimetry.

Key Insights for Research and Development

The comparative analysis reveals a compelling strategy for Alzheimer's disease therapy:

  • Individual Strengths: this compound offers multi-target engagement against key AD pathologies like amyloid-β, GSK-3, and TNF-α, while Piracetam provides fundamental support for neuronal health through mitochondrial enhancement and membrane fluidity [4] [1] [5].
  • Synergistic Potential: The strongly synergistic CI value (0.10843) at a 1:1 ratio suggests this combination can achieve enhanced efficacy at lower doses than either compound alone, potentially improving therapeutic margins [4] [1].
  • Formulation is Crucial: The nanoemulsion platform successfully addressed delivery challenges, significantly enhancing drug release and permeability over conventional suspensions, which is critical for central nervous system therapeutics [4] [1].

This integrated approach, combining a natural bioactive with a synthetic nootropic in an advanced delivery system, presents a promising multifaceted strategy for tackling the complex pathology of neurodegenerative diseases.

References

Shatavarin IV content cultivated wild Asparagus racemosus

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Shatavarin IV Content

The table below summarizes key findings on this compound content and root yield from selected studies on cultivated Asparagus racemosus.

Study Focus / Accession This compound Content Root Yield / Other Metrics Citation
Seasonal Variation (Varsha Ritu) 0.0196% (of dry root weight) Maximum extractive value in methanol [1]
Elite Accession DAR-14 152.06 μg/g (≈ 0.0152%) Information not specified in the source [2]
Elite Accession DAR-28 81.16 μg/g (≈ 0.0081%) Information not specified in the source [2]
Elite Accession DAR-7 Information not provided in the source 14.26 kg/plant (fresh root weight) [2]
Shatavarins Rich Fraction (AR-2B) 5.05% (in the fraction) Potent cytotoxicity and in vivo anticancer activity [3]
Isolated Compound (AR2B-Shat IV) 84.69% (purity) Used for in vitro cytotoxicity testing [3]

Detailed Experimental Protocols

For researchers aiming to reproduce these results or conduct their own comparisons, here are the detailed methodologies from the key studies.

  • HPLC Analysis for Quantification [1]

    • Instrument: Agilent Technologies 1200 series HPLC, equipped with a Refractive Index Detector (RID) and an Eclipse XBD C18 column (4.6 mm × 150 mm).
    • Extraction: 5 g of powdered root extracted via Soxhlet apparatus for 24 hours using methanol, ethanol, or hydro-alcoholic solvent.
    • Elution: Isocratic method.
    • Standard: this compound (92.5% purity from Natural Remedies Pvt. Ltd).
    • Calculation: this compound concentration in test samples determined using a calibration curve of peak area versus standard concentration.
  • In-Vitro Cytotoxicity Assay (MTT Assay) [3]

    • Cell Lines: Human cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon adenocarcinoma), and A-498 (kidney carcinoma).
    • Sample Preparation: Test compounds (e.g., shatavarins-rich fraction AR-2B) dissolved in DMSO and diluted with culture medium.
    • Procedure: 10,000 cells/well seeded in a 96-well plate and incubated with test samples for 3 days. Cellular viability measured by adding MTT reagent.
    • Analysis: Cytotoxicity determined by the reduction of MTT to formazan crystals, quantified spectrophotometrically.

Pharmacological Significance of this compound

This compound is not just a marker compound; it is a major bioactive component responsible for multiple therapeutic activities, as validated through various experimental models.

  • Anticancer Activity: A shatavarins-rich fraction containing 5.05% this compound demonstrated significant cytotoxicity against several human cancer cell lines and showed in-vivo anticancer activity in Ehrlich ascites carcinoma (EAC) tumor-bearing mice, reducing tumor volume and viable cell count [3]. Another study confirmed its potential against triple-negative breast cancer (TNBC), inducing apoptosis and cell cycle arrest [4].
  • Antiviral Activity: this compound showed promising inhibitory effects on HIV-1 replication in vitro. It was found to interact with key HIV-1 replication enzymes and helped mitigate HIV-1-induced mitochondrial dysfunction [5].
  • Neuroprotective Effects: Research indicates this compound can upregulate anti-aging genes and reduce alpha-synuclein aggregation, which is relevant for improving behavioral responses in Parkinson's disease models [6].

architecture A Asparagus racemosus Root B Extraction & Fractionation A->B C This compound B->C D In-Vitro Models C->D MTT Assay E In-Vivo Models C->E EAC Tumor Model F In-Silico Studies C->F Molecular Docking G Anticancer Activity D->G E->G H Antiviral Activity F->H I Neuroprotective Activity F->I

Experimental Workflow for this compound Bioactivity Validation

Research Implications and Future Directions

The absence of a direct wild-vs-cultivated comparison presents a significant research opportunity.

  • Focus on Cultivated Quality: The data shows that cultivated plants, particularly selected elite accessions like DAR-14, can produce substantial amounts of this compound, making cultivation a viable and sustainable alternative to harvesting from the wild [2].
  • Critical Factor of Seasonality: The highest this compound content was found during the Varsha Ritu (monsoon season, July-August), pinpointing the optimal harvest time for maximum potency [1].
  • Standardized Extraction: The use of methanol and Soxhlet extraction proved most effective for obtaining a high yield of this compound, providing a benchmark for future analytical studies [1].

To conclusively answer the wild vs. cultivated question, a controlled study is needed where both plant types are collected and analyzed using the same validated HPLC protocol.

References

Shatavarin IV purity standards reference materials

Author: Smolecule Technical Support Team. Date: February 2026

Shatavarin IV Reference Materials

The table below summarizes the available reference standards for this compound from various suppliers. This should help you identify a suitable source for analytical purposes.

Supplier Purity (HPLC) Catalog Number Form Storage Recommendations
PhytoLab (via multiple distributors) ≥90.0% [1] PHL80536 [2] Solid (powder) [1] [2] Room temperature, ambient conditions [1]
Sigma-Aldrich ≥90.0% [2] PHL80536 [2] Solid [2] Information missing (can be inferred as similar to PhytoLab's)
Tauto Biotech ≥90% [3] E-2428 [3] White powder [3] Desiccate at -20°C [4]
BioCrick Information missing BCN0005 [4] White powder [4] Desiccate at -20°C [4]

Key Identifiers:

Experimental Protocols for Analysis and Activity

Here are detailed methodologies from published research on this compound, which can serve as references for your own experimental design.

Protocol for Seasonal Quantification of this compound

This study aimed to determine the best time to harvest Asparagus racemosus roots by quantifying this compound levels across different seasons [5].

  • Sample Preparation: Root powder was extracted using a Soxhlet apparatus with methanol, ethanol, and hydro-alcoholic solvents for 24 hours. The extracts were concentrated under reduced pressure [5].
  • Instrumentation: HPLC analysis was performed using an Agilent Technologies 1200 series system with an Eclipse XDB C18 column (4.6 mm x 150 mm) and a Refractive Index Detector (RID) [5].
  • Chromatographic Method: An isocratic elution method was used. The standard this compound (92.5% purity) was dissolved in HPLC-grade methanol to prepare calibration standards with concentrations of 1.5, 0.75, and 0.35 mg/mL. A calibration curve was plotted from these to quantify the compound in the test solutions [5].
  • Key Finding: The highest yield of this compound (0.0196%) was found in roots collected during the Varsha ritu (monsoon season, July-August) [5].
Protocol for Assessing Anticancer Activity

This research evaluated the in vitro and in vivo anticancer potential of shatavarins, which contain this compound as a major component [6].

  • Compound Isolation: this compound (84.69% purity) and a shatavarins-rich fraction (AR-2B, containing 5.05% this compound) were isolated from the roots of Asparagus racemosus [6].
  • In Vitro Cytotoxicity Assay (MTT Assay):
    • Cell Lines: Human breast cancer (MCF-7), human colon adenocarcinoma (HT-29), and human kidney carcinoma (A-498) cell lines were used [6].
    • Procedure: Cells were treated with the test compounds. After a designated period, MTT reagent was added. The formation of purple formazan crystals by viable cells was measured spectrophotometrically to determine the percentage of cell viability and cytotoxicity [6].
  • In Vivo Anticancer Model:
    • Animal Model: Ehrlich ascites carcinoma (EAC) tumor-bearing mice [6].
    • Dosing: The shatavarins-rich fraction (AR-2B) was administered orally at 250 and 500 mg/kg body weight for 10 days. Parameters like tumor volume, viable tumor cell count, and hematological profiles were evaluated [6].
  • Key Finding: The shatavarins-rich fraction exhibited significant anticancer activity in both in vitro and in vivo models [6].
Protocol for Neuroprotective Formulation and In Silico Study

A recent study developed a nanoemulsion of Piracetam and this compound for Alzheimer's disease treatment [7].

  • In Silico Molecular Docking:
    • Targets: The binding affinity of this compound was evaluated against Alzheimer's disease-related targets, including TNF-α (PDB ID: 2AZ5), GSK-3 axin complex (PDB ID: 4NM0), amyloid-β (PDB ID: 4Q8D), and GSK-3β (PDB ID: 1H8F) [7].
    • Software: Molecular docking was performed to predict the strength of interaction, with results reported in binding affinity (kcal/mol) [7].
  • Synergy Study: A combination index (CI) study revealed a strong synergistic effect (CI value of 0.10843) between Piracetam and this compound at a 1:1 ratio [7].
  • Formulation: A nanoemulsion was developed and optimized using a Box-Behnken design, resulting in a formulation with a particle size of 183.6 nm, which showed enhanced drug release and permeability in ex vivo studies [7].

Research Workflow and Key Mechanisms

To help visualize the common experimental approaches and therapeutic mechanisms discussed in the research, the following diagrams outline a general workflow and key pathways.

G cluster_1 Experimental Workflow cluster_2 Key Bioactive Mechanisms Start Start: this compound Research S1 1. Source & Identification Start->S1 S2 2. Extraction & Analysis S1->S2 S3 3. Activity Assessment S2->S3 S4 4. Formulation Development S3->S4 M1 Induces Cancer Cell Cytotoxicity S3->M1 e.g. [6] M2 Modulates Neuroactive Ligand-Receptor Interaction S3->M2 e.g. [8] M3 Inhibits TNF Signaling Pathway S3->M3 e.g. [8] [7] M4 Antioxidant and Anti-inflammatory Effects S3->M4 e.g. [7]

Guidance for Further Research

The available commercial sources provide a solid starting point for acquiring the reference standard. However, a more detailed comparison might require direct inquiry with the suppliers for comprehensive certificates of analysis (CoA).

For a "Comparison Guide," you could focus on profiling this compound against other similar natural compounds (e.g., other steroidal saponins) based on the bioactivities and analytical methods highlighted in the research.

References

×

XLogP3

1.7

UNII

Z905922Y1P

Wikipedia

Asparanin b

Dates

Last modified: 04-14-2024

Explore Compound Types